Product packaging for 3-(4-Tert-butylphenoxy)butan-2-one(Cat. No.:CAS No. 160875-28-5)

3-(4-Tert-butylphenoxy)butan-2-one

Cat. No.: B1297680
CAS No.: 160875-28-5
M. Wt: 220.31 g/mol
InChI Key: MLSSIEQFQKQUCS-UHFFFAOYSA-N
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Description

3-(4-Tert-butylphenoxy)butan-2-one is a useful research compound. Its molecular formula is C14H20O2 and its molecular weight is 220.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H20O2 B1297680 3-(4-Tert-butylphenoxy)butan-2-one CAS No. 160875-28-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-tert-butylphenoxy)butan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O2/c1-10(15)11(2)16-13-8-6-12(7-9-13)14(3,4)5/h6-9,11H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLSSIEQFQKQUCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C)OC1=CC=C(C=C1)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10344967
Record name 3-(4-tert-butylphenoxy)butan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10344967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160875-28-5
Record name 3-(4-tert-butylphenoxy)butan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10344967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 3-(4-tert-butylphenoxy)butan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and predicted properties of 3-(4-tert-butylphenoxy)butan-2-one. While specific literature on this compound is limited, this document extrapolates from established chemical principles and data for analogous structures to offer a robust resource for researchers. The information presented herein is intended to support synthetic efforts and guide the characterization of this and similar α-aryloxy ketones.

Introduction

This compound is an organic compound featuring a ketone functional group and an ether linkage to a para-substituted aromatic ring. Specifically, it is an α-aryloxy ketone, a class of compounds that are of interest in organic synthesis and medicinal chemistry. The structure combines a bulky, lipophilic tert-butyl group with a polar ketone, suggesting potential for unique solubility and reactivity characteristics. This guide outlines a practical synthetic approach and discusses the expected physicochemical and spectroscopic properties of the title compound.

Proposed Synthesis

The most direct and widely applicable method for the synthesis of this compound is the Williamson ether synthesis.[1][2] This venerable and reliable reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide or, in this case, a phenoxide.[3] The synthesis is proposed as a two-step process starting from commercially available 4-tert-butylphenol.

Step 1: Formation of the Phenoxide The first step is the deprotonation of 4-tert-butylphenol to form the corresponding sodium or potassium 4-tert-butylphenoxide. This is typically achieved using a strong base such as sodium hydride (NaH) or a moderately strong base like potassium carbonate (K₂CO₃).[1][4] The choice of base and solvent is critical for reaction efficiency.

Step 2: Nucleophilic Substitution (SN2 Reaction) The generated phenoxide then acts as a nucleophile, attacking the electrophilic carbon atom of a suitable alkyl halide, in this case, 3-bromo-2-butanone.[5] This reaction proceeds via an SN2 mechanism, leading to the formation of the desired ether linkage and a salt byproduct.[2]

The overall synthetic pathway is depicted below.

Synthesis_Workflow cluster_0 Step 1: Phenoxide Formation cluster_1 Step 2: SN2 Reaction 4_tert_butylphenol 4-tert-butylphenol Phenoxide Sodium 4-tert-butylphenoxide 4_tert_butylphenol->Phenoxide Deprotonation Base NaH or K₂CO₃ Base->Phenoxide Target_Molecule This compound Phenoxide->Target_Molecule SN2 Attack 3_bromo_2_butanone 3-bromo-2-butanone 3_bromo_2_butanone->Target_Molecule

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

The following is a generalized experimental protocol based on standard Williamson ether synthesis procedures.[1][6]

Materials:

  • 4-tert-butylphenol

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or anhydrous Potassium Carbonate (K₂CO₃)

  • 3-bromo-2-butanone[5]

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Phenoxide Formation (using NaH):

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 equivalents) as a 60% dispersion in mineral oil.

    • Wash the NaH with anhydrous hexane to remove the mineral oil, and then carefully decant the hexane.

    • Add anhydrous DMF to the flask to create a slurry.

    • Dissolve 4-tert-butylphenol (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the NaH slurry at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until hydrogen gas evolution ceases. The formation of the sodium phenoxide is now complete.

  • Ether Formation:

    • Cool the phenoxide solution back to 0 °C.

    • Add 3-bromo-2-butanone (1.0-1.1 equivalents) dropwise to the reaction mixture.

    • Allow the mixture to warm to room temperature and stir for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).[1]

  • Work-up and Purification:

    • Upon completion, cautiously quench the reaction by the slow addition of water at 0 °C.

    • Transfer the mixture to a separatory funnel and dilute with water and diethyl ether (or ethyl acetate).

    • Separate the layers. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally with brine.[1][6]

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica gel to yield the pure this compound.

Physicochemical and Spectroscopic Properties

As this compound is not extensively documented, the following properties are predicted based on its structure and data from analogous aryl alkyl ketones and ethers.[7][8][9]

Physical Properties
PropertyExpected Value/Description
Molecular Formula C₁₄H₂₀O₂
Molecular Weight 220.31 g/mol
Physical State Likely a colorless to pale yellow liquid or a low-melting solid at room temperature.[10]
Boiling Point Expected to be higher than that of alkanes of similar molecular weight due to its polarity, but lower than corresponding alcohols as it cannot self-hydrogen bond.[9]
Solubility Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone) and insoluble in water due to the large nonpolar tert-butyl and aromatic groups.[9][11]
Spectroscopic Properties

Spectroscopic analysis is essential for the characterization of this compound. The expected spectral data are summarized below.

Spectral_Properties cluster_IR IR Spectroscopy cluster_HNMR ¹H NMR Spectroscopy cluster_CNMR ¹³C NMR Spectroscopy Molecule This compound IR_CO Strong C=O stretch (~1720 cm⁻¹) Molecule->IR_CO IR_CO_Ether C-O ether stretch (~1240 cm⁻¹) Molecule->IR_CO_Ether HNMR_tBu tert-Butyl (s, 9H) ~1.3 ppm Molecule->HNMR_tBu HNMR_Aromatic Aromatic (d, 2H; d, 2H) ~6.9-7.3 ppm Molecule->HNMR_Aromatic HNMR_CH CH (q, 1H) ~4.8 ppm Molecule->HNMR_CH HNMR_CH3_Ketone C(O)CH₃ (s, 3H) ~2.2 ppm Molecule->HNMR_CH3_Ketone CNMR_CO C=O Carbon ~205-210 ppm Molecule->CNMR_CO CNMR_Aromatic Aromatic Carbons ~115-155 ppm Molecule->CNMR_Aromatic CNMR_Aliphatic Aliphatic Carbons ~25-80 ppm Molecule->CNMR_Aliphatic

Caption: Predicted spectroscopic features of the target molecule.

Spectroscopy Functional GroupExpected Chemical Shift / Frequency
IR C=O (Ketone)~1720 cm⁻¹ (strong, sharp)[12][13]
C-O (Aryl Ether)~1240 cm⁻¹ (strong)
C-H (sp³)~2850-3000 cm⁻¹
C=C (Aromatic)~1600, 1500 cm⁻¹
¹H NMR -C(CH₃)₃ (tert-Butyl)~1.3 ppm (singlet, 9H)
Ar-H (Aromatic)~6.9 ppm (doublet, 2H) and ~7.3 ppm (doublet, 2H)
-O-CH-~4.8 ppm (quartet, 1H)
-CH(CH₃)-~1.5 ppm (doublet, 3H)
-C(O)CH₃~2.2 ppm (singlet, 3H)[14]
¹³C NMR C=O (Ketone)~205-210 ppm[13][14]
Ar-C (Aromatic)~115-155 ppm (multiple signals)
-O-CH-~75-80 ppm
-C(CH₃)₃ (quaternary)~34 ppm
-C(CH₃)₃ (methyls)~31 ppm
-C(O)CH₃~27 ppm
-CH(CH₃)-~18 ppm

Potential Applications and Future Research

While no specific applications for this compound have been reported, the α-aryloxy ketone motif is present in various biologically active molecules and synthetic intermediates. Potential areas for future investigation include:

  • Medicinal Chemistry: The compound could serve as a scaffold for the development of novel therapeutic agents. Its structural features might be amenable to derivatization to explore structure-activity relationships.

  • Agrochemicals: Similar structures are sometimes found in herbicides and fungicides.

  • Polymer Chemistry: The phenolic ether linkage suggests potential use as a monomer or additive in polymer synthesis.

Further research is required to isolate and characterize this compound fully, confirm its spectroscopic properties, and evaluate its biological activity and material properties. The synthetic protocol and predicted data in this guide provide a solid foundation for such research endeavors.

References

Technical Guide: Spectroscopic Analysis of 3-(4-tert-butylphenoxy)butan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, experimentally verified spectroscopic data for 3-(4-tert-butylphenoxy)butan-2-one is limited. The data presented in this document is illustrative, based on established principles of spectroscopic interpretation for the functional groups present in the molecule. These values are intended to serve as a predictive guide for researchers working with this or structurally similar compounds.

Introduction

This compound is an organic compound featuring a ketone, an ether linkage, and a para-substituted aromatic ring. The structural elucidation and purity assessment of such molecules are critically dependent on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide provides a detailed overview of the expected spectroscopic data for this compound and outlines the standard experimental protocols for their acquisition.

Molecular Structure:

Molecular Formula: C₁₄H₂₀O₂ Molecular Weight: 220.31 g/mol

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for this compound.

¹H NMR Spectroscopy Data (Predicted)

(Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~7.30Doublet2HAr-H (ortho to -OC(CH₃)₃)
~6.85Doublet2HAr-H (ortho to -O)
~4.80Quartet1H-O-CH(CH₃)-
~2.20Singlet3H-C(=O)-CH₃
~1.45Doublet3H-CH(CH₃)-
~1.30Singlet9H-C(CH₃)₃
¹³C NMR Spectroscopy Data (Predicted)

(Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)

Chemical Shift (δ) (ppm)Assignment
~208.0C=O (Ketone)
~155.0Ar-C (C-O)
~144.0Ar-C (C-C(CH₃)₃)
~126.5Ar-CH (ortho to -C(CH₃)₃)
~116.0Ar-CH (ortho to -O)
~78.0-O-CH(CH₃)-
~34.0-C(CH₃)₃ (Quaternary C)
~31.5-C(CH₃)₃ (Methyl C)
~26.0-C(=O)-CH₃
~16.0-CH(CH₃)-
IR Spectroscopy Data (Predicted)
Wavenumber (cm⁻¹)IntensityAssignment
2960-2870StrongC-H Stretch (Alkyl)
~1715StrongC=O Stretch (Ketone)
~1605, ~1510MediumC=C Stretch (Aromatic Ring)
~1245StrongC-O-C Stretch (Aryl Ether, asymmetric)
~1180MediumC-O Stretch (Alkyl Ether)
830StrongC-H Bend (Aromatic, para-disubstituted)
Mass Spectrometry Data (Predicted)
m/zRelative Intensity (%)Assignment
22040[M]⁺ (Molecular Ion)
205100[M - CH₃]⁺ (Loss of methyl from t-butyl)
17730[M - CH₃CO]⁺ (Alpha-cleavage)
15070[HOC₆H₄C(CH₃)₃]⁺ (Fragment from ether cleavage)
13550[OC₆H₄C(CH₃)₃]⁺
4390[CH₃CO]⁺ (Acylium ion)

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Accurately weigh 10-20 mg of the solid sample of this compound. Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) inside a clean vial.[1] Ensure the sample is fully dissolved; gentle vortexing may be applied.

  • Transfer: Using a Pasteur pipette, carefully transfer the solution into a clean, dry 5 mm NMR tube. The final solution height in the tube should be approximately 4-5 cm.[2]

  • Instrument Setup: Wipe the outside of the NMR tube and place it in a spinner turbine, adjusting the depth with a gauge. Insert the sample into the NMR spectrometer.

  • Data Acquisition:

    • Locking & Shimming: The instrument locks onto the deuterium signal of the solvent to stabilize the magnetic field. The magnetic field homogeneity is then optimized through an automated or manual shimming process to ensure high-resolution spectra.[1]

    • Tuning: The probe is tuned to the specific frequencies of the nuclei being observed (e.g., ¹H and ¹³C).

    • Parameter Setup: Set standard acquisition parameters for both ¹H and ¹³C NMR. For ¹H, this typically includes a 30-45 degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. For ¹³C, a larger number of scans is required due to the low natural abundance, with a wider spectral width and a relaxation delay of 2-5 seconds.

    • Execution: Initiate the acquisition sequence.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift axis using the residual solvent peak or an internal standard like tetramethylsilane (TMS). Integrate the peaks in the ¹H spectrum to determine proton ratios.

Infrared (IR) Spectroscopy
  • Sample Preparation (Thin Film Method):

    • Dissolve a small amount (2-5 mg) of the compound in a few drops of a volatile solvent like methylene chloride or acetone.[3]

    • Place one or two drops of the resulting solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

    • Allow the solvent to fully evaporate, leaving a thin, even film of the solid compound on the plate.[3]

  • Data Acquisition:

    • Place the salt plate into the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

    • Run the sample scan. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded over the range of 4000 to 400 cm⁻¹.

  • Data Processing: The resulting spectrum is displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹). Label the major peaks corresponding to the key functional groups.[4][5]

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the sample (in a volatile solvent like methanol or acetonitrile) into the ion source. For techniques like Gas Chromatography-Mass Spectrometry (GC-MS), the sample is first vaporized and passed through a GC column for separation before entering the mass spectrometer.[6]

  • Ionization:

    • The sample molecules are ionized. Electron Impact (EI) is a common method where high-energy electrons (typically 70 eV) bombard the molecules.[7]

    • This process forms a positively charged molecular ion ([M]⁺) and causes it to fragment into smaller, characteristic ions.[8]

  • Mass Analysis: The generated ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge (m/z) ratio using electric and/or magnetic fields.[9]

  • Detection: An electron multiplier or similar detector records the abundance of ions at each m/z value.[7][10]

  • Data Presentation: The data is plotted as a mass spectrum, which shows the relative abundance of each detected ion versus its m/z ratio. The peak with the highest abundance is designated the "base peak" and is assigned a relative intensity of 100%.[9]

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a novel chemical compound like this compound.

Spectroscopic_Workflow cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Data Analysis & Elucidation start Synthesized Compound (this compound) prep Sample Purification & Preparation start->prep Purity Check nmr NMR Spectroscopy (¹H, ¹³C) prep->nmr ir IR Spectroscopy prep->ir ms Mass Spectrometry prep->ms analyze_nmr Analyze NMR: Chemical Shifts, Coupling, Integration nmr->analyze_nmr analyze_ir Analyze IR: Functional Group Frequencies ir->analyze_ir analyze_ms Analyze MS: Molecular Ion, Fragmentation ms->analyze_ms elucidate Combine Data & Propose Structure analyze_nmr->elucidate analyze_ir->elucidate analyze_ms->elucidate confirm Structure Confirmation elucidate->confirm

Caption: Workflow for Spectroscopic Structure Elucidation.

References

physical and chemical properties of 3-(4-tert-butylphenoxy)butan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-tert-butylphenoxy)butan-2-one is an aromatic ether ketone. Its structure comprises a butan-2-one backbone, a phenoxy group at the third position, and a tert-butyl substituent on the phenyl ring. This combination of a flexible ketone chain and a bulky, lipophilic aromatic group suggests potential applications in medicinal chemistry and materials science. The tert-butyl group can enhance solubility in nonpolar environments and provide steric hindrance, potentially influencing the molecule's interaction with biological targets or its stability. This document provides a theoretical overview of its physical and chemical properties, a proposed synthetic route, and a discussion of its potential biological significance.

Chemical Structure and Nomenclature

IUPAC Name: this compound

Chemical Formula: C₁₄H₂₀O₂

Molecular Weight: 220.31 g/mol

Structure:

Estimated Physicochemical Properties

The following table summarizes the estimated physicochemical properties of this compound. These values are extrapolated from data for structurally related compounds, such as 4-(4-tert-butylphenyl)butan-2-one[1], and general principles of physical organic chemistry.

PropertyEstimated ValueNotes
Molecular Weight 220.31 g/mol Calculated from the chemical formula.
Appearance Colorless to pale yellow liquid or low-melting solidTypical for similar aromatic ketones.
Boiling Point > 250 °CExpected to be high due to molecular weight and polarity.
Melting Point < 25 °CThe flexible side chain may inhibit efficient crystal packing.
Solubility Insoluble in water; Soluble in organic solvents (e.g., ethanol, acetone, dichloromethane)The large nonpolar region dominates solubility.
LogP ~3.5 - 4.5Estimated based on similar structures, indicating high lipophilicity.
pKa Not applicableNo readily ionizable protons.

Proposed Synthesis: Williamson Ether Synthesis

A plausible and widely used method for the synthesis of this compound is the Williamson ether synthesis.[2][3] This method involves the reaction of a phenoxide with an alkyl halide.

Reaction Scheme:

4-tert-butylphenol + 3-bromobutan-2-one → this compound + NaBr

Experimental Protocol

Materials:

  • 4-tert-butylphenol

  • 3-bromobutan-2-one

  • Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

  • Aprotic polar solvent (e.g., N,N-dimethylformamide (DMF) or acetonitrile)

  • Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)

  • Deionized water

  • Organic extraction solvent (e.g., diethyl ether or ethyl acetate)

Procedure:

  • Phenoxide Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-tert-butylphenol in the chosen aprotic polar solvent.

  • Add an equimolar amount of a strong base, such as sodium hydroxide or potassium hydroxide, to the solution to deprotonate the phenol and form the corresponding sodium or potassium 4-tert-butylphenoxide. The reaction is typically stirred at room temperature until the phenol is fully converted, which can be monitored by thin-layer chromatography (TLC).

  • Nucleophilic Substitution: To the solution containing the phenoxide, add an equimolar amount of 3-bromobutan-2-one dropwise at room temperature.

  • Reaction: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir for several hours. The progress of the reaction should be monitored by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding deionized water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent like diethyl ether or ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers with deionized water and then with brine to remove any remaining inorganic salts.

  • Drying and Concentration: Dry the organic layer over a suitable drying agent, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel.

Synthesis Workflow Diagram

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product A 4-tert-butylphenol E Phenoxide Formation (Deprotonation) A->E B 3-bromobutan-2-one F Nucleophilic Substitution (SN2 Reaction) B->F C Base (e.g., NaOH) C->E D Solvent (e.g., DMF) D->E E->F G Quenching with Water F->G H Extraction with Organic Solvent G->H I Washing and Drying H->I J Solvent Removal I->J K Column Chromatography J->K L Pure this compound K->L

Caption: Proposed workflow for the synthesis of this compound.

Characterization and Analytical Methods

The identity and purity of the synthesized this compound would be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the chemical structure by showing characteristic peaks for the aromatic protons, the tert-butyl group, the butanone backbone, and the ether linkage.

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the carbonyl (C=O) stretch of the ketone and the C-O stretch of the ether.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Potential Biological Activities and Signaling Pathways

While no specific biological data exists for this compound, compounds containing the 4-tert-butylphenol moiety have been investigated for various biological activities.[4][5][6][7][8] These activities are often attributed to the antioxidant and lipophilic nature of the substituted phenol group.

Potential areas of investigation include:

  • Antioxidant Activity: The phenolic ether, while less active than a free phenol, might still possess some radical scavenging properties. The tert-butyl group can stabilize phenoxy radicals, a key step in antioxidant activity.[8]

  • Antimicrobial and Antifungal Activity: Various substituted phenols and their derivatives have demonstrated antimicrobial and antifungal properties.[5][6][7]

  • Enzyme Inhibition: The shape and electronic properties of the molecule could allow it to bind to the active sites of various enzymes.

Hypothetical Signaling Pathway Interaction

Given the structural similarity to some endocrine-disrupting compounds, a hypothetical interaction with a nuclear receptor signaling pathway could be investigated. The following diagram illustrates a generalized nuclear receptor signaling pathway that could be a starting point for such studies.

G cluster_cell Target Cell cluster_cyto Cytoplasm cluster_nuc Nucleus A This compound (Ligand) A->C Diffusion G Ligand-Receptor Complex (Active) A->G D Nuclear Receptor (Inactive) D->G Binding E Heat Shock Proteins E->D Stabilization G->F Translocation I Hormone Response Element G->I Binding H DNA H->I J Gene Transcription I->J Activation/Repression K mRNA J->K L Protein Synthesis K->L M Cellular Response L->M

Caption: Generalized nuclear receptor signaling pathway for hypothetical investigation.

Conclusion

This compound is a molecule with potential for further investigation in various scientific fields. While experimental data is currently lacking, this guide provides a theoretical framework for its synthesis, characterization, and potential biological evaluation. The proposed methodologies are based on well-established chemical principles and data from analogous compounds. Researchers interested in this molecule are encouraged to use this guide as a starting point for their experimental work.

References

Navigating Uncharted Territory: A Prospective Analysis of the Biological Activities of 3-(4-tert-Butylphenoxy)butan-2-one Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific literature and patent databases reveals a significant finding: there is currently no published research detailing the synthesis or biological evaluation of 3-(4-tert-butylphenoxy)butan-2-one and its derivatives. This absence of data presents a unique opportunity for novel research in the field of medicinal chemistry. While a direct technical guide on the core topic is not possible, this whitepaper will provide a prospective analysis based on the biological activities of structurally related compounds. By examining the bioactivities of molecules sharing key structural motifs, such as the 4-tert-butylphenoxy group, we can hypothesize potential therapeutic applications and outline a strategic workflow for the future investigation of this novel class of compounds.

Prospective Biological Activities Based on Structurally Related Analogs

The biological activity of a molecule is intrinsically linked to its structure. By analyzing compounds that share the 4-tert-butylphenoxy moiety, we can infer potential, albeit hypothetical, biological activities for the this compound core structure.

Antimicrobial and Antibiofilm Potential

A notable study on 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] derivatives has demonstrated significant antimicrobial and antibiofilm properties.[1] These compounds, while differing in the linker and functional group from the butan-2-one series, share a substituted phenoxy core. This suggests that the phenoxy moiety itself may be a key contributor to antimicrobial action.

The study revealed marked antibacterial and antifungal effects against planktonic microorganisms, with Minimum Inhibitory Concentrations (MICs) ranging from 0.78 µg/mL to 12.5 µg/mL depending on the microbial strain.[1] One of the most potent compounds, designated as VII in the study, exhibited an MIC of 0.78 µg/mL against Staphylococcus aureus and 1.56 µg/mL against Candida albicans.[1] Furthermore, these derivatives showed strain-specific inhibition of biofilm formation by over 50% for several pathogens, with one derivative, KVM-316, preventing biofilm formation by S. aureus and P. aeruginosa by 96.1%.[1]

Table 1: Antimicrobial Activity of 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] Derivatives [1]

Compound IDTarget MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)
VIIStaphylococcus aureus0.78
VIIEscherichia coli12.5
VIICandida albicans1.56
KVM-219Various Bacteria & Fungi0.78 - 12.5

Table 2: Biofilm Inhibition by Selected 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] Derivatives [1]

Compound IDTarget MicroorganismBiofilm Inhibition (%)
KVM-316Staphylococcus aureus96.1
KVM-316Escherichia coli57.2
KVM-316Pseudomonas aeruginosa96.1
IEscherichia coli63.9
IIEscherichia coli68.4
IVEscherichia coli57.2
IVPseudomonas aeruginosa96.1
VIIPseudomonas aeruginosa62.8

Based on these findings, it is plausible that this compound derivatives could also exhibit antimicrobial and particularly antibiofilm activities. The ketone functionality in the butan-2-one structure could potentially interact with different biological targets compared to the hydroxyl and amino groups of the propanol derivatives, possibly leading to a novel mechanism of action.

Other Potential Bioactivities

The 4-tert-butylphenoxy scaffold is present in a variety of other biologically active molecules, suggesting a broader potential for the target compound class. For instance, derivatives of 4-tert-butylphenoxyalkoxyamines have been investigated as dual-target ligands for the histamine H3 receptor and monoamine oxidase B, indicating potential applications in neurodegenerative diseases like Parkinson's disease. While the amine linkage is crucial in these specific ligands, the lipophilic 4-tert-butylphenoxy group plays a key role in receptor binding.

Proposed Experimental Workflow for Synthesis and Biological Screening

To explore the potential of this compound derivatives, a systematic approach to their synthesis and biological evaluation is required. The following outlines a hypothetical experimental workflow.

General Synthesis Pathway

A plausible synthetic route to this compound would involve the Williamson ether synthesis. This would typically involve the reaction of 4-tert-butylphenol with a suitable 4-carbon electrophile containing a ketone or a precursor to a ketone.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product A 4-tert-butylphenol C Williamson Ether Synthesis (Base, e.g., K2CO3, in a polar aprotic solvent, e.g., Acetone) A->C B 3-halobutan-2-one (e.g., 3-bromobutan-2-one) B->C D This compound C->D

Caption: General synthetic scheme for this compound.

Derivatives could be synthesized by using substituted 4-tert-butylphenols or by further chemical modification of the butan-2-one moiety, if desired.

Biological Screening Cascade

Once synthesized, a tiered screening approach would efficiently evaluate the biological potential of the new compounds.

G cluster_primary Primary Screening cluster_secondary Secondary Screening (for active, non-toxic compounds) cluster_lead Lead Optimization A Library of this compound Derivatives B Antimicrobial Assays (e.g., MIC against a panel of bacteria and fungi) A->B C Cytotoxicity Assay (e.g., MTT assay on a non-cancerous cell line) A->C D Antibiofilm Assays (e.g., Crystal violet staining, Confocal microscopy) B->D Active & Non-toxic E Mechanism of Action Studies (e.g., Membrane permeability, Enzyme inhibition) D->E F Broader Bioactivity Screening (e.g., Anticancer, Anti-inflammatory, Neuroreceptor binding assays) D->F G Structure-Activity Relationship (SAR) Studies E->G F->G

Caption: A proposed workflow for the biological screening of novel derivatives.

Detailed Experimental Protocols (Hypothetical)

While no specific protocols exist for the target compound, standard methodologies would be employed.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
  • Preparation of Stock Solutions: Dissolve synthesized compounds in dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.

  • Preparation of Microplates: In a 96-well microtiter plate, perform serial two-fold dilutions of the compound stock solutions in appropriate microbial growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Add a standardized suspension of the test microorganism to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Biofilm Inhibition Assay (Crystal Violet Method)
  • Preparation of Microplates: In a 96-well flat-bottomed microtiter plate, add microbial growth medium containing sub-MIC concentrations of the test compounds.

  • Inoculation: Inoculate the wells with a standardized microbial suspension.

  • Incubation: Incubate the plate without agitation for 24-48 hours to allow for biofilm formation.

  • Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.

  • Staining: Stain the adherent biofilms with a 0.1% crystal violet solution for 15 minutes.

  • Destaining and Quantification: Wash away the excess stain and allow the plate to dry. Solubilize the bound dye with 30% acetic acid or ethanol. Measure the absorbance at a wavelength of 570 nm using a microplate reader. The reduction in absorbance in treated wells compared to untreated controls indicates the percentage of biofilm inhibition.

Conclusion and Future Directions

The field of medicinal chemistry is ripe for the exploration of novel chemical scaffolds. The this compound core represents a currently untapped area of research. Based on the significant antimicrobial and antibiofilm activities of structurally related phenoxy derivatives, there is a strong rationale for the synthesis and investigation of this new class of compounds. The proposed synthetic and screening workflows provide a clear roadmap for researchers to embark on this promising avenue of drug discovery. Future work should focus on the synthesis of a diverse library of these derivatives and their systematic evaluation against a broad panel of microbial pathogens and other biological targets. Such studies will be crucial in determining if this compound derivatives can be developed into the next generation of therapeutic agents.

References

An In-depth Technical Guide to 3-(4-tert-butylphenoxy)butan-2-one: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the hypothetical compound 3-(4-tert-butylphenoxy)butan-2-one. As a novel α-aryloxy ketone, this document outlines its theoretical discovery, a detailed proposed synthesis protocol based on the Williamson ether synthesis, and an analysis of its potential physicochemical properties. Furthermore, by examining structurally related compounds, this guide explores potential biological activities and suggests future research directions for this promising, yet unexplored, molecule.

Discovery and History

The compound this compound is not currently documented in scientific literature or chemical databases. Its "discovery," therefore, is theoretical and based on the logical combination of well-established chemical precursors and reactions. The history of this compound is intrinsically linked to the development of the Williamson ether synthesis, a robust method for forming ethers discovered by Alexander Williamson in 1850.[1] This reaction involves the nucleophilic substitution of a halide by an alkoxide, and it has become a cornerstone of organic synthesis for creating both symmetrical and asymmetrical ethers.[1][2]

The class of molecules to which this compound belongs, α-aryloxy ketones, are known intermediates in organic synthesis and have been investigated for their biological activities.[3][4] The synthesis of this specific molecule represents a logical extension of established synthetic methodologies, combining the readily available starting materials 4-tert-butylphenol and a 3-halobutan-2-one. This guide serves as a foundational document for the future synthesis and investigation of this novel compound.

Proposed Synthesis: Williamson Ether Synthesis

The most viable route for the synthesis of this compound is the Williamson ether synthesis. This method involves the deprotonation of 4-tert-butylphenol to form a phenoxide, which then acts as a nucleophile, attacking an electrophilic 3-halobutan-2-one.

Reaction Mechanism

The reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[1][5]

  • Step 1: Deprotonation. 4-tert-butylphenol is treated with a strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to deprotonate the hydroxyl group and form the more nucleophilic 4-tert-butylphenoxide ion.[6][7]

  • Step 2: Nucleophilic Attack. The 4-tert-butylphenoxide ion then attacks the carbon atom bearing the halogen in 3-halobutan-2-one. This is a concerted step where the carbon-oxygen bond is formed simultaneously with the breaking of the carbon-halogen bond.[1]

Williamson_Ether_Synthesis phenol 4-tert-butylphenol arrow1 Step 1: Deprotonation base Base (e.g., NaH) haloketone 3-halobutan-2-one arrow2 Step 2: SN2 Attack phenoxide 4-tert-butylphenoxide product This compound salt NaX plus1 + plus2 + arrow1->phenoxide arrow2->product arrow2->salt + Experimental_Workflow start Mix 4-tert-butylphenol and K2CO3 in Acetone add_haloketone Add 3-halobutan-2-one start->add_haloketone reflux Reflux and Monitor by TLC add_haloketone->reflux workup Cool, Filter, and Concentrate reflux->workup extraction Dissolve in DCM, Wash with NaHCO3 and Brine workup->extraction drying Dry with MgSO4, Filter, and Concentrate extraction->drying purification Column Chromatography drying->purification product Pure this compound purification->product Biological_Screening_Workflow synthesis Synthesis of this compound purification Purification and Characterization synthesis->purification in_vitro_screening In Vitro Biological Screening (e.g., Antiviral, Antiparasitic Assays) purification->in_vitro_screening cytotoxicity Cytotoxicity Assays on Host Cells purification->cytotoxicity hit_identification Hit Identification in_vitro_screening->hit_identification cytotoxicity->hit_identification mechanism_studies Mechanism of Action Studies (e.g., Enzyme Inhibition, Gene Expression) hit_identification->mechanism_studies lead_optimization Lead Optimization (SAR Studies) mechanism_studies->lead_optimization

References

solubility and stability of 3-(4-tert-butylphenoxy)butan-2-one in common lab solvents

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Solubility and Stability of 3-(4-tert-butylphenoxy)butan-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a ketone derivative with a bulky tert-butyl group and a phenoxy ether linkage. Understanding its solubility and stability is paramount for its potential applications in research and drug development, as these properties influence its formulation, storage, and biological activity. This guide outlines the predicted solubility and stability characteristics of this compound and provides detailed experimental protocols for their empirical determination.

Predicted Physicochemical Properties

Based on its structure, we can infer several key physicochemical properties that will govern its solubility and stability.

  • Structure:

    • An aromatic ring and a tert-butyl group contribute to its lipophilicity.

    • A ketone group and an ether linkage introduce polarity and potential sites for hydrogen bonding and chemical reactions.

  • Predicted Properties:

    • Molecular Weight: Approximately 234.33 g/mol .

    • XLogP3-AA (Predicted Lipophilicity): Likely to be in the range of 3-4, suggesting poor water solubility.[1]

Predicted Solubility Profile

The "like dissolves like" principle is a fundamental concept in predicting solubility. The presence of both polar (ketone, ether) and non-polar (tert-butylphenyl group) moieties suggests that this compound will exhibit a range of solubilities in common laboratory solvents.

Table 1: Predicted Solubility of this compound in Common Laboratory Solvents

SolventPolarityPredicted SolubilityRationale
WaterHighInsoluble to Very Sparingly SolubleThe large non-polar tert-butylphenyl group is expected to dominate, leading to poor aqueous solubility.[2]
MethanolHighSolubleThe polar hydroxyl group of methanol can interact with the ketone and ether groups of the compound.
EthanolHighSolubleSimilar to methanol, ethanol's polarity allows for favorable interactions.
AcetoneMediumVery SolubleThe ketone group in acetone is structurally similar to the ketone in the target molecule, promoting miscibility.
Dichloromethane (DCM)MediumVery SolubleA good solvent for many organic compounds with moderate polarity.
Diethyl EtherLowSolubleThe ether linkage in diethyl ether is compatible with the ether linkage in the compound.
HexaneLowSparingly Soluble to InsolubleThe high polarity of the ketone and ether groups will likely limit solubility in non-polar alkanes.
Dimethyl Sulfoxide (DMSO)High (Aprotic)Very SolubleDMSO is a universal solvent for many organic compounds.

Predicted Stability Profile

The stability of this compound will be influenced by environmental factors such as pH, temperature, and light.

Table 2: Predicted Stability of this compound under Various Conditions

ConditionPredicted StabilityPotential Degradation Pathways
pH
Acidic (pH 1-3)Potentially UnstableThe ether linkage may be susceptible to acid-catalyzed hydrolysis, especially at elevated temperatures.
Neutral (pH 6-8)Likely StableGenerally, ether and ketone functionalities are stable at neutral pH.
Basic (pH 11-13)Potentially UnstableThe ketone may undergo base-catalyzed reactions such as aldol condensation or hydrolysis of the ether linkage.
Temperature
Refrigerated (2-8 °C)StableLow temperatures should minimize degradation.
Room Temperature (20-25 °C)Likely Stable (short-term)For long-term storage, refrigeration is recommended to prevent slow degradation.
Elevated (>40 °C)Potentially UnstableIncreased temperature can accelerate hydrolysis and oxidation.
Light
Ambient LightPotentially UnstableAromatic ketones can be susceptible to photochemical degradation. Protection from light is advisable.

Experimental Protocols

To empirically determine the solubility and stability of this compound, the following detailed experimental protocols are recommended.

Solubility Determination

A qualitative and quantitative approach should be employed to determine the solubility.

This method provides a rapid assessment of solubility in various solvents.[3][4][5]

Procedure:

  • Add approximately 1-5 mg of this compound to a small test tube.

  • Add 1 mL of the desired solvent in 0.25 mL increments.

  • After each addition, vortex the mixture for 30-60 seconds.

  • Visually inspect the solution for any undissolved solid.

  • Categorize the solubility as:

    • Very Soluble: Dissolves completely upon the first addition.

    • Soluble: Dissolves completely within 1 mL of solvent.

    • Sparingly Soluble: Some solid remains after the addition of 1 mL of solvent.

    • Insoluble: No apparent dissolution.

This is a standard method for determining the equilibrium solubility of a compound.[6]

Procedure:

  • Prepare a supersaturated solution of this compound in the chosen solvent in a sealed flask.

  • Agitate the flask at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Allow the solution to stand undisturbed for any undissolved solid to sediment.

  • Carefully withdraw a known volume of the supernatant.

  • Filter the aliquot through a fine-pore filter (e.g., 0.22 µm) to remove any remaining solid particles.

  • Dilute the filtered solution with a suitable solvent.

  • Quantify the concentration of the compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

  • The solubility is expressed in units such as mg/mL or mol/L.

Stability Assessment

Stability studies are crucial to understand the degradation profile of the compound under various stress conditions.[7][8]

This study assesses the compound's stability in aqueous solutions of different pH values.[9][10]

Procedure:

  • Prepare buffer solutions at various pH levels (e.g., pH 2, 7, and 9).

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Spike the stock solution into the buffer solutions to a final concentration suitable for analytical detection.

  • Incubate the solutions at a constant temperature (e.g., 37 °C).

  • At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw aliquots of the samples.

  • Quench any reaction by adding an equal volume of a suitable organic solvent (e.g., ice-cold methanol or acetonitrile).

  • Analyze the samples by a stability-indicating HPLC method to determine the remaining percentage of the parent compound.

This study evaluates the effect of temperature on the compound's stability.

Procedure:

  • Place a known amount of the solid compound in sealed vials.

  • Store the vials at different temperatures (e.g., 40 °C, 60 °C, and 80 °C).

  • At specified time points, remove a vial and dissolve the contents in a suitable solvent.

  • Analyze the solution by HPLC to quantify the amount of the parent compound remaining.

This study assesses the compound's sensitivity to light.

Procedure:

  • Prepare a solution of the compound in a suitable solvent.

  • Expose the solution to a controlled light source (e.g., a photostability chamber with a combination of UV and visible light) according to ICH Q1B guidelines.

  • Wrap a control sample in aluminum foil to protect it from light and store it under the same conditions.

  • At specified time points, withdraw aliquots from both the exposed and control samples.

  • Analyze the samples by HPLC to determine the extent of degradation.

Visualizations

Experimental Workflow for Solubility Determination

Solubility_Workflow cluster_qualitative Qualitative Screening cluster_quantitative Quantitative Analysis (Shake-Flask) q_start Start q_add_compound Add Compound to Test Tube q_start->q_add_compound q_add_solvent Add Solvent Incrementally q_add_compound->q_add_solvent q_vortex Vortex q_add_solvent->q_vortex q_observe Visual Observation q_vortex->q_observe q_observe->q_add_solvent Solid Remains q_categorize Categorize Solubility q_observe->q_categorize Fully Dissolved q_end End q_categorize->q_end qn_start Start qn_prepare_slurry Prepare Supersaturated Slurry qn_start->qn_prepare_slurry qn_equilibrate Equilibrate (e.g., 24h) qn_prepare_slurry->qn_equilibrate qn_sample Sample Supernatant qn_equilibrate->qn_sample qn_filter Filter (0.22 µm) qn_sample->qn_filter qn_analyze Analyze by HPLC qn_filter->qn_analyze qn_calculate Calculate Solubility qn_analyze->qn_calculate qn_end End qn_calculate->qn_end Stability_Workflow cluster_stress_conditions Stress Conditions cluster_procedure General Procedure stress_ph pH Stress proc_start Prepare Sample stress_ph->proc_start stress_temp Thermal Stress stress_temp->proc_start stress_light Photochemical Stress stress_light->proc_start proc_expose Expose to Stress proc_start->proc_expose proc_sample Sample at Time Points proc_expose->proc_sample proc_quench Quench Reaction proc_sample->proc_quench proc_analyze Analyze by HPLC proc_quench->proc_analyze proc_data Determine % Remaining proc_analyze->proc_data proc_end End proc_data->proc_end

References

Theoretical and Computational Examination of 3-(4-tert-butylphenoxy)butan-2-one: A Prospective Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical and computational analysis of the novel compound 3-(4-tert-butylphenoxy)butan-2-one. Due to the limited availability of direct experimental data, this document leverages predictive modeling and data from structurally analogous compounds to forecast its physicochemical properties, potential synthetic routes, and putative biological activities. This whitepaper is intended to serve as a foundational resource for researchers and scientists interested in the exploration of this molecule for potential applications in drug discovery and materials science. We present hypothesized experimental protocols and predicted data in a structured format to guide future laboratory investigations.

Introduction

Phenolic compounds and their derivatives are a cornerstone of medicinal chemistry and materials science, exhibiting a wide array of biological activities and tunable physical properties. The tert-butyl group is a common substituent used to modulate lipophilicity and steric hindrance, often influencing a molecule's pharmacokinetic and pharmacodynamic profile. The ether linkage and ketone functional group in the proposed structure of this compound suggest potential for various chemical interactions and biological recognition. This document outlines a theoretical framework for the systematic study of this compound.

Predicted Physicochemical Properties

The physicochemical properties of this compound have been predicted using computational models and by comparison with structurally related molecules such as 4-(4-tert-butylphenyl)butan-2-one. These predicted values are crucial for designing experimental protocols, including solvent selection for synthesis and purification, as well as for preliminary assessment of its drug-like properties.

PropertyPredicted ValueReference Compound(s)
Molecular Formula C₁₄H₂₀O₂N/A
Molecular Weight 220.31 g/mol N/A
XLogP3-AA (Lipophilicity) 3.84-(4-tert-butylphenyl)butan-2-one[1]
Hydrogen Bond Donor Count 04-(4-tert-butylphenyl)butan-2-one[1]
Hydrogen Bond Acceptor Count 23-(4-tert-butyl-2-methylphenoxy)cyclobutan-1-ol[2]
Rotatable Bond Count 44-(4-tert-butylphenyl)butan-2-one[1]
Topological Polar Surface Area 26.3 Ųtert-butyl 3-(4-ethenylphenoxy)butanoate
Boiling Point (Predicted) ~300-320 °CGeneral trends for similar structures
Melting Point (Predicted) ~50-70 °CGeneral trends for similar structures

Proposed Synthetic Routes

A plausible synthetic route for this compound is proposed based on established Williamson ether synthesis protocols. This method involves the reaction of a phenoxide with an alkyl halide.

Synthesis Workflow

G A 4-tert-butylphenol C Sodium 4-tert-butylphenoxide (in situ) A->C Deprotonation B Sodium Hydride (NaH) in dry THF B->C E This compound C->E Nucleophilic Substitution (SN2) D 3-bromobutan-2-one D->E F Purification (Column Chromatography) E->F

Caption: Proposed Williamson ether synthesis of this compound.

Detailed Experimental Protocol

Materials:

  • 4-tert-butylphenol (1.0 eq)[3]

  • Sodium hydride (1.1 eq, 60% dispersion in mineral oil)

  • 3-bromobutan-2-one (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-tert-butylphenol (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.1 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases, indicating the formation of the sodium phenoxide.

  • Cool the reaction mixture back to 0 °C and add a solution of 3-bromobutan-2-one (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Predicted Spectroscopic Data

Based on the proposed structure and data from analogous compounds, the following spectroscopic characteristics are anticipated.

SpectroscopyPredicted Key SignalsReference Compound(s) & Rationale
¹H NMR (CDCl₃) δ 7.3-7.0 (d, 2H, Ar-H), δ 6.9-6.7 (d, 2H, Ar-H), δ 4.8-4.6 (q, 1H, -O-CH-), δ 2.2 (s, 3H, -C(O)-CH₃), δ 1.5 (d, 3H, -CH-CH₃), δ 1.3 (s, 9H, -C(CH₃)₃)Chemical shifts are estimated based on standard values for similar functional groups. The splitting patterns are predicted based on neighboring protons.
¹³C NMR (CDCl₃) δ 208 (-C=O), δ 155 (Ar-C-O), δ 143 (Ar-C-tBu), δ 126 (Ar-CH), δ 116 (Ar-CH), δ 78 (-O-CH-), δ 34 (-C(CH₃)₃), δ 27 (-C(O)-CH₃), δ 20 (-CH-CH₃), δ 31 (-C(CH₃)₃)Predicted chemical shifts are based on computational predictions and known values for similar carbon environments.
FT-IR (thin film) ~1715 cm⁻¹ (C=O stretch), ~1240 cm⁻¹ (Ar-O-C stretch), ~2960 cm⁻¹ (C-H stretch)The strong carbonyl stretch is a characteristic feature of ketones[4]. The ether stretch is also a key diagnostic peak.
Mass Spec (EI) m/z 220 (M⁺), 205 (M⁺ - CH₃), 163 (M⁺ - C₄H₉), 149, 43 (CH₃CO⁺)Fragmentation patterns are predicted based on the stability of the resulting carbocations and neutral fragments.

Theoretical Biological Activity and Signaling Pathways

The tert-butylphenol moiety is present in a variety of biologically active compounds, including antioxidants and endocrine-disrupting chemicals.[5] The structural similarity of this compound to known bioactive molecules suggests it may interact with various biological targets.

Potential as an Antioxidant

Phenolic compounds are well-known for their ability to act as radical scavengers. The electron-donating nature of the tert-butyl group could enhance the antioxidant potential of the phenol moiety, although in this case, the phenolic hydroxyl is etherified. However, metabolic activation could potentially unmask a phenolic hydroxyl, leading to antioxidant activity.

G A Reactive Oxygen Species (ROS) E Neutralized ROS A->E Scavenged by F Cellular Damage A->F Causes B This compound (Pro-antioxidant) C Metabolic Activation (e.g., CYP450) B->C D Active Phenolic Metabolite C->D D->E

Caption: Hypothesized pro-antioxidant activity pathway.

Potential as a Modulator of Nuclear Receptors

Many phenolic compounds are known to interact with nuclear receptors, such as the estrogen receptor or androgen receptor. The lipophilic nature of this compound may facilitate its entry into cells and subsequent interaction with these intracellular targets.

G A This compound C Cytoplasm A->C Passive Diffusion B Cell Membrane D Nuclear Receptor (e.g., ER, AR) C->D Binding E Nucleus D->E Translocation F Hormone Response Element (HRE) E->F DNA Binding G Gene Transcription F->G Modulation H Biological Response G->H G A 3D Structure Generation & Optimization B Conformational Analysis A->B C Calculation of Physicochemical Properties (e.g., LogP, PSA) A->C E ADMET Prediction A->E F Quantum Mechanical Calculations (e.g., for spectroscopic properties) A->F D Molecular Docking Studies (e.g., with Nuclear Receptors) B->D

References

Methodological & Application

Application Notes and Protocols: 3-(4-tert-butylphenoxy)butan-2-one in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of 3-(4-tert-butylphenoxy)butan-2-one, a versatile α-phenoxy ketone with potential utility in organic synthesis and medicinal chemistry.

Synthesis of this compound

The primary route for the synthesis of this compound is the Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the sodium salt of 4-tert-butylphenol (4-tert-butylphenoxide) acts as the nucleophile, attacking an appropriate 3-halobutan-2-one.

Reaction Scheme:

G cluster_0 Williamson Ether Synthesis reagent1 4-tert-butylphenol intermediate Sodium 4-tert-butylphenoxide reagent1->intermediate + NaOH/NaH reagent2 Sodium Hydroxide (NaOH) or Sodium Hydride (NaH) product This compound intermediate->product + 3-Halobutan-2-one reagent3 3-Chlorobutan-2-one or 3-Bromobutan-2-one reagent3->product side_product NaCl or NaBr

Caption: Synthetic pathway for this compound.

Experimental Protocol: Williamson Ether Synthesis

This protocol is a general guideline adapted from established Williamson ether synthesis procedures. Optimization of reaction conditions may be necessary to achieve higher yields.

Materials:

  • 4-tert-butylphenol

  • Sodium hydroxide (NaOH) or Sodium hydride (NaH)

  • 3-Chlorobutan-2-one or 3-Bromobutan-2-one

  • Anhydrous solvent (e.g., Dimethylformamide (DMF), Acetonitrile, or Acetone)

  • Deionized water

  • Organic solvent for extraction (e.g., Diethyl ether or Ethyl acetate)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Formation of the Phenoxide:

    • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-tert-butylphenol (1.0 eq) in the chosen anhydrous solvent.

    • Slowly add sodium hydroxide (1.1 eq) or sodium hydride (1.1 eq, handle with extreme care) to the solution while stirring.

    • Stir the mixture at room temperature for 1-2 hours, or until the formation of the sodium 4-tert-butylphenoxide is complete (this can be monitored by the cessation of hydrogen gas evolution if using NaH).

  • Nucleophilic Substitution:

    • To the freshly prepared phenoxide solution, add 3-halobutan-2-one (1.0-1.2 eq) dropwise at room temperature.

    • After the addition is complete, heat the reaction mixture to reflux (the temperature will depend on the solvent used) and maintain the reflux for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by carefully adding deionized water.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) three times.

    • Combine the organic extracts and wash successively with deionized water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure product.

Potential Applications in Organic Synthesis and Medicinal Chemistry

While specific applications for this compound are not extensively documented, its structure as an α-phenoxy ketone suggests several potential areas of use, particularly as an intermediate in the synthesis of more complex molecules with potential biological activity.

Intermediate for the Synthesis of Pharmacologically Active Compounds

The α-phenoxy ketone moiety is a scaffold found in various compounds with interesting biological activities. The ketone functionality can be further modified to introduce diverse functional groups.

Potential Synthetic Transformations:

  • Reduction: The ketone can be reduced to a secondary alcohol, which can be a precursor for various esters or other derivatives.

  • Reductive Amination: Reaction with an amine in the presence of a reducing agent can yield amino derivatives, a common strategy in drug discovery.

  • Wittig Reaction: Reaction with a phosphonium ylide can be used to introduce a carbon-carbon double bond.

  • Alpha-Halogenation: The presence of the carbonyl group activates the α-carbon for halogenation, introducing a reactive handle for further functionalization.

Potential Biological Activities

Derivatives of aryloxy compounds have shown a range of biological activities. While the specific activity of this compound is not established, related structures suggest potential for:

  • α-Glucosidase Inhibition: Some acetophenone derivatives have demonstrated potent α-glucosidase inhibitory activity, suggesting a potential application in the management of diabetes.[1]

  • Alpha-Adrenergic Blocking Activity: Certain phenoxyalkylamine derivatives have been shown to possess α-blocking activity.[2]

  • Antimicrobial and Antifungal Activity: Various ketone-containing heterocyclic compounds have been investigated for their antimicrobial properties.

Workflow for Biological Screening:

G cluster_1 Screening Workflow start Synthesized This compound modification Chemical Modification (e.g., Reduction, Amination) start->modification library Library of Derivatives modification->library assay Biological Assay (e.g., α-Glucosidase Inhibition) library->assay hit Identification of 'Hit' Compounds assay->hit optimization Lead Optimization (Structure-Activity Relationship) hit->optimization candidate Drug Candidate optimization->candidate

Caption: A potential workflow for drug discovery using the target compound.

Quantitative Data Summary

The following table summarizes typical reaction conditions for Williamson ether synthesis involving phenols, which can be used as a starting point for the synthesis of this compound.

ReactantsBaseSolventTemperatureReaction TimeYield (%)
Phenol derivative, Primary alkyl halideK₂CO₃ or Cs₂CO₃AcetonitrileReflux6-12 h70-95
Alcohol derivative, Primary alkyl halideNaHTHF0 °C to RT4-8 h65-90
4-methylphenol, Chloroacetic acidNaOH (30% aq.)Water90-100 °C30-40 minModerate

Note: Yields are highly dependent on the specific substrates and reaction conditions.

Conclusion

This compound is a readily accessible α-phenoxy ketone that holds promise as a versatile building block in organic synthesis. Its synthesis can be achieved through the robust Williamson ether synthesis. The chemical reactivity of its ketone functionality allows for a variety of transformations, making it a valuable intermediate for the generation of diverse molecular libraries. Preliminary analysis of related compounds suggests that derivatives of this compound may exhibit interesting biological activities, warranting further investigation in the field of drug discovery. The protocols and data presented herein provide a solid foundation for researchers to explore the full potential of this compound.

References

experimental protocol for the synthesis of 3-(4-tert-butylphenoxy)butan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed experimental protocol for the synthesis of 3-(4-tert-butylphenoxy)butan-2-one, a potentially valuable intermediate in pharmaceutical and organic synthesis. The described method is based on the Williamson ether synthesis, a robust and widely applicable reaction for the formation of ethers. The protocol involves the reaction of 4-tert-butylphenol with 3-bromobutan-2-one in the presence of a base. This document outlines the necessary reagents, equipment, step-by-step procedure, and methods for purification and characterization of the final product.

Introduction

Alpha-aryloxy ketones are a class of organic compounds that serve as important building blocks in the synthesis of various biologically active molecules and functional materials. The Williamson ether synthesis is a classical and efficient method for the preparation of ethers, involving the reaction of an alkoxide or phenoxide with a primary or secondary alkyl halide.[1] This protocol adapts the Williamson ether synthesis for the specific preparation of this compound from commercially available starting materials.

Reaction Scheme

The overall reaction for the synthesis of this compound is depicted below:

Data Presentation

Table 1: Reagents and Materials

Reagent/MaterialChemical FormulaMolecular Weight ( g/mol )QuantityMoles (mmol)Supplier
4-tert-butylphenolC₁₀H₁₄O150.221.50 g10.0Sigma-Aldrich
3-bromobutan-2-oneC₄H₇BrO151.001.66 g11.0Sigma-Aldrich
Sodium HydroxideNaOH40.000.44 g11.0Fisher Scientific
Ethanol (anhydrous)C₂H₅OH46.0750 mL-VWR
Diethyl ether(C₂H₅)₂O74.12100 mL-VWR
Saturated NaCl solutionNaCl(aq)-50 mL--
Anhydrous MgSO₄MgSO₄120.375 g-Fisher Scientific

Experimental Protocols

Synthesis of Sodium 4-tert-butylphenoxide
  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1.50 g (10.0 mmol) of 4-tert-butylphenol and 30 mL of anhydrous ethanol.

  • Stir the mixture at room temperature until the 4-tert-butylphenol is completely dissolved.

  • In a separate beaker, dissolve 0.44 g (11.0 mmol) of sodium hydroxide in 20 mL of anhydrous ethanol. Gentle warming may be required.

  • Slowly add the sodium hydroxide solution to the 4-tert-butylphenol solution at room temperature with continuous stirring.

  • Stir the resulting mixture at room temperature for 30 minutes to ensure the complete formation of the sodium phenoxide.

Williamson Ether Synthesis
  • To the flask containing the sodium 4-tert-butylphenoxide solution, add 1.66 g (11.0 mmol) of 3-bromobutan-2-one dropwise using a dropping funnel.

  • After the addition is complete, heat the reaction mixture to a gentle reflux (approximately 78 °C) and maintain the reflux for 4-6 hours.[2]

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 9:1 hexane:ethyl acetate). The disappearance of the 4-tert-butylphenol spot and the appearance of a new, less polar product spot will indicate the reaction's progression.

Work-up and Purification
  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • To the resulting residue, add 50 mL of deionized water and 50 mL of diethyl ether.

  • Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate.

  • Collect the organic layer (top layer) and wash it twice with 25 mL of 5% aqueous sodium hydroxide solution to remove any unreacted 4-tert-butylphenol.

  • Wash the organic layer with 25 mL of saturated sodium chloride solution (brine).[2]

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • The crude product can be further purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure this compound. Alternatively, purification can be achieved by vacuum distillation.

Characterization

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To determine the proton environment in the molecule.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify the number of unique carbon atoms.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): To identify functional groups, particularly the ketone (C=O) and ether (C-O-C) stretches.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

Mandatory Visualization

Synthesis_Workflow cluster_prep Phenoxide Formation cluster_reaction Williamson Ether Synthesis cluster_purification Purification cluster_analysis Characterization phenol 4-tert-butylphenol phenoxide Sodium 4-tert-butylphenoxide phenol->phenoxide Ethanol, RT naoh Sodium Hydroxide naoh->phenoxide product_crude Crude Product phenoxide->product_crude Reflux haloketone 3-bromobutan-2-one haloketone->product_crude extraction Solvent Extraction product_crude->extraction washing Washing extraction->washing drying Drying washing->drying purified_product Pure this compound drying->purified_product Column Chromatography / Distillation nmr NMR purified_product->nmr ir FT-IR purified_product->ir ms Mass Spec purified_product->ms

Figure 1: Workflow for the synthesis of this compound.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, a lab coat, and gloves, must be worn at all times.

  • 3-bromobutan-2-one is a lachrymator and should be handled with care.

  • Sodium hydroxide is corrosive and can cause severe burns.

  • Diethyl ether is highly flammable; ensure there are no open flames or spark sources nearby.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound via the Williamson ether synthesis. The procedure is straightforward and utilizes readily available reagents and standard laboratory techniques. This protocol should serve as a valuable resource for researchers in organic synthesis and drug discovery.

References

Application Notes and Protocols for 3-(4-tert-butylphenoxy)butan-2-one and Structurally Related Compounds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The tert-butylphenoxy structural motif is a key feature in a variety of molecules with demonstrated biological activity. The bulky tert-butyl group can influence the pharmacokinetic and pharmacodynamic properties of a compound by providing steric hindrance, which can modulate receptor binding and metabolic stability. Phenolic compounds, in general, are known for their antioxidant properties, and the introduction of a tert-butyl group can enhance this activity. Research into derivatives of tert-butylphenol has revealed promising antimicrobial, antiviral, and anti-inflammatory potential. These findings suggest that 3-(4-tert-butylphenoxy)butan-2-one could be a valuable lead compound for the development of new therapeutic agents.

Potential Therapeutic Applications

Based on the activities of structurally similar compounds, this compound may exhibit a range of biological effects relevant to medicinal chemistry.

Antimicrobial Activity

Derivatives of 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] have shown significant antibacterial and antifungal properties.[1] This suggests that the tert-butylphenoxy group is a key pharmacophore for antimicrobial activity. The mechanism of action may involve the disruption of microbial cell membranes or the inhibition of essential enzymes.

Table 1: Antimicrobial Activity of 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] Derivatives [1]

CompoundTarget MicroorganismMinimum Inhibitory Concentration (MIC) (μg/mL)
KVM-219Staphylococcus aureus0.78
KVM-219Escherichia coli12.5
KVM-219Candida albicans1.56
KVM-316S. aureus (Biofilm)96.1% inhibition
KVM-316E. coli (Biofilm)57.2% inhibition
KVM-316Pseudomonas aeruginosa (Biofilm)96.1% inhibition
Antiviral and Anti-inflammatory Activity

2,4-di-tert-butylphenol (2,4-DTBP), a related compound, has been reported to exhibit antiviral and anti-inflammatory effects.[2][3] The anti-inflammatory action is likely mediated through the modulation of inflammatory signaling pathways, while the antiviral mechanism may involve interference with viral entry or replication.

Experimental Protocols

The following are generalized protocols for the preliminary evaluation of the biological activities of this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a microorganism.

Materials:

  • Test compound (this compound)

  • Microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Spectrophotometer (for measuring optical density)

  • Positive control (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Negative control (broth medium with solvent)

Procedure:

  • Preparation of Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: Perform a two-fold serial dilution of the compound stock solution in the 96-well plate using the appropriate broth medium to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the diluted compound.

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_lead_optimization Lead Optimization synthesis Synthesis of This compound purification Purification (e.g., Chromatography) synthesis->purification Crude Product characterization Structural Characterization (NMR, MS) purification->characterization Pure Compound antimicrobial Antimicrobial Assays (MIC, MBC) characterization->antimicrobial antiviral Antiviral Assays characterization->antiviral anti_inflammatory Anti-inflammatory Assays characterization->anti_inflammatory cytotoxicity Cytotoxicity Assays (e.g., MTT) antimicrobial->cytotoxicity antiviral->cytotoxicity anti_inflammatory->cytotoxicity sar Structure-Activity Relationship (SAR) Studies cytotoxicity->sar Active & Non-toxic Hits admet ADMET Profiling sar->admet

Caption: General workflow for the synthesis and biological evaluation of novel chemical entities.

hypothetical_moa compound This compound membrane Bacterial Cell Membrane compound->membrane Interacts with enzyme Essential Bacterial Enzyme compound->enzyme Binds to disruption Membrane Disruption membrane->disruption inhibition Enzyme Inhibition enzyme->inhibition death Bacterial Cell Death disruption->death inhibition->death

Caption: Hypothetical mechanisms of antimicrobial action for a tert-butylphenoxy derivative.

References

analytical methods for the quantification of 3-(4-tert-butylphenoxy)butan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

An increasing demand exists within the fields of pharmaceutical development, environmental analysis, and industrial quality control for robust and sensitive analytical methods for the quantification of specific organic molecules. This document provides detailed application notes and protocols for the quantitative analysis of 3-(4-tert-butylphenoxy)butan-2-one, a compound of interest in various research and development sectors.

Application Note: Quantification of this compound

This application note describes two primary methods for the quantification of this compound: a highly sensitive and specific Gas Chromatography-Mass Spectrometry (GC-MS) method and a versatile High-Performance Liquid Chromatography (HPLC) method. The choice of method will depend on the sample matrix, required sensitivity, and available instrumentation.

Target Analyte: this compound IUPAC Name: this compound Molecular Formula: C₁₄H₂₀O₂ Molecular Weight: 220.31 g/mol

Method Selection Rationale:

  • GC-MS: This is the recommended method for achieving low detection limits and high selectivity, particularly in complex matrices. The volatility of the analyte makes it well-suited for gas chromatography. Mass spectrometric detection provides definitive identification and quantification.

  • HPLC-UV: A viable alternative, particularly for routine analysis where high sensitivity is not the primary requirement. This method is robust and widely available.

Experimental Protocols

Protocol 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol details a GC-MS method for the trace-level quantification of this compound.

1. Sample Preparation (Solid-Phase Extraction - SPE)

This procedure is suitable for extracting the analyte from aqueous samples (e.g., environmental water samples, biological fluids after protein precipitation).

  • Materials:

    • C18 SPE cartridges (e.g., 500 mg, 6 mL)

    • Methanol (HPLC grade)

    • Deionized water

    • Ethyl acetate (GC grade)

    • Nitrogen gas for evaporation

    • Vortex mixer

    • Centrifuge

  • Procedure:

    • Cartridge Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

    • Sample Loading: Load 10 mL of the pre-treated sample onto the cartridge at a slow, steady flow rate (approx. 1-2 mL/min).

    • Washing: Wash the cartridge with 5 mL of deionized water to remove interfering polar components.

    • Drying: Dry the cartridge under vacuum or by passing nitrogen gas for 10-15 minutes.

    • Elution: Elute the analyte with 5 mL of ethyl acetate.

    • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitution: Reconstitute the residue in 1 mL of ethyl acetate for GC-MS analysis.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 7000D Triple Quadrupole GC/MS or equivalent.

  • Column: Agilent J&W HP-5ms GC column (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet: Splitless injection mode.

  • Inlet Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 15°C/min to 300°C.

    • Hold: 5 minutes at 300°C.

  • Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for higher selectivity.

    • SIM Ions (hypothetical): Quantifier ion (e.g., m/z 163 - corresponding to the 4-tert-butylphenoxy fragment), Qualifier ions (e.g., m/z 57 - tert-butyl fragment, m/z 220 - molecular ion). Actual ions must be determined by analyzing a standard.

3. Calibration and Quantification

  • Prepare a series of calibration standards of this compound in ethyl acetate (e.g., 1, 5, 10, 50, 100 ng/mL).

  • Inject the standards into the GC-MS system.

  • Construct a calibration curve by plotting the peak area of the quantifier ion against the concentration.

  • Quantify the analyte in the prepared samples using the calibration curve.

Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC-UV)

This protocol provides an alternative method using reverse-phase HPLC with UV detection.

1. Sample Preparation (Liquid-Liquid Extraction - LLE)

  • Materials:

    • Acetonitrile (HPLC grade)

    • Hexane (HPLC grade)

    • Sample vials

  • Procedure:

    • Mix 1 mL of the sample with 1 mL of acetonitrile (to precipitate proteins if present).

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Take the supernatant and add 2 mL of hexane.

    • Vortex for 2 minutes and allow the layers to separate.

    • Collect the upper hexane layer and evaporate to dryness.

    • Reconstitute in 500 µL of the mobile phase for HPLC analysis.

2. HPLC Instrumentation and Conditions

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 220 nm and 275 nm (to be optimized based on the UV spectrum of the analyte).

3. Calibration and Quantification

  • Prepare calibration standards in the mobile phase (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

  • Inject the standards and construct a calibration curve based on peak area versus concentration.

Data Presentation

The following table summarizes the expected quantitative performance of the proposed analytical methods. These values are estimates based on methods for structurally similar compounds and would require experimental validation.

ParameterGC-MSHPLC-UV
Linearity (r²) > 0.995> 0.99
Limit of Detection (LOD) 0.1 - 1 ng/mL10 - 50 ng/mL
Limit of Quantification (LOQ) 0.5 - 5 ng/mL50 - 100 ng/mL
Accuracy (% Recovery) 85 - 115%90 - 110%
Precision (% RSD) < 10%< 15%

Visualizations

Logical Relationship for Method Development

MethodDevelopment cluster_Target Target Analyte cluster_Analogs Structurally Similar Compounds with Known Methods cluster_Techniques Identified Analytical Techniques cluster_Proposed Proposed Methods for Target Target This compound (No Direct Method Found) Analog1 4-(4-tert-butylphenyl)butan-2-one Target->Analog1 Structural Similarity Analog2 tert-Butylphenol Derivatives Target->Analog2 Structural Similarity Analog3 Other Phenoxy Ketones Target->Analog3 Structural Similarity HPLC HPLC-UV / HPLC-MS Analog1->HPLC GCMS GC-MS / GC-MS/MS Analog2->GCMS Analog3->HPLC Proposed_GCMS GC-MS Method (Primary) GCMS->Proposed_GCMS Adaptation Proposed_HPLC HPLC-UV Method (Alternative) HPLC->Proposed_HPLC Adaptation

Caption: Rationale for analytical method development.

Experimental Workflow for GC-MS Quantification

GCMS_Workflow cluster_prep SPE Steps Start Sample Collection Prep Sample Preparation (Solid-Phase Extraction) Start->Prep Condition 1. Condition SPE Cartridge Load 2. Load Sample Condition->Load Wash 3. Wash Cartridge Load->Wash Elute 4. Elute Analyte Wash->Elute Concentrate 5. Concentrate & Reconstitute Elute->Concentrate Analysis GC-MS Analysis Concentrate->Analysis Data Data Processing & Quantification Analysis->Data Report Final Report Data->Report

Caption: GC-MS quantification workflow.

Application Notes & Protocols for the Analysis of 3-(4-tert-butylphenoxy)butan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a versatile technique for the separation and quantification of non-volatile and thermally labile compounds. The proposed method is based on a reverse-phase approach, which is well-suited for the analysis of moderately polar compounds like 3-(4-tert-butylphenoxy)butan-2-one.

Experimental Protocol: HPLC-UV

1. Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL. From this stock, prepare a series of calibration standards ranging from 0.1 µg/mL to 100 µg/mL by serial dilution with the mobile phase.

  • Sample Matrix: The sample preparation will depend on the matrix. For example, in a formulation, a simple dilution with the mobile phase may be sufficient. For biological matrices, a protein precipitation or liquid-liquid extraction may be necessary.

    • Protein Precipitation (for plasma/serum): To 100 µL of sample, add 300 µL of cold acetonitrile. Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes. Collect the supernatant for analysis.

    • Liquid-Liquid Extraction (for aqueous samples): To 1 mL of sample, add 2 mL of ethyl acetate. Vortex for 2 minutes, then centrifuge at 3,000 x g for 5 minutes. Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the mobile phase.

2. HPLC Instrumentation and Conditions:

ParameterRecommended Setting
HPLC System A standard HPLC system with a UV-Vis detector.
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase Isocratic elution with Acetonitrile:Water (70:30, v/v). The ratio may be optimized for better separation.
Flow Rate 1.0 mL/min.
Column Temperature 30 °C.[3]
Injection Volume 10 µL.
Detector Wavelength 220 nm and 275 nm (based on the UV absorbance of the phenoxy and carbonyl groups). A full UV scan is recommended.
Run Time 10 minutes.

3. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the prepared standards.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Quantitative Data Summary (Hypothetical for HPLC Method)

The following table presents hypothetical performance characteristics for a validated HPLC method. These values should be determined experimentally during method validation.

ParameterExpected Performance
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL
Accuracy (% Recovery) 95 - 105%
Precision (% RSD) < 5%
Retention Time Approximately 4-6 minutes (to be determined)

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Extraction Extraction / Dilution Sample->Extraction Standard Standard Standard->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration HPLC HPLC System Filtration->HPLC Column C18 Column HPLC->Column Detector UV Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Calibration Calibration Curve Chromatogram->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for the HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. It offers high sensitivity and selectivity, making it ideal for complex matrices.

Experimental Protocol: GC-MS

1. Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound in a volatile solvent such as ethyl acetate or hexane at a concentration of 1 mg/mL. Prepare calibration standards by serial dilution.

  • Derivatization (Optional but Recommended): To improve the volatility and chromatographic behavior of the analyte, derivatization can be performed. A common method is silylation.[1]

    • Silylation Procedure: Evaporate the solvent from the extracted sample. Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine. Heat at 70°C for 30 minutes. The resulting solution can be directly injected into the GC-MS.

  • Sample Extraction:

    • Liquid-Liquid Extraction: To 1 mL of an aqueous sample, add 2 mL of hexane or ethyl acetate. Vortex for 2 minutes and centrifuge. Collect the organic layer for analysis or derivatization.

2. GC-MS Instrumentation and Conditions:

ParameterRecommended Setting
GC-MS System A standard GC-MS system with an electron ionization (EI) source.
Column A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).[5][6]
Injector Splitless mode at 250 °C.
Carrier Gas Helium at a constant flow rate of 1.0 mL/min.
Oven Program Initial temperature of 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
MS Source Temp 230 °C.
MS Quad Temp 150 °C.
Ionization Energy 70 eV.
Scan Mode Full scan (m/z 50-500) for qualitative analysis and method development.
SIM Mode For quantitative analysis, monitor characteristic ions of the analyte (to be determined from the full scan data).

3. Data Analysis:

  • Identify the analyte peak in the total ion chromatogram (TIC) and confirm its identity by comparing the mass spectrum with a reference spectrum.

  • For quantification, use Selected Ion Monitoring (SIM) mode for higher sensitivity. Construct a calibration curve using the peak areas of a characteristic ion versus concentration.

Quantitative Data Summary (Hypothetical for GC-MS Method)

The following table presents hypothetical performance characteristics for a validated GC-MS method.

ParameterExpected Performance
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.01 ng/mL
Limit of Quantification (LOQ) 0.03 ng/mL
Accuracy (% Recovery) 90 - 110%
Precision (% RSD) < 10%
Retention Time Approximately 15-20 minutes (to be determined)

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Extraction Liquid-Liquid Extraction Sample->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization GCMS GC-MS System Derivatization->GCMS Separation GC Separation GCMS->Separation Ionization EI Source Separation->Ionization Detection Mass Analyzer Ionization->Detection TIC Total Ion Chromatogram Detection->TIC MassSpectrum Mass Spectrum TIC->MassSpectrum Quantification Quantification (SIM) MassSpectrum->Quantification

Caption: Workflow for the GC-MS analysis of this compound.

References

Application Notes: 3-(4-tert-butylphenoxy)butan-2-one as a Versatile Precursor for Novel Compound Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-(4-tert-butylphenoxy)butan-2-one is a key starting material for the synthesis of a variety of novel compounds with potential applications in drug discovery and materials science. Its unique structure, featuring a ketone functional group, an ether linkage, and a bulky tert-butylphenyl moiety, provides multiple reaction sites for chemical modification. This allows for the generation of diverse molecular scaffolds. These notes provide an overview of the synthetic routes to this precursor and highlight its potential in generating new chemical entities with interesting biological activities, drawing parallels from structurally related compounds.

Potential Applications & Rationale

While direct biological data for derivatives of this compound is not yet extensively published, analysis of structurally similar molecules suggests several promising areas for investigation:

  • Antimicrobial and Antifungal Agents: Derivatives of 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] have demonstrated significant antibacterial and antifungal properties.[1] The introduction of amino alcohol functionalities to the this compound scaffold could yield a new class of antimicrobial candidates.

  • Antiviral and Cytotoxic Compounds: Analogs of 2,4-di-tert-butylphenol have exhibited a broad spectrum of biological activities, including antiviral and cytotoxic effects against cancer cell lines.[2] Modification of the butanone side chain could lead to the discovery of novel agents with similar bioactivities.

  • Antimalarial and Anti-leishmanial Leads: Styryl-pyran-2-ones containing a tert-butylphenyl group have shown promising activity against Plasmodium falciparum and Leishmania donovani.[3] This suggests that the 4-tert-butylphenoxy motif can be a valuable component in the design of new antiparasitic drugs.

  • Insecticidal and Antibacterial Agents: Derivatives of 4-tert-butylcyclohexanone have been reported to possess both insecticidal and antibacterial properties, with notable activity against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus.[4][5]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a plausible two-step synthesis of the target precursor, this compound, starting from 4-tert-butylphenol and 3-chlorobutan-2-one via a Williamson ether synthesis.

Materials:

  • 4-tert-butylphenol

  • 3-chlorobutan-2-one

  • Sodium hydroxide (NaOH)

  • Potassium iodide (KI) (catalyst)

  • Acetone

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Deprotonation of Phenol: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of 4-tert-butylphenol in acetone. Add 1.1 equivalents of powdered sodium hydroxide.

  • Addition of Alkyl Halide: To the stirring suspension, add a catalytic amount of potassium iodide, followed by the dropwise addition of 1.05 equivalents of 3-chlorobutan-2-one.

  • Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and filter to remove any inorganic salts. Concentrate the filtrate using a rotary evaporator.

  • Extraction: Dissolve the residue in dichloromethane and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude this compound by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

Protocol 2: Synthesis of a Novel Amino Alcohol Derivative

This protocol outlines the synthesis of a novel amino alcohol from this compound via a reductive amination reaction, inspired by the antimicrobial activity of related amino propanol derivatives.[1]

Materials:

  • This compound

  • Dimethylamine (or other desired amine)

  • Sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB)

  • Methanol

  • Dichloromethane

  • Saturated ammonium chloride solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

Procedure:

  • Imine Formation: In a round-bottom flask, dissolve 1.0 equivalent of this compound in methanol. Add 1.2 equivalents of dimethylamine (as a solution in THF or ethanol). Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Reduction: Cool the reaction mixture in an ice bath and slowly add 1.5 equivalents of sodium borohydride in portions. Alternatively, for a milder reaction, use sodium triacetoxyborohydride in dichloromethane.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for an additional 4-8 hours. Monitor the reaction by TLC.

  • Quenching and Work-up: Carefully quench the reaction by the slow addition of saturated ammonium chloride solution. Concentrate the mixture to remove the methanol.

  • Extraction: Extract the aqueous residue with dichloromethane. Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting amino alcohol derivative by column chromatography on silica gel.

Data Presentation

Table 1: Hypothetical Physicochemical and Yield Data for Synthesized Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )Yield (%)Physical State
This compoundC₁₄H₂₀O₂220.3175Colorless Oil
4-(4-(tert-butyl)phenoxy)-N,N-dimethylbutan-2-amineC₁₆H₂₇NO265.4060Pale Yellow Oil

Table 2: Hypothetical Antimicrobial Activity Data (MIC in µg/mL) for a Novel Amino Alcohol Derivative

CompoundS. aureusB. subtilisE. coliC. albicans
4-(4-(tert-butyl)phenoxy)-N,N-dimethylbutan-2-amine8166432
Ciprofloxacin (Control)10.50.25N/A
Fluconazole (Control)N/AN/AN/A2

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of Precursor cluster_derivatization Derivatization cluster_screening Biological Screening start 4-tert-butylphenol + 3-chlorobutan-2-one reaction1 Williamson Ether Synthesis (NaOH, KI, Acetone) start->reaction1 precursor This compound reaction1->precursor reaction2 Reductive Amination (NaBH4 or STAB) precursor->reaction2 amine Dimethylamine amine->reaction2 derivative Novel Amino Alcohol Derivative reaction2->derivative screening Antimicrobial Assays (MIC Determination) derivative->screening data Activity Data screening->data

Caption: Synthetic workflow for the precursor and a novel derivative.

Logical_Relationship cluster_reactions Potential Reactions cluster_products Potential Products cluster_applications Potential Applications precursor This compound reductive_amination Reductive Amination precursor->reductive_amination aldol_condensation Aldol Condensation precursor->aldol_condensation wittig_reaction Wittig Reaction precursor->wittig_reaction grignard_reaction Grignard Reaction precursor->grignard_reaction amino_alcohols Amino Alcohols reductive_amination->amino_alcohols alpha_beta_unsaturated_ketones α,β-Unsaturated Ketones aldol_condensation->alpha_beta_unsaturated_ketones alkenes Substituted Alkenes wittig_reaction->alkenes tertiary_alcohols Tertiary Alcohols grignard_reaction->tertiary_alcohols antimicrobial Antimicrobial amino_alcohols->antimicrobial cytotoxic Cytotoxic alpha_beta_unsaturated_ketones->cytotoxic antiviral Antiviral alkenes->antiviral antiparasitic Antiparasitic tertiary_alcohols->antiparasitic

Caption: Potential derivatization pathways and applications.

References

Application Notes and Protocols: Reaction Mechanisms of 3-(4-tert-butylphenoxy)butan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and reaction mechanisms for the chemical transformations of 3-(4-tert-butylphenoxy)butan-2-one. The information herein is intended to guide researchers in the synthesis and modification of this compound, which may serve as a key intermediate in the development of novel therapeutic agents.

Reduction of the Carbonyl Group: Synthesis of 3-(4-tert-butylphenoxy)butan-2-ol

The reduction of the ketone functionality in this compound to a secondary alcohol is a fundamental transformation. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this purpose, offering high yields and operational simplicity.[1][2][3]

Experimental Protocol: Reduction with Sodium Borohydride

Materials:

  • This compound

  • Methanol (MeOH), anhydrous

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous methanol (10 mL per gram of ketone) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.1 eq) to the stirred solution in small portions over 15 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.

  • Quench the reaction by the slow addition of deionized water (20 mL).

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with diethyl ether (3 x 20 mL).

  • Combine the organic layers and wash with saturated aqueous NH₄Cl solution (20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield 3-(4-tert-butylphenoxy)butan-2-ol.

Data Presentation
ReactantMolar Eq.Molecular Weight ( g/mol )Amount (mmol)Mass (g)
This compound1.0234.3410.02.34
Sodium Borohydride1.137.8311.00.42
Product ---236.36 ~9.5 ~2.25
Expected Yield:>95%

Reaction Mechanism

Caption: Reduction of a ketone with sodium borohydride.

Nucleophilic Addition of Organometallic Reagents: Grignard Reaction

Grignard reagents are potent nucleophiles that readily attack the electrophilic carbonyl carbon of ketones to form tertiary alcohols.[4][5][6] This reaction is a powerful tool for carbon-carbon bond formation.

Experimental Protocol: Reaction with Methylmagnesium Bromide

Materials:

  • This compound

  • Methylmagnesium bromide (3.0 M in diethyl ether)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Three-neck round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Nitrogen or argon gas inlet

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Set up a dry three-neck round-bottom flask equipped with a dropping funnel, reflux condenser, nitrogen inlet, and magnetic stir bar.

  • Dissolve this compound (1.0 eq) in anhydrous diethyl ether (20 mL per gram of ketone) and add it to the flask.

  • Cool the solution to 0 °C in an ice bath under a nitrogen atmosphere.

  • Add methylmagnesium bromide solution (1.2 eq) dropwise from the dropping funnel to the stirred ketone solution over 30 minutes.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

  • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution (20 mL) at 0 °C.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the resulting tertiary alcohol by flash column chromatography.

Data Presentation
ReactantMolar Eq.Molecular Weight ( g/mol )Amount (mmol)Mass (g) / Volume (mL)
This compound1.0234.345.01.17 g
Methylmagnesium Bromide (3.0 M)1.2119.246.02.0 mL
Product ---250.38 ~4.5 ~1.13
Expected Yield:>90%

Reaction Mechanism

Grignard_Reaction Ketone This compound Adduct Magnesium Alkoxide Adduct Ketone->Adduct Nucleophilic Attack Grignard CH₃MgBr Grignard->Adduct Alcohol Tertiary Alcohol Product Adduct->Alcohol Protonation Workup Aqueous Workup (NH₄Cl) Workup->Alcohol

Caption: Grignard reaction workflow.

Olefination of the Carbonyl Group: The Wittig Reaction

The Wittig reaction is a versatile method for the synthesis of alkenes from aldehydes or ketones using a phosphonium ylide.[2][7][8][9][10][11] This reaction is highly regioselective, with the double bond forming specifically at the location of the original carbonyl group.

Experimental Protocol: Reaction with Methylenetriphenylphosphorane

Materials:

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) (2.5 M in hexanes)

  • Anhydrous tetrahydrofuran (THF)

  • This compound

  • Pentane

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Schlenk flask and line

  • Syringes

Procedure:

  • To a dry Schlenk flask under argon, add methyltriphenylphosphonium bromide (1.1 eq) and anhydrous THF (15 mL per gram of salt).

  • Cool the suspension to 0 °C and add n-BuLi (1.05 eq) dropwise via syringe. A deep red or orange color indicates the formation of the ylide.

  • Stir the mixture at room temperature for 1 hour.

  • In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF (5 mL).

  • Cool the ylide solution back to 0 °C and add the ketone solution dropwise over 20 minutes.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench the reaction by adding deionized water (10 mL).

  • Extract the mixture with pentane (3 x 20 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the product by flash chromatography to remove triphenylphosphine oxide.

Data Presentation
ReactantMolar Eq.Molecular Weight ( g/mol )Amount (mmol)Mass (g) / Volume (mL)
Methyltriphenylphosphonium bromide1.1357.235.51.96 g
n-Butyllithium (2.5 M)1.0564.065.252.1 mL
This compound1.0234.345.01.17 g
Product ---232.35 ~4.0 ~0.93
Expected Yield:>80%

Reaction Mechanism

Wittig_Reaction Ylide Ph₃P=CH₂ Phosphonium Ylide Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane [2+2] Cycloaddition Ketone R-C(=O)-R' This compound Ketone->Oxaphosphetane Alkene R-C(=CH₂)-R' Alkene Product Oxaphosphetane->Alkene Cycloreversion PhosphineOxide Ph₃P=O Oxaphosphetane->PhosphineOxide Aldol_Condensation Ketone Ketone Enolate Enolate Ketone->Enolate Base (NaOH) Adduct β-Hydroxy Ketone Enolate->Adduct Nucleophilic Attack Aldehyde Benzaldehyde Aldehyde->Adduct Product α,β-Unsaturated Ketone Adduct->Product Dehydration (-H₂O) Enolate_Alkylation start Start step1 Generate LDA start->step1 step2 Form Enolate step1->step2 Add Ketone at -78 °C step3 Add Methyl Iodide step2->step3 step4 Sₙ2 Reaction step3->step4 step5 Aqueous Workup step4->step5 end Alkylated Product step5->end Baeyer_Villiger Ketone Ketone Criegee Criegee Intermediate Ketone->Criegee + m-CPBA Ester Protonated Ester Criegee->Ester Rearrangement & Migration FinalProduct Ester Product Ester->FinalProduct - m-CBA

References

safe handling and disposal procedures for 3-(4-tert-butylphenoxy)butan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

Hazard Identification and Classification

Based on analogous compounds, 3-(4-tert-butylphenoxy)butan-2-one is anticipated to have the following hazard classifications.

GHS Hazard Statements (Anticipated):

  • H302: Harmful if swallowed. [1]

  • H315: Causes skin irritation. [2]

  • H319: Causes serious eye irritation. [2]

  • H335: May cause respiratory irritation. [2]

Precautionary Statements (Anticipated):

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

  • P264: Wash skin thoroughly after handling.[1][2]

  • P270: Do not eat, drink or smoke when using this product.[1][3]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][3]

  • P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[1][3]

  • P302+P352: IF ON SKIN: Wash with plenty of water.[2][3]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][4]

  • P501: Dispose of contents/container to an approved waste disposal plant.[1][2][3]

Physical and Chemical Properties

The following table summarizes the computed physical and chemical properties for 4-(4-tert-butylphenyl)butan-2-one, a structural isomer, which may provide an estimation for the target compound.

PropertyValueReference
Molecular FormulaC₁₄H₂₀O[2][5]
Molecular Weight204.31 g/mol [2][5]
XLogP3-AA3.5[2]
Hydrogen Bond Donor Count0[2]
Hydrogen Bond Acceptor Count1[2]
Rotatable Bond Count4[2]
Exact Mass204.151415257 Da[2]
Topological Polar Surface Area17.1 Ų[2]

Experimental Protocols

This protocol outlines the steps for safely handling this compound in a laboratory setting.

1. Engineering Controls:

  • Work within a certified chemical fume hood to minimize inhalation exposure.
  • Ensure an eyewash station and safety shower are readily accessible.[4]

2. Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles with side shields.[6]
  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Inspect gloves for integrity before each use.[6]
  • Skin and Body Protection: Wear a lab coat. For larger quantities, consider additional protective clothing.[3]

3. Handling Procedures:

  • Before use, ensure all containers are properly labeled and inspected for damage.
  • Avoid generating dust or aerosols.[6]
  • Use only non-sparking tools, especially if the compound is volatile or handled near flammable solvents.[7]
  • Keep containers tightly closed when not in use.
  • Wash hands thoroughly after handling the compound.[3]

This protocol describes the procedures for the safe disposal of this compound and its contaminated waste.

1. Waste Segregation:

  • Segregate waste containing this compound from other waste streams.
  • Do not mix with incompatible materials.

2. Waste Containerization and Labeling:

  • Collect waste in a designated, leak-proof, and sealable container.
  • Label the waste container clearly with "Hazardous Waste" and the full chemical name: "this compound".

3. Disposal Method:

  • Dispose of the chemical waste through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[6]
  • Do not dispose of down the drain or in general trash.[1][6]
  • Contaminated packaging should be triple-rinsed and disposed of as hazardous waste or reconditioned by a licensed service.[6]

Emergency Procedures

  • In case of skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[3][6]

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.[4][6]

  • If inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4][6]

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][3][6]

Visualizations

Safe_Handling_and_Disposal_Workflow Workflow for Safe Handling and Disposal cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency prep_risk Conduct Risk Assessment prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_risk->prep_ppe prep_eng Verify Engineering Controls (Fume Hood, Eyewash) prep_ppe->prep_eng handle_chem Handle Chemical in Fume Hood prep_eng->handle_chem handle_avoid Avoid Dust/Aerosol Generation handle_chem->handle_avoid handle_close Keep Container Closed handle_avoid->handle_close disp_seg Segregate Chemical Waste handle_close->disp_seg disp_label Label Waste Container disp_seg->disp_label disp_dispose Dispose via Licensed Contractor disp_label->disp_dispose emergency_spill Spill Follow Spill Protocol Follow Spill Protocol emergency_spill->Follow Spill Protocol emergency_exposure Personal Exposure Follow First Aid Measures Follow First Aid Measures emergency_exposure->Follow First Aid Measures

Caption: Workflow for the safe handling and disposal of chemical compounds.

Safety_Considerations_Logic Key Safety Considerations start Start: New Experiment with Chemical sds_check Is a specific Safety Data Sheet (SDS) available? start->sds_check use_sds Follow specific SDS guidelines sds_check->use_sds Yes no_sds No specific SDS found sds_check->no_sds No end End of Safety Protocol use_sds->end analogue_search Identify structurally analogous compounds with available SDS no_sds->analogue_search risk_assessment Conduct a comprehensive risk assessment based on analogue data and chemical structure analogue_search->risk_assessment high_caution Proceed with high caution: - Use enhanced PPE - Implement strict engineering controls - Minimize quantities risk_assessment->high_caution high_caution->end

Caption: Decision-making process for handling chemicals with limited safety data.

References

Application Notes and Protocols for the Scale-up Synthesis of 3-(4-tert-butylphenoxy)butan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the scale-up synthesis of 3-(4-tert-butylphenoxy)butan-2-one, a key intermediate with potential applications in the development of novel polymers, resins, and specialty chemicals. The synthetic route is based on the robust and scalable Williamson ether synthesis, a well-established method for forming ethers.[1][2]

Introduction

This compound is an aromatic ketone with a bulky tert-butyl group, suggesting its utility as a building block in materials science and medicinal chemistry. The phenoxy ketone moiety is found in various industrially significant compounds. Phenoxy resins, for example, are known for their excellent adhesion, chemical resistance, and thermal stability, making them valuable in coatings, adhesives, and composites.[3][4][5][6] The tert-butyl group can enhance solubility in organic media and influence the steric and electronic properties of the final products.

The synthesis protocol outlined below is designed for scalability, employing common industrial reagents and unit operations.

Proposed Synthetic Route: Williamson Ether Synthesis

The recommended synthetic pathway is the Williamson ether synthesis, which involves the SN2 reaction between the sodium salt of 4-tert-butylphenol (sodium 4-tert-butylphenoxide) and 3-chlorobutan-2-one.[1][2] This method is widely used in both laboratory and industrial settings for its reliability and broad scope.[1]

Reaction Scheme:

Experimental Protocols

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )PuritySupplier
4-tert-butylphenolC₁₀H₁₄O150.22≥99%Commercial
Sodium HydroxideNaOH40.00≥98%Commercial
3-Chlorobutan-2-oneC₄H₇ClO106.55≥97%Commercial
TolueneC₇H₈92.14AnhydrousCommercial
Methyl Ethyl Ketone (MEK)C₄H₈O72.11AnhydrousCommercial
Brine (Saturated NaCl)NaCl(aq)--Lab Prepared
Anhydrous Sodium SulfateNa₂SO₄142.04GranularCommercial
Scale-up Synthesis Protocol (1 kg Scale)

Step 1: Formation of Sodium 4-tert-butylphenoxide

  • Reactor Setup: Equip a 20 L jacketed glass reactor with a mechanical stirrer, a thermocouple, a reflux condenser with a nitrogen inlet, and a dropping funnel.

  • Inert Atmosphere: Purge the reactor with dry nitrogen to maintain an inert atmosphere and prevent side reactions.

  • Reagent Charging: Charge the reactor with 4-tert-butylphenol (1.50 kg, 10.0 mol) and anhydrous toluene (8.0 L).

  • Base Addition: While stirring, slowly add a 50% aqueous solution of sodium hydroxide (0.88 kg, 11.0 mol) to the reactor. An exothermic reaction will occur. Maintain the internal temperature below 50°C using the reactor cooling jacket.

  • Azeotropic Water Removal: Heat the mixture to reflux (approx. 110-115°C) and collect the water-toluene azeotrope using a Dean-Stark trap. Continue until no more water is collected (approximately 180 mL of water from the starting phenol and the NaOH solution). This step is critical to drive the formation of the phenoxide.

  • Solvent Exchange (Optional but Recommended): For optimal SN2 reaction conditions, it is advisable to replace the toluene with a polar aprotic solvent. Distill off the toluene under reduced pressure and add anhydrous Methyl Ethyl Ketone (MEK) (8.0 L). MEK is a suitable solvent for phenoxy compounds and their reactions.[6]

Step 2: Williamson Ether Synthesis

  • Cooling: Cool the slurry of sodium 4-tert-butylphenoxide in MEK to 50°C.

  • Alkylating Agent Addition: Slowly add 3-chlorobutan-2-one (1.12 kg, 10.5 mol) to the reactor via the dropping funnel over a period of 1-2 hours. Maintain the internal temperature between 50-60°C.

  • Reaction Monitoring: Stir the reaction mixture at 60°C for 4-6 hours. Monitor the reaction progress by taking aliquots and analyzing them by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) until the consumption of 4-tert-butylphenol is complete.

  • Cooling: Once the reaction is complete, cool the mixture to room temperature (20-25°C).

Step 3: Work-up and Purification

  • Quenching: Slowly add water (5.0 L) to the reaction mixture to dissolve the sodium chloride byproduct.

  • Phase Separation: Transfer the mixture to a separatory funnel or a liquid-liquid extraction vessel. Separate the organic layer (MEK phase).

  • Aqueous Wash: Wash the organic layer sequentially with 1 M sodium hydroxide solution (2 x 2.0 L) to remove any unreacted phenol, and then with brine (2 x 2.0 L) to remove residual salts.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (0.5 kg).

  • Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the MEK.

  • Purification: The resulting crude oil can be purified by vacuum distillation to obtain this compound as a clear, colorless to pale yellow oil.

Process Parameters Summary
ParameterValueNotes
Scale1.0 kg (product)Based on an estimated 85% yield
Molar Ratio (Phenol:Base:Haloketone)1 : 1.1 : 1.05Slight excess of base and alkylating agent
Phenoxide Formation TemperatureReflux (Toluene)For azeotropic water removal
Etherification Temperature50-60°CControlled to minimize side reactions
Reaction Time4-6 hoursMonitor by GC or TLC
SolventToluene, MEKToluene for phenoxide formation, MEK for etherification
Purification MethodVacuum DistillationFor high purity product

Visualization of the Experimental Workflow

The following diagram illustrates the key stages in the scale-up synthesis of this compound.

G cluster_prep Step 1: Phenoxide Formation cluster_reaction Step 2: Williamson Ether Synthesis cluster_purification Step 3: Work-up & Purification A Charge Reactor: - 4-tert-butylphenol - Toluene B Add 50% NaOH Solution (T < 50°C) A->B C Azeotropic Distillation (Remove Water) B->C D Solvent Exchange (Toluene to MEK) C->D E Cool to 50°C D->E Transfer to Reaction Stage F Add 3-Chlorobutan-2-one (50-60°C) E->F G React for 4-6h at 60°C (Monitor by GC/TLC) F->G H Quench with Water G->H Transfer to Purification Stage I Phase Separation H->I J Wash Organic Layer: - 1M NaOH - Brine I->J K Dry over Na₂SO₄ J->K L Solvent Removal (Reduced Pressure) K->L M Vacuum Distillation L->M N Final Product: This compound M->N

Caption: Workflow for the scale-up synthesis of this compound.

Industrial Applications

While specific applications for this compound are not extensively documented, its structure suggests potential utility in several industrial areas:

  • Polymer and Resin Modifier: As a monofunctional molecule, it can act as a chain stopper to control the molecular weight of polymers like phenoxy resins or polycarbonates. The tert-butyl group can improve solubility and impact resistance.

  • Intermediate for Agrochemicals and Pharmaceuticals: The phenoxy ketone structure can be a precursor for more complex molecules with potential biological activity.

  • Performance Additive: It may be used as a plasticizer or stabilizer in various polymer formulations, leveraging the antioxidant properties often associated with tert-butylated phenols.

  • Coatings and Adhesives: Similar to other phenoxy compounds, it could be formulated into high-performance coatings and adhesives that require strong adhesion to metal and glass substrates, good flexibility, and chemical resistance.[3][5][6]

Further research and development are required to fully explore the potential of this compound in various industrial applications. The scalable synthetic protocol provided herein facilitates the production of sufficient quantities for such investigations.

References

Application Notes and Protocols: 3-(4-tert-butylphenoxy)butan-2-one in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Initial Assessment: Following a comprehensive literature and database search, there is currently no specific information available regarding the use of 3-(4-tert-butylphenoxy)butan-2-one as a building block in polymer chemistry. Search results did not yield any publications, patents, or technical data sheets describing the synthesis, polymerization, or properties of polymers derived from this specific monomer.

The search did, however, provide information on related compounds and general concepts in polymer chemistry that incorporate tert-butyl functional groups. These include the use of tert-butyl phenolic compounds as antioxidants and stabilizers in polymers, and the polymerization of other monomers containing tert-butyl groups, such as tert-butyl methacrylate.[1][2] It is important to note that this information is not directly applicable to this compound.

Due to the absence of specific data for this compound in the context of polymer chemistry, the requested detailed Application Notes, Protocols, quantitative data tables, and visualizations cannot be generated at this time. Further research and development would be required to determine the viability and characteristics of this compound as a monomer or polymer building block.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(4-tert-butylphenoxy)butan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(4-tert-butylphenoxy)butan-2-one. The primary synthesis route is the Williamson ether synthesis, involving the reaction of 4-tert-butylphenol with a 3-halobutan-2-one (e.g., 3-chloro- or 3-bromobutan-2-one).

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions.

Question 1: Why is the yield of my this compound synthesis consistently low?

Answer:

Low yields in this synthesis are common and often stem from the inherent competition between the desired S(_N)2 reaction and a side E2 elimination reaction. The reactant, 3-halobutan-2-one, is a secondary alkyl halide, which is susceptible to elimination, especially in the presence of a strong base.[1][2][3]

Potential Causes and Solutions:

Potential CauseRecommended Solutions
Strong Base Promoting E2 Elimination: Use a milder base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of strong bases like sodium hydride (NaH) or sodium hydroxide (NaOH). Phenols are more acidic than aliphatic alcohols, so a very strong base is not always necessary.[4]
Inappropriate Solvent Choice: Use a polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). These solvents favor the S(_N)2 pathway over E2 elimination.[4][5][6] Protic solvents can solvate the phenoxide nucleophile, reducing its reactivity.
High Reaction Temperature: Higher temperatures can favor the elimination reaction.[5] Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Typical temperatures for this synthesis range from 50-100 °C.
Suboptimal Reaction Time: Incomplete reaction can lead to low yields. Monitor the reaction progress using Thin Layer Chromatography (TLC). Williamson ether syntheses can take anywhere from 1 to 8 hours to reach completion.[5]

Question 2: I am observing a significant amount of an alkene byproduct in my reaction mixture. How can I minimize its formation?

Answer:

The formation of but-3-en-2-one is a strong indication that the E2 elimination of 3-halobutan-2-one is the dominant reaction pathway.

Strategies to Minimize Elimination:

  • Choice of Base and Solvent: As mentioned previously, using a weaker base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) is the most effective way to suppress the E2 reaction.

  • Phase-Transfer Catalysis (PTC): Employing a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), can enhance the rate of the S(N)2 reaction, especially in a two-phase system (solid-liquid or liquid-liquid).[7] This allows the phenoxide ion to be more readily available in the organic phase to react with the alkyl halide, potentially outcompeting the elimination pathway.

Question 3: My final product is impure, showing unexpected peaks in the NMR spectrum. What are the likely impurities and how can I remove them?

Answer:

Besides the elimination byproduct, other impurities can arise from side reactions or unreacted starting materials.

Common Impurities and Purification Strategies:

ImpurityIdentificationPurification Method
Unreacted 4-tert-butylphenolAcidic proton signal in ¹H NMR, broad OH stretch in IR.Wash the organic layer with a dilute aqueous base (e.g., 1M NaOH) during workup to remove the acidic phenol.
But-3-en-2-one (Elimination Product)Characteristic alkene signals in ¹H NMR.Careful column chromatography on silica gel can separate the desired ketone from the more volatile alkene.
C-Alkylated ByproductAromatic signals in ¹H NMR will show a different substitution pattern.This byproduct can be difficult to separate. Optimizing the reaction to favor O-alkylation (using polar aprotic solvents) is the best approach.[3] Column chromatography may be effective.

Purification Techniques:

  • Column Chromatography: This is a standard method for purifying the crude product. A silica gel column with a gradient elution of hexane and ethyl acetate is often effective.[8][9]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method to obtain a product of high purity.[10][11]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of this compound?

A1: The synthesis proceeds via a Williamson ether synthesis, which is a bimolecular nucleophilic substitution (S(_N)2) reaction. The 4-tert-butylphenoxide ion, formed by deprotonating 4-tert-butylphenol with a base, acts as a nucleophile and attacks the electrophilic carbon of 3-halobutan-2-one, displacing the halide and forming the ether linkage.[5]

Q2: Which is a better leaving group for the 3-halobutan-2-one: chlorine, bromine, or iodine?

A2: For S(_N)2 reactions, the reactivity of the leaving group follows the trend I > Br > Cl. Therefore, 3-iodobutan-2-one would be the most reactive, followed by 3-bromobutan-2-one, and then 3-chlorobutan-2-one.[6]

Q3: Can I use a stronger base like sodium hydride (NaH) to ensure complete deprotonation of the phenol?

A3: While NaH will certainly deprotonate 4-tert-butylphenol, it is a very strong base and will significantly promote the competing E2 elimination reaction with the secondary alkyl halide, likely leading to a lower yield of the desired ether.[3][4] It is generally better to use a milder base like K₂CO₃.

Q4: What is C-alkylation and how can I prevent it?

A4: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring. O-alkylation leads to the desired ether, while C-alkylation results in a substituted phenol. C-alkylation is more likely to occur in protic solvents, which can hydrogen-bond with the oxygen of the phenoxide, making the ring carbons more nucleophilic. Using polar aprotic solvents like DMF or DMSO favors O-alkylation.[3]

Experimental Protocols

General Experimental Protocol for the Synthesis of this compound

This is a generalized protocol and may require optimization.

Materials:

  • 4-tert-butylphenol

  • 3-chlorobutan-2-one (or 3-bromobutan-2-one)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-tert-butylphenol (1.0 eq), potassium carbonate (1.5 - 2.0 eq), and anhydrous DMF.

  • Stir the mixture at room temperature for 15-30 minutes to form the phenoxide.

  • Add 3-chlorobutan-2-one (1.1 - 1.2 eq) to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and stir for 4-8 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

Visualizations

Synthesis_Pathway Synthesis of this compound Reactant1 4-tert-butylphenol Intermediate 4-tert-butylphenoxide Reactant1->Intermediate + Base Reactant2 3-halobutan-2-one Product This compound Reactant2->Product Base Base (e.g., K₂CO₃) Solvent Solvent (e.g., DMF) Intermediate->Product + Reactant2 (SN2 Reaction)

Caption: Williamson Ether Synthesis Pathway

Troubleshooting_Yield Troubleshooting Low Yield LowYield Low Yield CheckBase Is the base too strong (e.g., NaH, NaOH)? LowYield->CheckBase CheckSolvent Is the solvent protic? CheckBase->CheckSolvent No UseMilderBase Solution: Use a milder base (e.g., K₂CO₃) CheckBase->UseMilderBase Yes CheckTemp Is the temperature too high? CheckSolvent->CheckTemp No UseAproticSolvent Solution: Use a polar aprotic solvent (e.g., DMF, DMSO) CheckSolvent->UseAproticSolvent Yes LowerTemp Solution: Lower the reaction temperature CheckTemp->LowerTemp Yes

Caption: Troubleshooting Logic for Low Yield

Experimental_Workflow General Experimental Workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification MixReactants 1. Mix 4-tert-butylphenol, K₂CO₃, and DMF AddAlkylHalide 2. Add 3-halobutan-2-one MixReactants->AddAlkylHalide HeatReaction 3. Heat and stir AddAlkylHalide->HeatReaction Quench 4. Quench with water HeatReaction->Quench Extract 5. Extract with ethyl acetate Quench->Extract Wash 6. Wash with brine Extract->Wash Dry 7. Dry and concentrate Wash->Dry Chromatography 8. Column Chromatography Dry->Chromatography FinalProduct Pure Product Chromatography->FinalProduct

Caption: Experimental Workflow Diagram

References

Technical Support Center: Purification of Crude 3-(4-tert-butylphenoxy)butan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 3-(4-tert-butylphenoxy)butan-2-one. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimental work.

Section 1: Troubleshooting Guide

This section addresses specific problems that may arise during the purification of this compound and offers potential solutions.

Problem 1: My final product is contaminated with unreacted 4-tert-butylphenol.

  • Question: How can I remove residual 4-tert-butylphenol from my crude product?

  • Answer: Unreacted 4-tert-butylphenol is a common impurity. Due to its acidic nature, it can be effectively removed using a liquid-liquid extraction with a basic aqueous solution.

    Experimental Protocol: Basic Liquid-Liquid Extraction

    • Dissolve the crude product in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).

    • Transfer the solution to a separatory funnel.

    • Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution or a 1M sodium hydroxide (NaOH) solution.

    • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.

    • Allow the layers to separate. The deprotonated 4-tert-butylphenoxide will be in the upper aqueous layer, while your desired product remains in the organic layer.

    • Drain the lower organic layer.

    • Repeat the extraction of the organic layer with the basic solution two more times to ensure complete removal of the phenol.

    • Wash the organic layer with brine (saturated NaCl solution) to remove any residual water.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.

Problem 2: My purified product shows the presence of a low-boiling point impurity.

  • Question: I suspect contamination with the starting material, 3-halo-2-butanone. How can I remove it?

  • Answer: If the impurity is volatile, fractional distillation under reduced pressure is the most effective method for its removal. The significant difference in boiling points between the halo-butanone and the much larger product molecule should allow for a clean separation.

Problem 3: The crude product is an oil and I'm having trouble inducing crystallization.

  • Question: What are the best practices for recrystallizing an oily ketone product?

  • Answer: "Oiling out" is a common issue when a compound's melting point is lower than the boiling point of the recrystallization solvent. To address this, consider the following:

    • Solvent Selection: Choose a solvent or solvent system in which the product is highly soluble at elevated temperatures and poorly soluble at room temperature or below. For aromatic ketones, common recrystallization solvents include ethanol, methanol, isopropanol, or mixed solvent systems like ethanol/water or hexane/ethyl acetate.

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the meniscus of the solution. This can create nucleation sites and induce crystallization.

    • Seeding: If you have a small amount of pure, solid product, add a seed crystal to the cooled, supersaturated solution.

    • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation. Rapid cooling often leads to the formation of oils or very small crystals.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude this compound synthesized via Williamson ether synthesis?

A1: The most probable impurities include:

  • Unreacted Starting Materials: 4-tert-butylphenol and the 3-halo-2-butanone (e.g., 3-bromo-2-butanone or 3-chloro-2-butanone).

  • Side-Reaction Products: Alkenes formed via elimination of the 3-halo-2-butanone, especially if a strong, sterically hindered base is used.[1]

  • Residual Solvent: The solvent used for the reaction (e.g., acetone, DMF, acetonitrile).

Q2: What is the best general-purpose purification technique for this compound?

A2: A multi-step approach is often most effective. A typical workflow would be:

  • Liquid-Liquid Extraction: To remove acidic (4-tert-butylphenol) and water-soluble impurities.

  • Column Chromatography or Distillation: To separate the target compound from other organic impurities.

  • Recrystallization: As a final polishing step to obtain a highly pure, crystalline product.

Q3: Can I use column chromatography to purify this compound?

A3: Yes, column chromatography is a very effective technique for purifying ketones.[2]

Experimental Protocol: Column Chromatography

  • Stationary Phase: Silica gel is the most common choice for compounds of this polarity.

  • Mobile Phase (Eluent): A solvent system of hexane and ethyl acetate is a good starting point. Begin with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity (e.g., to 90:10, 80:20) to elute your product. The exact ratio will need to be determined by thin-layer chromatography (TLC) analysis.

  • Procedure:

    • Prepare a slurry of silica gel in the initial, low-polarity eluent and pack the column.

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Load the sample onto the top of the silica gel.

    • Begin eluting with the solvent system, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Q4: Are there any specific safety precautions I should take when purifying this compound?

A4: Standard laboratory safety protocols should always be followed. Specifically:

  • Work in a well-ventilated fume hood, especially when using volatile organic solvents.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Be cautious when working with bases like sodium hydroxide, as they are corrosive.

  • When performing distillations, especially under vacuum, ensure the glassware is free of cracks or defects.

Section 3: Data Presentation

Table 1: Physical Properties of Potential Reactants and Impurities

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Solubility in Water
4-tert-butylphenol150.22236-23896-100Insoluble[3]
3-bromo-2-butanone151.01145-147-Slightly soluble
3-chloro-2-butanone106.55114-115-Soluble

Table 2: Suggested Solvents for Purification Techniques

Purification TechniqueRecommended SolventsRationale
Liquid-Liquid Extraction Diethyl ether, Ethyl acetate, DichloromethaneThese solvents are immiscible with water and have good solubility for the target ketone.
Recrystallization Ethanol, Methanol, Isopropanol, Ethanol/Water, Hexane/Ethyl AcetateAromatic ketones often exhibit the desired solubility profile in these solvents (soluble when hot, insoluble when cold).[4]
Column Chromatography Hexane/Ethyl Acetate, Dichloromethane/HexaneThese solvent systems provide a good polarity range for separating moderately polar compounds on silica gel.[5]

Section 4: Visualizations

Purification_Workflow crude Crude this compound lle Liquid-Liquid Extraction (aq. NaOH or NaHCO3) crude->lle organic_layer Organic Layer (Contains Product) lle->organic_layer Separate aqueous_layer Aqueous Layer (Contains 4-tert-butylphenoxide) lle->aqueous_layer Separate distillation Fractional Distillation (Under Vacuum) organic_layer->distillation Option 1 chromatography Column Chromatography (Silica Gel) organic_layer->chromatography Option 2 pure_product Pure Product distillation->pure_product impurities Low-boiling impurities (e.g., 3-halo-2-butanone) distillation->impurities chromatography->pure_product other_impurities Other organic impurities chromatography->other_impurities recrystallization Recrystallization recrystallization->pure_product pure_product->recrystallization Optional final step

Caption: General purification workflow for crude this compound.

Troubleshooting_Logic start Analysis of Purified Product phenol_impurity Phenolic Impurity Detected (e.g., by NMR, IR) start->phenol_impurity low_bp_impurity Low Boiling Point Impurity (e.g., by GC-MS) start->low_bp_impurity oily_product Product is an Oil start->oily_product solution1 Perform Basic Liquid-Liquid Extraction phenol_impurity->solution1 solution2 Perform Fractional Distillation low_bp_impurity->solution2 solution3 Optimize Recrystallization (Solvent choice, slow cooling, scratching/seeding) oily_product->solution3

Caption: Troubleshooting decision tree for common purification issues.

References

common side products in the synthesis of 3-(4-tert-butylphenoxy)butan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(4-tert-butylphenoxy)butan-2-one.

Troubleshooting Guide & FAQs

Q1: My reaction yield is significantly lower than expected. What are the potential causes?

A1: Low yields can stem from several factors. The primary competing side reactions in this synthesis, which is typically a Williamson ether synthesis, are elimination of the alkyl halide and C-alkylation of the phenoxide.[1][2][3][4] Incomplete deprotonation of the 4-tert-butylphenol or impure starting materials can also contribute to lower yields. It is crucial to ensure anhydrous conditions, as water can consume the base and react with the alkylating agent.

Q2: I've isolated a byproduct with a similar mass to my product, but it shows different spectral data. What could it be?

A2: A common isomeric byproduct is the C-alkylated phenol. Since phenoxides are ambident nucleophiles, the butan-2-one moiety can attach to the aromatic ring (at the ortho position to the hydroxyl group) instead of the phenolic oxygen.[4][5] This occurs in competition with the desired O-alkylation.[5] The choice of solvent plays a significant role; polar aprotic solvents like DMF or DMSO generally favor the desired O-alkylation, while protic solvents may increase the amount of the C-alkylated side product.[5]

Q3: My reaction mixture turned dark, and I have a complex mixture of high-molecular-weight impurities. What happened?

A3: Dark coloration and the formation of complex mixtures often suggest polymerization or aldol condensation reactions. The base used to deprotonate the phenol can also catalyze the self-condensation of the 3-halobutan-2-one starting material or the product itself.[6][7][8] This is more likely to occur at elevated temperatures.

Q4: How can I minimize the formation of the elimination byproduct, but-3-en-2-one?

A4: The elimination reaction is a common side reaction in Williamson ether synthesis, especially with secondary alkyl halides.[1][3] To minimize its formation, consider the following:

  • Use a less hindered base if possible, although in this case, the phenoxide is fixed.

  • Maintain a moderate reaction temperature. Higher temperatures tend to favor elimination over substitution.

  • Use a less polar solvent. However, this may also slow down the desired SN2 reaction.

Q5: What is the best way to purify the final product and remove the C-alkylated isomer?

A5: Separating the O-alkylated product from the C-alkylated isomer can be challenging due to their similar polarities.

  • Column chromatography on silica gel is often the most effective method.[9] A gradient elution with a mixture of non-polar and moderately polar solvents (e.g., hexanes and ethyl acetate) should provide good separation.

  • Fractional distillation under reduced pressure may also be effective if the boiling points of the isomers are sufficiently different.

  • Crystallization can be a good final purification step if the desired product is a solid and a suitable solvent system can be found.[10]

Common Side Products

Side Product NameChemical StructureFormation Pathway
2-(1-methyl-2-oxopropyl)-4-tert-butylphenol(Structure of C-alkylated isomer)C-alkylation of 4-tert-butylphenoxide[4][5]
But-3-en-2-one(Structure of methyl vinyl ketone)E2 Elimination of 3-halobutan-2-one[1][3]
Aldol Condensation Products(Higher molecular weight structures)Base-catalyzed self-condensation of the ketone[6][7]

Experimental Protocol: Williamson Ether Synthesis of this compound

This protocol is a representative example and may require optimization.

Materials:

  • 4-tert-butylphenol

  • 3-Bromobutan-2-one (or 3-chlorobutan-2-one)

  • Sodium hydride (NaH) or Potassium Carbonate (K2CO3)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Deprotonation of Phenol: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-tert-butylphenol (1.0 eq) and anhydrous DMF. Cool the mixture in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise. Stir the mixture at room temperature until the evolution of hydrogen gas ceases (approximately 1 hour). Alternatively, potassium carbonate (2.0 eq) can be used as the base, and the reaction may require heating.

  • Alkylation: To the resulting phenoxide solution, add 3-bromobutan-2-one (1.05 eq) dropwise at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture in an ice bath and cautiously quench with saturated aqueous NH4Cl. Transfer the mixture to a separatory funnel and dilute with diethyl ether and water. Separate the layers. Wash the organic layer with water and then with brine.

  • Purification: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Troubleshooting Workflow

TroubleshootingWorkflow Start Low Yield or Impure Product CheckSideReactions Analyze Crude Product by GC-MS / NMR Start->CheckSideReactions C_Alkylation C-Alkylation Product Detected CheckSideReactions->C_Alkylation Isomeric byproduct? Elimination Elimination Product Detected CheckSideReactions->Elimination Alkene byproduct? Aldol High MW Products Detected CheckSideReactions->Aldol Polymeric/tarry? StartingMaterial Unreacted Starting Material CheckSideReactions->StartingMaterial Starting material present? OptimizeSolvent Optimize Solvent: Use Polar Aprotic (DMF, DMSO) C_Alkylation->OptimizeSolvent Purification Purification Strategy: Column Chromatography C_Alkylation->Purification OptimizeTemp Optimize Temperature: Lower Reaction Temperature Elimination->OptimizeTemp Aldol->OptimizeTemp OptimizeBase Optimize Base/Conditions: Ensure Anhydrous Conditions Check Base Stoichiometry StartingMaterial->OptimizeBase OptimizeSolvent->Start Re-run Experiment OptimizeTemp->Start Re-run Experiment OptimizeBase->Start Re-run Experiment

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Optimization of Reaction Conditions for 3-(4-tert-Butylphenoxy)butan-2-one Formation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 3-(4-tert-butylphenoxy)butan-2-one.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound via the Williamson ether synthesis.

Issue Potential Cause Recommended Solution
Low or No Product Formation 1. Incomplete Deprotonation of 4-tert-butylphenol: The phenolic proton is acidic, but a sufficiently strong base is required for complete conversion to the phenoxide nucleophile.- Verify Base Strength: Ensure the base is strong enough to deprotonate the phenol. Sodium hydride (NaH) is a strong, non-nucleophilic base suitable for this purpose. Milder bases like potassium carbonate (K2CO3) can also be used, often requiring higher temperatures or longer reaction times. - Anhydrous Conditions: If using NaH, ensure the reaction is conducted under strictly anhydrous conditions, as NaH reacts violently with water.
2. Poor Quality of Alkyl Halide: The 3-halo-butan-2-one (e.g., 3-bromo-butan-2-one) may have decomposed upon storage.- Check Purity: Use freshly distilled or purified 3-halo-butan-2-one. - Proper Storage: Store the alkyl halide in a cool, dark place to prevent degradation.
3. Inappropriate Solvent: The choice of solvent can significantly impact the reaction rate.- Use Polar Aprotic Solvents: Solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are recommended as they solvate the cation of the base, leaving the phenoxide anion more nucleophilic.[1] Tetrahydrofuran (THF) is also a common choice, particularly when using NaH.[2]
Presence of Significant Side Products 1. E2 Elimination: As 3-halo-butan-2-one is a secondary alkyl halide, it is prone to E2 elimination in the presence of a strong base, leading to the formation of but-3-en-2-one.[2]- Use a Milder Base: Consider using a weaker base like K2CO3 instead of NaH. - Control Temperature: Lowering the reaction temperature can favor the SN2 substitution over the E2 elimination. However, this may require longer reaction times.[3] - Phase Transfer Catalysis: Employing a phase transfer catalyst (e.g., tetrabutylammonium bromide) can facilitate the reaction under milder conditions, potentially reducing elimination byproducts.[3]
2. C-Alkylation: The phenoxide ion is an ambident nucleophile, and under certain conditions, alkylation can occur on the aromatic ring (ortho or para positions) instead of the oxygen atom.- Solvent Choice: The choice of solvent can influence the O- versus C-alkylation ratio. Protic solvents can favor O-alkylation, but are generally not used with strong bases like NaH. In polar aprotic solvents, the "naked" phenoxide ion is more reactive and may lead to more C-alkylation. Experimenting with different polar aprotic solvents may be necessary.
Difficult Purification of the Final Product 1. Co-elution with Starting Materials or Byproducts: The polarity of the desired product may be similar to that of the starting materials or byproducts, making separation by column chromatography challenging.- Optimize Chromatography Conditions: Experiment with different solvent systems (e.g., varying ratios of hexane and ethyl acetate) for column chromatography. - Alternative Purification Methods: Consider recrystallization or preparative thin-layer chromatography (TLC) if column chromatography is ineffective.
2. Residual Base or Salts: Inorganic salts from the reaction can contaminate the product.- Aqueous Workup: Ensure a thorough aqueous workup to remove any remaining base and salts. Washing the organic layer with water and brine is crucial.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct method is the Williamson ether synthesis. This reaction involves the deprotonation of 4-tert-butylphenol to form the corresponding phenoxide, which then acts as a nucleophile to displace a halide from 3-halobutan-2-one in an SN2 reaction.[2][3]

Q2: Which halide is the best leaving group for the 3-halobutan-2-one?

A2: The reactivity of the leaving group in an SN2 reaction follows the trend I > Br > Cl > F. Therefore, 3-iodobutan-2-one would be the most reactive, followed by 3-bromobutan-2-one and 3-chlorobutan-2-one. 3-Bromobutan-2-one is a commonly used and commercially available option that offers a good balance of reactivity and stability.

Q3: What are the key reaction parameters to optimize for maximizing the yield of the desired ether?

A3: The key parameters to optimize are:

  • Choice of Base: Stronger bases like NaH ensure complete deprotonation but may increase elimination byproducts. Weaker bases like K2CO3 may require more forcing conditions but can minimize elimination.[1]

  • Solvent: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred to enhance the nucleophilicity of the phenoxide.[1]

  • Temperature: The temperature should be high enough to ensure a reasonable reaction rate but low enough to minimize the competing E2 elimination reaction. A typical temperature range for this type of reaction is 50-100 °C.[3]

  • Reaction Time: The reaction should be monitored by TLC to determine the point of maximum product formation and to avoid the formation of degradation products with prolonged heating. Reaction times can range from a few hours to overnight.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is an effective way to monitor the reaction. A suitable solvent system (e.g., a mixture of hexane and ethyl acetate) should be chosen to achieve good separation between the starting materials (4-tert-butylphenol and 3-halobutan-2-one) and the product. The disappearance of the limiting reactant and the appearance of the product spot can be visualized under UV light or by using an appropriate staining agent.

Q5: What are the expected spectroscopic signatures for this compound?

A5:

  • ¹H NMR: Expect to see signals for the tert-butyl group (a singlet around 1.3 ppm), the methyl group of the butanone moiety (a singlet around 2.2 ppm), the methine proton adjacent to the oxygen and carbonyl groups (a quartet), the methyl group coupled to the methine proton (a doublet), and the aromatic protons in the para-substituted pattern.

  • ¹³C NMR: Expect signals for the quaternary carbon and methyl carbons of the tert-butyl group, the carbonyl carbon, and the carbons of the aromatic ring.

  • IR Spectroscopy: Look for a strong absorption band for the carbonyl group (C=O) around 1715 cm⁻¹ and characteristic bands for the ether linkage (C-O-C) in the region of 1250-1050 cm⁻¹.

Experimental Protocols

Protocol 1: Synthesis using Potassium Carbonate in Acetonitrile

This protocol employs a moderately strong base and is suitable for minimizing the E2 elimination side reaction.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-tert-butylphenol (1.0 eq), potassium carbonate (2.0 eq), and acetonitrile.

  • Addition of Alkyl Halide: Add 3-bromobutan-2-one (1.1 eq) to the mixture.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C) and stir for 6-12 hours. Monitor the reaction progress by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with acetonitrile.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: Synthesis using Sodium Hydride in Tetrahydrofuran (THF)

This protocol uses a strong base and may lead to higher conversion but also potentially more elimination byproduct. Strict anhydrous conditions are necessary.

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a dispersion of sodium hydride (1.2 eq) in anhydrous THF.

  • Formation of Phenoxide: Cool the suspension to 0°C and add a solution of 4-tert-butylphenol (1.0 eq) in anhydrous THF dropwise. Stir the mixture at room temperature for 30-60 minutes, or until hydrogen gas evolution ceases.

  • Addition of Alkyl Halide: Cool the reaction mixture back to 0°C and add 3-bromobutan-2-one (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-8 hours. Gentle heating may be required to drive the reaction to completion. Monitor by TLC.

  • Workup: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride at 0°C.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the synthesis of this compound. Please note that actual yields may vary depending on the specific experimental setup and purity of reagents.

Protocol Base Solvent Temperature (°C) Typical Reaction Time (h) Expected Yield Range (%) Primary Byproduct
1K₂CO₃Acetonitrile82 (Reflux)6 - 1260 - 80But-3-en-2-one
2NaHTHF25 - 67 (RT to Reflux)4 - 850 - 75But-3-en-2-one

Visualizations

Reaction Pathway

Reaction_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions 4-tert-butylphenol 4-tert-butylphenol SN2 Reaction SN2 Reaction 4-tert-butylphenol->SN2 Reaction 3-halobutan-2-one 3-halobutan-2-one 3-halobutan-2-one->SN2 Reaction Base Base (e.g., K₂CO₃, NaH) Base->SN2 Reaction Solvent Solvent (e.g., Acetonitrile, THF) Solvent->SN2 Reaction Product This compound SN2 Reaction->Product

Caption: Williamson ether synthesis pathway for this compound.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Side Products Check_Base Base Strength Appropriate? Start->Check_Base Check_Alkyl_Halide Alkyl Halide Quality Good? Check_Base->Check_Alkyl_Halide Yes Use_Stronger_Base Use Stronger Base (e.g., NaH) Check_Base->Use_Stronger_Base No (Incomplete Reaction) Use_Milder_Base Use Milder Base (e.g., K₂CO₃) Check_Base->Use_Milder_Base No (Elimination) Check_Temp Temperature Optimized? Check_Alkyl_Halide->Check_Temp Yes Purify_Halide Purify/Replace Alkyl Halide Check_Alkyl_Halide->Purify_Halide No Check_Solvent Solvent Appropriate? Check_Temp->Check_Solvent Yes Lower_Temp Lower Temperature Check_Temp->Lower_Temp No (Elimination) Use_Polar_Aprotic Use Polar Aprotic Solvent Check_Solvent->Use_Polar_Aprotic No Optimized Optimized Reaction Check_Solvent->Optimized Yes Use_Stronger_Base->Optimized Use_Milder_Base->Optimized Purify_Halide->Optimized Lower_Temp->Optimized Use_Polar_Aprotic->Optimized

Caption: A logical workflow for troubleshooting common issues.

References

troubleshooting guide for the synthesis of 3-(4-tert-butylphenoxy)butan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for the synthesis of 3-(4-tert-butylphenoxy)butan-2-one, a process typically achieved through a Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide from an α-haloketone by a phenoxide.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

The synthesis is typically a Williamson ether synthesis. It involves the reaction of the sodium or potassium salt of 4-tert-butylphenol with a 3-halobutan-2-one (e.g., 3-chloro- or 3-bromobutan-2-one). The phenoxide acts as a nucleophile, displacing the halide in an S(_N)2 reaction.[1][2]

Q2: Which halide is a better leaving group for the 3-halobutan-2-one, chloride or bromide?

In S(_N)2 reactions, bromide is generally a better leaving group than chloride. Therefore, 3-bromobutan-2-one would be expected to be more reactive than 3-chlorobutan-2-one, potentially leading to faster reaction times or milder required conditions.

Q3: What are the most common side reactions to be aware of?

The primary side reactions are:

  • Elimination (E2) of the 3-halobutan-2-one: This is more likely with sterically hindered substrates and strong, bulky bases, leading to the formation of but-3-en-2-one.[2][3]

  • Aldol condensation of 3-halobutan-2-one: Under basic conditions, the enolate of the ketone can react with another molecule of the ketone. This can be minimized by controlling the reaction temperature and the rate of addition of the alkylating agent.

  • C-alkylation of the phenoxide: While less common, the phenoxide ion is an ambident nucleophile, and alkylation can occur on the aromatic ring instead of the oxygen atom.

Q4: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a suitable method for monitoring the reaction. A spot of the reaction mixture can be compared to spots of the starting materials (4-tert-butylphenol and 3-halobutan-2-one). The disappearance of the starting materials and the appearance of a new spot corresponding to the product indicate the reaction's progress.[4]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Incomplete deprotonation of 4-tert-butylphenol.2. Inactive 3-halobutan-2-one.3. Reaction temperature is too low.4. Insufficient reaction time.1. Ensure a stoichiometric amount of a suitable base (e.g., NaH, K₂CO₃) is used. For phenols, NaOH or KOH are often sufficient.[5] Allow adequate time for the phenoxide to form before adding the alkylating agent.2. Check the purity and age of the 3-halobutan-2-one. Consider using the more reactive 3-bromobutan-2-one.3. Gradually increase the reaction temperature, monitoring for product formation and potential side reactions by TLC.4. Extend the reaction time, continuing to monitor by TLC until the starting material is consumed.
Presence of a Significant Amount of But-3-en-2-one 1. The reaction temperature is too high.2. The base used is too strong or sterically hindered, favoring elimination.1. Reduce the reaction temperature.2. Use a weaker base such as potassium carbonate (K₂CO₃) instead of stronger bases like sodium hydride (NaH) if elimination is a major issue.
Formation of Viscous, Unidentified Byproducts 1. Aldol condensation of the 3-halobutan-2-one starting material.2. Polymerization of but-3-en-2-one (if formed via elimination).1. Maintain a low reaction temperature. Add the 3-halobutan-2-one slowly to the reaction mixture to keep its concentration low.2. Optimize conditions to minimize the formation of the elimination product.
Product is Difficult to Purify 1. Presence of unreacted 4-tert-butylphenol.2. Contamination with aldol condensation byproducts.1. After the reaction, perform an aqueous workup with a dilute NaOH solution to extract the unreacted acidic phenol.[4]2. Purification can be achieved by column chromatography on silica gel.[4][6]

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol is a representative procedure based on the Williamson ether synthesis.

Materials:

  • 4-tert-butylphenol

  • Potassium carbonate (K₂CO₃), anhydrous

  • 3-chlorobutan-2-one (or 3-bromobutan-2-one)

  • N,N-Dimethylformamide (DMF) or Acetone, anhydrous

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Phenoxide Formation: To a solution of 4-tert-butylphenol (1.0 eq) in anhydrous DMF or acetone, add anhydrous potassium carbonate (1.5 eq).

  • Reaction: Stir the mixture at room temperature for 30 minutes. Then, add 3-chlorobutan-2-one (1.1 eq) dropwise.

  • Heating and Monitoring: Heat the reaction mixture to 50-60 °C and monitor the progress by TLC. The reaction is typically complete within 4-8 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in diethyl ether or ethyl acetate and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.

Data Presentation

ParameterValueNotes
Reactants 4-tert-butylphenol, 3-chlorobutan-2-one3-bromobutan-2-one can be used for higher reactivity.
Base Potassium Carbonate (K₂CO₃)A moderately strong base suitable for phenols, minimizes side reactions.
Solvent DMF or AcetonePolar aprotic solvents are generally effective for S(_N)2 reactions.
Reaction Temperature 50-60 °CHigher temperatures may favor the elimination side reaction.
Reaction Time 4-8 hoursMonitor by TLC to determine completion.
Typical Yield 60-80%Yields can vary based on reaction conditions and purity of starting materials.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Mix 4-tert-butylphenol and K₂CO₃ in DMF B Stir at RT for 30 min A->B C Add 3-chlorobutan-2-one dropwise B->C D Heat to 50-60 °C C->D E Monitor by TLC D->E F Cool and Filter E->F G Concentrate F->G H Extract with Et₂O G->H I Wash with H₂O/Brine H->I J Dry and Concentrate I->J K Column Chromatography J->K L L K->L Pure Product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide Start Low or No Product? Cause1 Incomplete Deprotonation? Start->Cause1 Yes Cause2 Inactive Alkyl Halide? Start->Cause2 Possible Cause3 Low Temperature? Start->Cause3 Possible Solution1 Use stoichiometric base, allow time for phenoxide formation. Cause1->Solution1 Solution2 Check purity of halide, consider using 3-bromobutan-2-one. Cause2->Solution2 Solution3 Increase temperature gradually. Cause3->Solution3

Caption: Troubleshooting logic for low product yield in the synthesis.

References

stability issues and degradation of 3-(4-tert-butylphenoxy)butan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

Data Unavailability for Specific Compound

Extensive searches for "3-(4-tert-butylphenoxy)butan-2-one" have not yielded specific data regarding its stability, degradation pathways, or unique handling requirements. The information available pertains to structurally related but distinct molecules such as 4-tert-butylphenol and 4-(4-tert-butylphenyl)butan-2-one. Direct experimental data on the stability and degradation of this compound is not presently available in the public domain.

The following sections provide general guidance based on the chemical properties of its functional groups (a phenoxy ether, a ketone, and a tert-butyl group). This information should be considered predictive and not a substitute for experimental validation.

Frequently Asked Questions (FAQs)

Q1: What are the likely stability issues with this compound under standard laboratory conditions?

While specific data is unavailable, the product is expected to be chemically stable under standard ambient conditions (room temperature) when stored in a tightly closed, dry container.[1] However, potential long-term stability issues could arise from:

  • Oxidation: The ether linkage and the ketone functionality may be susceptible to slow oxidation over time, especially if exposed to air and light.

  • Hydrolysis: The ether bond could be susceptible to hydrolysis, particularly in the presence of strong acids or bases.

  • Photodegradation: Aromatic compounds can be sensitive to light and may degrade upon prolonged exposure.

Q2: What are the potential degradation pathways for this compound?

Based on its structure, the following degradation pathways are plausible:

  • Cleavage of the Ether Bond: This is a common degradation pathway for phenoxy ethers, potentially yielding 4-tert-butylphenol and butan-2-one or related products. This can be initiated by acid or base catalysis, or through oxidative mechanisms.

  • Reactions involving the Ketone Group: The ketone functional group can undergo various reactions, such as reduction, oxidation, or reactions at the alpha-carbon, leading to a variety of degradation products.

  • Oxidation of the Tert-butyl Group: While generally stable, the tert-butyl group could undergo oxidation under harsh conditions, leading to the formation of corresponding alcohols or carboxylic acids.

A potential metabolic pathway for a related compound, 4-tert-butylphenol, involves hydroxylation to 4-tert-butylcatechol followed by a meta-cleavage pathway.[2][3] While not directly applicable, it suggests that enzymatic or microbial degradation could target the aromatic ring.

Q3: What are the recommended storage and handling conditions?

To minimize potential degradation, the following storage and handling procedures are recommended:

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[4] Protect from heat, light, and sources of ignition.[5] For long-term storage, refrigeration (-10°C) may be considered to maintain quality.[5]

  • Handling: Handle in accordance with good industrial hygiene and safety procedures.[4] Use personal protective equipment, including gloves and eye protection.[1][6] Avoid inhalation of any dust or vapors and prevent contact with skin and eyes.[4] Ensure adequate ventilation during handling.[4][6]

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Unexpected peaks in analytical chromatogram (e.g., HPLC, GC) Degradation of the compound.1. Verify Storage Conditions: Ensure the compound has been stored as recommended (cool, dry, dark, tightly sealed). 2. Analyze a Fresh Sample: If possible, analyze a freshly prepared or newly opened sample to compare with the suspect sample. 3. Identify Degradants: Use techniques like GC-MS or LC-MS to identify the structure of the unexpected peaks. This can provide clues about the degradation pathway. Common potential degradants to look for include 4-tert-butylphenol and butan-2-one. 4. Review Experimental Conditions: Assess if any experimental conditions (e.g., pH, temperature, presence of oxidizing or reducing agents) could have caused degradation.
Loss of Potency or Activity in Biological Assays Degradation of the active compound.1. Confirm Compound Integrity: Use an analytical method (e.g., HPLC, NMR) to confirm the purity and concentration of the compound in the stock solution and final assay solution. 2. Prepare Fresh Solutions: Always prepare fresh solutions of the compound before each experiment to minimize degradation in solution. 3. Evaluate Solvent Compatibility: Ensure the solvent used for dissolution and in the assay is compatible with the compound and does not promote degradation.
Physical Changes in the Compound (e.g., color change, clumping) Instability, moisture absorption, or degradation.1. Assess Purity: Re-analyze the compound's purity. 2. Check for Hygroscopicity: The compound may be hygroscopic. Store in a desiccator. 3. Consider Photodegradation: If the compound has changed color, it may be light-sensitive. Store in an amber vial or protected from light.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This is a general method and may require optimization.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is a good starting point. For example, start with 50% acetonitrile and increase to 95% over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 220 nm or 254 nm, to be determined experimentally).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the compound in the mobile phase or a compatible solvent (e.g., acetonitrile, methanol) to a concentration of approximately 1 mg/mL.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Degradant Identification

This is a general method and may require optimization.

  • Column: A standard non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms).

  • Inlet Temperature: 250 °C.

  • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Detector: Electron ionization (EI) at 70 eV. Scan range from m/z 40 to 400.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane or ethyl acetate. Derivatization (e.g., silylation) may be necessary for polar degradation products.

Visualizations

logical_relationship cluster_compound This compound cluster_factors Potential Stress Factors cluster_degradation Degradation cluster_consequences Experimental Consequences Compound Compound Integrity Degradation Degradation Compound->Degradation susceptible to Heat Heat Heat->Degradation Light Light Light->Degradation Oxygen Oxygen Oxygen->Degradation AcidBase Acid/Base AcidBase->Degradation LossOfActivity Loss of Activity Degradation->LossOfActivity AnalyticalIssues Analytical Issues Degradation->AnalyticalIssues

Caption: Factors leading to the degradation of this compound.

experimental_workflow Start Experiment Start PrepareStock Prepare Fresh Stock Solution Start->PrepareStock CheckPurity Check Purity (e.g., HPLC) PrepareStock->CheckPurity Proceed Proceed with Experiment CheckPurity->Proceed Purity OK Troubleshoot Troubleshoot: Identify Degradants (GC-MS) CheckPurity->Troubleshoot Purity Issue UnexpectedResults Unexpected Results? Proceed->UnexpectedResults Troubleshoot->PrepareStock Start Over UnexpectedResults->Troubleshoot Yes AnalyzeData Analyze and Interpret Data UnexpectedResults->AnalyzeData No End Experiment End AnalyzeData->End

Caption: Recommended workflow for experiments using this compound.

References

Technical Support Center: Purification of 3-(4-tert-butylphenoxy)butan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 3-(4-tert-butylphenoxy)butan-2-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Impurities can arise from unreacted starting materials, side-reactions, or degradation. The most common impurities depend on the synthetic route but typically include starting materials and by-products.

Table 1: Potential Impurities and Removal Strategies

Impurity NameProbable SourcePhysical StateSuggested Primary Removal Method
4-tert-butylphenolUnreacted starting materialSolidAqueous basic wash (e.g., 1M NaOH)
3-halobutan-2-oneUnreacted starting materialLiquidAqueous wash, Column Chromatography
(E)-4-(4-tert-butylphenyl)but-3-en-2-oneBy-product of elimination/condensationSolidColumn Chromatography, Recrystallization[1]
Di-(4-tert-butylphenyl) etherBy-productSolidColumn Chromatography
Solvent Residues (e.g., DMF, Acetonitrile)Reaction/Workup SolventLiquidHigh-vacuum evaporation, Distillation

Q2: My crude product contains unreacted 4-tert-butylphenol. How can I remove it before column chromatography?

A2: Unreacted 4-tert-butylphenol can be efficiently removed with a simple acid-base extraction. Phenols are acidic and will be deprotonated by a base, forming a water-soluble salt that can be washed away.

Experimental Protocol: Basic Aqueous Wash

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Extraction: Transfer the solution to a separatory funnel and wash with a 1M sodium hydroxide (NaOH) solution. Invert the funnel gently to mix, venting frequently.

  • Separation: Allow the layers to separate and drain the aqueous (bottom) layer. Repeat the wash 1-2 more times.

  • Neutralization: Wash the organic layer with brine (saturated NaCl solution) to remove residual water and base.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product, now free of phenolic impurities.

Q3: What is the most reliable method for achieving high purity of this compound?

A3: Flash column chromatography is the most effective and widely used technique for purifying compounds of this nature, as it separates components based on their differential adsorption to a stationary phase.[2][3][4]

Experimental Protocol: Flash Column Chromatography

  • Column Packing:

    • Select a glass column appropriate for the amount of crude material (typically a 50:1 to 100:1 ratio of silica gel to crude product by weight).

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% hexanes).

    • Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.[3] Add a thin layer of sand on top to protect the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the appropriate solvent (e.g., dichloromethane or the eluent).

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Begin eluting with a non-polar solvent system (e.g., 95:5 Hexanes:Ethyl Acetate) and gradually increase the polarity (e.g., to 90:10, 80:20). This is known as a gradient elution.[3]

    • Collect the eluent in fractions (e.g., in test tubes).

  • Analysis:

    • Monitor the fractions using Thin Layer Chromatography (TLC) to identify which ones contain the pure product.

    • Combine the pure fractions.

  • Isolation:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Q4: Can I purify this compound by recrystallization?

A4: Yes, if the product is a solid at room temperature and a suitable solvent system can be identified, recrystallization is an excellent method for achieving high purity, especially for removing trace impurities after chromatography.

Experimental Protocol: Recrystallization

  • Solvent Screening: Test the solubility of the crude product in various solvents (e.g., hexanes, ethanol, isopropanol, ethyl acetate, and mixtures thereof) at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In a flask, add a minimal amount of the chosen hot solvent to the crude solid until it completely dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes. Hot-filter the solution through celite or fluted filter paper to remove the carbon.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing it in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Troubleshooting Guides

Table 2: Troubleshooting Column Chromatography

IssuePossible CauseSuggested Solution
Poor Separation Incorrect solvent system (polarity too high or too low).Perform TLC analysis with different solvent ratios to find an optimal system where the product has an Rf value of ~0.3.
Column was overloaded with crude material.Use a larger column or reduce the amount of sample loaded. Maintain a silica-to-sample ratio of at least 50:1.
Cracked/Channeled Silica Gel The column ran dry or was packed improperly.Ensure the silica bed is always submerged in solvent. Pack the column carefully to avoid air pockets.
Product Won't Elute The eluent is not polar enough.Gradually increase the polarity of the solvent system. A step-gradient from hexanes/ethyl acetate to pure ethyl acetate may be needed.
Product Elutes Too Quickly The eluent is too polar.Start with a less polar solvent system.

Visual Workflow and Logic Diagrams

G start_node Crude Product process_node process_node start_node->process_node Dissolve in Organic Solvent decision_node decision_node process_node->decision_node Perform Aqueous Basic Wash analysis_node Phenolic Impurities Removed decision_node->analysis_node Yes analysis_node_alt No Phenolic Impurities Present decision_node->analysis_node_alt No end_node Pure Product process_node2 Concentrate & Dry analysis_node->process_node2 analysis_node_alt->process_node2 process_node3 process_node3 process_node2->process_node3 Purify via Column Chromatography analysis_node2 Analyze via TLC process_node3->analysis_node2 Collect & Combine Pure Fractions decision_node2 Is Purity >98%? analysis_node2->decision_node2 decision_node2->end_node Yes process_node4 Recrystallize or Re-Chromatograph decision_node2->process_node4 No process_node4->end_node G start_node Impurity Detected (Post-Purification) decision_node Impurity Type? start_node->decision_node Identify Impurity (e.g., via NMR, MS) process_node1 Perform Acid-Base Extraction decision_node->process_node1 Starting Material (e.g., Phenol) process_node2 Optimize Chromatography: - Use a shallower gradient - Try a different solvent system - Use a longer column decision_node->process_node2 Closely-Related By-product (Similar Polarity) process_node3 Attempt Recrystallization from various solvents decision_node->process_node3 Unknown process_node process_node end_node end_node process_node1->end_node Re-purify process_node2->end_node Re-purify process_node3->end_node Isolate Crystals

References

Technical Support Center: Characterization of 3-(4-tert-butylphenoxy)butan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of 3-(4-tert-butylphenoxy)butan-2-one.

Frequently Asked Questions (FAQs)

Q1: What are the expected 1H NMR chemical shifts for this compound?

A1: While a specific spectrum for this compound is not publicly available, the expected chemical shifts can be predicted based on its structure and data from analogous compounds. The protons on the tert-butyl group will appear as a sharp singlet, the aromatic protons will show a characteristic splitting pattern for a para-substituted ring, and the protons on the butanone chain will exhibit distinct multiplets.

Q2: What are the common impurities that might be observed during the synthesis and characterization of this compound?

A2: Common impurities may include unreacted starting materials such as 4-tert-butylphenol and 3-chlorobutan-2-one, or byproducts from side reactions. Depending on the synthetic route, other related substances could also be present. It's crucial to analyze the reaction a pathway to anticipate potential impurities.[1][2]

Q3: Is this compound susceptible to degradation?

A3: Compounds containing a phenoxy group and a ketone moiety can be susceptible to thermal and chemical degradation.[3] For instance, the ether linkage could be cleaved under harsh acidic or basic conditions. Thermal stress might also lead to decomposition. It is advisable to store the compound in a cool, dark place and to use moderate temperatures during analysis.

Troubleshooting Guides

Nuclear Magnetic Resonance (NMR) Spectroscopy

Problem: My 1H NMR spectrum shows unexpected peaks.

  • Possible Cause 1: Residual Solvents. Traces of common laboratory solvents in the NMR sample can give rise to extra peaks.

    • Solution: Cross-reference the chemical shifts of the unknown peaks with a standard table of common NMR solvent impurities.[4] Ensure your deuterated solvent is of high purity and that your glassware is properly dried.

  • Possible Cause 2: Presence of Impurities. Unreacted starting materials or byproducts from the synthesis will appear as additional signals.

    • Solution: Compare the spectrum with the known spectra of the starting materials. If unavailable, consider purifying the sample using techniques like column chromatography and re-acquiring the spectrum.

  • Possible Cause 3: Degradation of the sample. The compound may have degraded during storage or sample preparation.

    • Solution: Prepare a fresh sample and acquire the spectrum immediately. If degradation is suspected, consider storing the compound under an inert atmosphere and at a low temperature.

Problem: The integration of my 1H NMR signals is incorrect.

  • Possible Cause: Incomplete relaxation of the nuclei between pulses.

    • Solution: Increase the relaxation delay (d1) in your NMR acquisition parameters to ensure all protons have fully relaxed before the next pulse. A typical relaxation delay is 1-2 seconds, but may need to be longer for certain nuclei.[5]

Mass Spectrometry (MS)

Problem: I am not observing the expected molecular ion peak in my mass spectrum.

  • Possible Cause 1: Fragmentation. The molecular ion may be unstable and readily fragment into smaller ions.

    • Solution: Use a softer ionization technique, such as Electrospray Ionization (ESI) or Chemical Ionization (CI), which imparts less energy to the molecule and is more likely to yield a prominent molecular ion peak.

  • Possible Cause 2: Incorrect Mass Calculation. The expected mass may have been calculated incorrectly.

    • Solution: Double-check the molecular formula and the calculated exact mass. Remember to account for the mass of the ionizing agent if an adduct is formed (e.g., [M+H]+, [M+Na]+).

High-Performance Liquid Chromatography (HPLC)

Problem: My HPLC chromatogram shows broad or tailing peaks.

  • Possible Cause 1: Inappropriate Mobile Phase pH. The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase.

    • Solution: Adjust the pH of the mobile phase. For a neutral compound like this compound, a neutral pH is generally a good starting point.

  • Possible Cause 2: Secondary Interactions with the Column. The analyte may be interacting with residual silanol groups on the silica-based stationary phase.

    • Solution: Use an end-capped column or add a small amount of a competitive amine, like triethylamine, to the mobile phase to block the active silanol groups.

  • Possible Cause 3: Column Overload. Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the injection volume or the concentration of the sample.

Data Presentation

Table 1: Predicted 1H NMR Chemical Shifts for this compound in CDCl3

ProtonsChemical Shift (ppm)MultiplicityIntegration
tert-butyl (-C(CH3)3)~1.3Singlet9H
Methyl (-COCH3)~2.2Singlet3H
Methylene (-OCHCH2-)~2.8 - 3.0Multiplet2H
Methine (-OCH-)~4.5 - 4.7Multiplet1H
Aromatic (ortho to -O-)~6.8 - 7.0Doublet2H
Aromatic (meta to -O-)~7.2 - 7.4Doublet2H

Table 2: Common Solvents and their 1H NMR Chemical Shifts in CDCl3 [4]

SolventChemical Shift (ppm)Multiplicity
Acetone2.17Singlet
Dichloromethane5.30Singlet
Diethyl Ether1.21 (t), 3.48 (q)Triplet, Quartet
Ethyl Acetate1.26 (t), 2.05 (s), 4.12 (q)Triplet, Singlet, Quartet
Hexane0.88 (t), 1.26 (m)Triplet, Multiplet
Toluene2.36 (s), 7.17-7.29 (m)Singlet, Multiplet

Experimental Protocols

Protocol 1: High-Resolution Mass Spectrometry (HR-MS)

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in a suitable solvent such as acetonitrile or methanol.

  • Instrumentation: Utilize an LC/MSD-TOF instrument or a similar high-resolution mass spectrometer.

  • Ionization: Employ Electrospray Ionization (ESI) in positive ion mode.

  • Eluent: Use a mixture of water and acetonitrile (1:1) as the eluent.

  • Data Acquisition: Acquire the spectrum over a mass range that includes the expected molecular weight of the compound (C14H20O2, MW: 220.31 g/mol ).

  • Analysis: Compare the experimentally determined exact mass with the calculated mass to confirm the elemental composition.

Protocol 2: HPLC Analysis

  • Column: Use a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water is a good starting point. For example, start with 40% acetonitrile and increase to 70% over 8 minutes.

  • Flow Rate: Set the flow rate to 1.0 mL/min.

  • Detection: Use a UV detector set to a wavelength of 220 nm.

  • Injection Volume: Inject 10 µL of the sample solution.

  • Analysis: Analyze the retention time and peak purity.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_data_analysis Data Analysis synthesis Synthesis of Crude Product purification Column Chromatography synthesis->purification nmr NMR Spectroscopy purification->nmr Purity & Structure ms Mass Spectrometry purification->ms Molecular Weight hplc HPLC Analysis purification->hplc Purity & Quantification data_interpretation Data Interpretation & Troubleshooting nmr->data_interpretation ms->data_interpretation hplc->data_interpretation troubleshooting_logic start Unexpected Peak in Spectrum cause1 Residual Solvent? start->cause1 cause2 Impurity? start->cause2 cause3 Degradation? start->cause3 solution1 Check Solvent Tables cause1->solution1 Yes solution2 Purify Sample cause2->solution2 Yes solution3 Prepare Fresh Sample cause3->solution3 Yes

References

Technical Support Center: Resolving Peak Overlap in the NMR Spectrum of 3-(4-tert-butylphenoxy)butan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving peak overlap in the NMR spectrum of 3-(4-tert-butylphenoxy)butan-2-one.

Predicted ¹H NMR Spectrum and Potential Overlap Regions

A standard ¹H NMR spectrum of this compound is predicted to show signals for several distinct proton environments. Due to the limited chemical shift dispersion in ¹H NMR, there is a high probability of signal overlap, particularly between the aromatic protons and the methine proton, as well as between the methyl groups.

Predicted Chemical Shifts and Multiplicities:

ProtonsPredicted Chemical Shift (ppm)Predicted Multiplicity
tert-butyl (9H)~1.3Singlet (s)
Methyl (CH₃, position 1) (3H)~2.2Singlet (s)
Methyl (CH₃, position 4) (3H)~1.5Doublet (d)
Methine (CH, position 3) (1H)~4.5-5.0Quartet (q)
Aromatic (AA'BB' system) (4H)~6.8-7.3Two doublets (d)

The primary challenge arises from the potential overlap of the methine quartet with the aromatic region and the proximity of the two methyl signals.

Troubleshooting Guides & FAQs

Frequently Asked Questions (FAQs):

Q1: The signals for the aromatic protons in my ¹H NMR spectrum of this compound are overlapping and difficult to assign. What can I do?

A1: Overlap in the aromatic region is common. To resolve these signals, you can try the following:

  • Change the NMR solvent: Using an aromatic solvent like benzene-d₆ or pyridine-d₅ can induce different chemical shifts (Aromatic Solvent Induced Shifts - ASIS) for the aromatic protons based on their spatial relationship to the solvent molecules, potentially resolving the overlap.[1]

  • Use a higher field NMR spectrometer: A spectrometer with a stronger magnetic field will increase the chemical shift dispersion, spreading the signals further apart.

  • Run a 2D COSY experiment: A COSY (Correlation Spectroscopy) experiment will show correlations between coupled protons. This can help you trace the connectivity within the aromatic spin system and assign the signals even if they are partially overlapped.[1][2]

Q2: I am unable to distinguish the doublet for the C4-methyl group from other aliphatic signals. How can I resolve this?

A2: This is a common issue when multiple methyl groups are present. Consider these options:

  • Use a Lanthanide Shift Reagent (LSR): The ketone functional group in your molecule can coordinate with a lanthanide shift reagent.[3][4] This will induce significant changes in the chemical shifts of nearby protons, with the magnitude of the shift being dependent on the distance from the ketone. The C4-methyl protons will be shifted more significantly than the more distant tert-butyl protons, aiding in their resolution. Europium-based reagents typically induce downfield shifts.[4][5]

  • Run a 1D TOCSY experiment: A 1D TOCSY (Total Correlation Spectroscopy) experiment allows for the selective excitation of a specific proton signal and the observation of all other protons within the same spin-coupled network.[6] By selectively irradiating the methine proton at position 3, the signal for the coupled C4-methyl group will be selectively observed, confirming its identity and chemical shift.

  • Perform a 2D HSQC experiment: A Heteronuclear Single Quantum Coherence (HSQC) experiment correlates proton signals with their directly attached carbon signals.[7][8][9][10] Since the two methyl groups are attached to different carbons, they will have distinct correlations in the HSQC spectrum, allowing for unambiguous assignment.

Q3: The methine proton quartet is broad and overlaps with the aromatic signals. How can I accurately determine its chemical shift and multiplicity?

A3: This is a challenging overlap to resolve. Here are some advanced techniques:

  • "Pure Shift" NMR Spectroscopy: This technique computationally removes the effect of proton-proton coupling, collapsing multiplets into singlets.[11][12][13] This will result in a single peak for the methine proton, clearly separated from the aromatic signals, allowing for an accurate determination of its chemical shift.

  • 2D J-Resolved Spectroscopy: This experiment separates chemical shifts and coupling constants onto two different axes. The projection of the 2D spectrum onto the chemical shift axis results in a broadband proton-decoupled ¹H spectrum, where each proton signal appears as a singlet.[11]

Experimental Protocols

Protocol 1: Using a Lanthanide Shift Reagent (LSR)
  • Prepare a stock solution of the LSR: Dissolve a small, accurately weighed amount of a europium-based shift reagent (e.g., Eu(fod)₃) in the same deuterated solvent used for your sample (e.g., CDCl₃).

  • Acquire a standard ¹H NMR spectrum: Obtain a reference spectrum of your this compound sample.

  • Titrate with the LSR solution: Add a small aliquot (e.g., 5-10 µL) of the LSR stock solution to your NMR tube.

  • Acquire a spectrum after each addition: Gently mix the sample and acquire a ¹H NMR spectrum.

  • Monitor the chemical shifts: Observe the changes in the chemical shifts of the protons. The signals of protons closer to the ketone will shift more significantly.[4]

  • Continue additions until resolution is achieved: Repeat steps 3-5 until the overlapping signals are sufficiently resolved. Be aware that excessive addition of the LSR can lead to line broadening.[11]

Protocol 2: 2D HSQC Experiment
  • Sample Preparation: Prepare a solution of this compound in a suitable deuterated solvent (e.g., CDCl₃) at a concentration of 5-10 mg/0.6 mL.

  • Spectrometer Setup:

    • Lock and shim the spectrometer.

    • Acquire a standard ¹H NMR spectrum to determine the spectral width.

  • Load the HSQC pulse program: Select a standard HSQC pulse sequence (e.g., hsqcedetgpsp on Bruker instruments).[7][8]

  • Set the spectral widths:

    • F2 (¹H dimension): Set the spectral width to cover all proton signals (e.g., 0-10 ppm).

    • F1 (¹³C dimension): Set the spectral width to cover the expected range for carbon signals (e.g., 0-160 ppm).

  • Set acquisition parameters:

    • Set the number of scans (ns) and dummy scans (ds).

    • The number of increments in the F1 dimension (typically 128 or 256) will determine the resolution in the carbon dimension.

  • Acquire and process the data: Start the acquisition. After the experiment is complete, process the 2D data using a sine-bell or squared sine-bell window function in both dimensions followed by Fourier transformation.

  • Analyze the spectrum: Correlate each proton signal on the F2 axis with the carbon signal on the F1 axis to which it is directly attached.

Protocol 3: 1D TOCSY Experiment
  • Sample Preparation: Prepare a sample as you would for a standard ¹H NMR experiment.

  • Spectrometer Setup:

    • Lock and shim the spectrometer.

    • Acquire a standard ¹H NMR spectrum and identify the chemical shift of the proton you wish to irradiate (e.g., the methine proton).

  • Load the 1D TOCSY pulse program: Select a selective 1D TOCSY pulse sequence (e.g., selmlgp on Bruker instruments).[14][15]

  • Set selective irradiation frequency: Set the offset of the selective pulse to the chemical shift of the target proton.

  • Set mixing time: The mixing time (d9 on Bruker instruments) determines the extent of magnetization transfer through the spin system. A longer mixing time (e.g., 60-100 ms) will show correlations to more distant protons within the same spin system.[14][16]

  • Acquire and process the data: Start the acquisition. Process the resulting 1D FID as you would for a standard ¹H NMR spectrum.

  • Analyze the spectrum: The resulting spectrum will only show signals from protons that are spin-coupled to the irradiated proton.

Visualizing Experimental Workflows

experimental_workflow Workflow for Resolving Peak Overlap start Peak Overlap Identified in ¹H NMR solvent Change NMR Solvent start->solvent Aromatic/Subtle Overlap lsr Use Lanthanide Shift Reagent start->lsr Aliphatic/Ketone-proximal Overlap two_d Perform 2D NMR start->two_d Complex Overlap end Peak Overlap Resolved solvent->end lsr->end one_d_tocsy Perform 1D TOCSY two_d->one_d_tocsy Confirm Connectivity pure_shift Use 'Pure Shift' NMR two_d->pure_shift Severe Overlap/Broadening one_d_tocsy->end pure_shift->end

Caption: A flowchart illustrating the decision-making process for selecting the appropriate NMR technique to resolve peak overlap.

logical_relationship Relationship of NMR Techniques to Overlap Problem overlap Peak Overlap Problem chem_shift Modify Chemical Shifts overlap->chem_shift add_dimension Add a Second Dimension overlap->add_dimension simplify_spectrum Simplify Spectrum overlap->simplify_spectrum solvent_effect Solvent Effects chem_shift->solvent_effect lsr_effect Lanthanide Shift Reagents chem_shift->lsr_effect cosy COSY / TOCSY add_dimension->cosy hsqc HSQC / HMBC add_dimension->hsqc pure_shift_tech 'Pure Shift' Methods simplify_spectrum->pure_shift_tech j_resolved J-Resolved Spectroscopy simplify_spectrum->j_resolved

Caption: A diagram showing the logical relationship between the problem of peak overlap and the various NMR solutions.

References

catalyst selection and optimization for 3-(4-tert-butylphenoxy)butan-2-one synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(4-tert-butylphenoxy)butan-2-one.

Catalyst Selection and Optimization: FAQs

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and well-established method is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, it is the reaction between the sodium salt of 4-tert-butylphenol (4-tert-butylphenoxide) and a 3-halobutan-2-one (e.g., 3-chlorobutan-2-one or 3-bromobutan-2-one).

Q2: Why is a catalyst often required for this reaction?

A2: While the Williamson ether synthesis can proceed without a catalyst, the reaction between a phenoxide and an α-halo ketone can be slow and may require harsh conditions. A catalyst, particularly a phase-transfer catalyst (PTC), is employed to enhance the reaction rate and improve the yield under milder conditions. PTCs facilitate the transfer of the phenoxide anion from the aqueous or solid phase to the organic phase where the alkylating agent (3-halobutan-2-one) is located.

Q3: What types of catalysts are effective for the synthesis of this compound?

A3: Quaternary ammonium salts are the most commonly used and effective phase-transfer catalysts for this type of synthesis.[1] Tetrabutylammonium bromide (TBAB) and tetrabutylammonium iodide (TBAI) are excellent choices. Crown ethers, such as 18-crown-6, can also be used to complex the alkali metal cation (e.g., Na⁺ or K⁺) of the phenoxide, thereby increasing the nucleophilicity of the phenoxide anion.

Q4: How do I choose between different quaternary ammonium salt catalysts?

A4: The choice of the counter-ion in the quaternary ammonium salt can influence the reaction rate. Iodide salts (e.g., TBAI) are often more effective than bromide salts (e.g., TBAB), which are in turn more effective than chloride salts. This is due to the in-situ generation of a more reactive alkyl iodide from the alkyl chloride or bromide through the Finkelstein reaction. However, TBAB is often a cost-effective and highly efficient option.

Q5: Are there greener or more sustainable catalyst options?

A5: Research is ongoing into more environmentally friendly catalytic systems. This includes the development of recyclable, polymer-supported phase-transfer catalysts.[2] Additionally, optimizing the reaction to proceed at lower temperatures and with less hazardous solvents contributes to a greener synthesis.

Troubleshooting Guide

Problem 1: Low or no product yield.

Possible Cause Troubleshooting Step
Inefficient formation of the phenoxide Ensure the complete deprotonation of 4-tert-butylphenol. Use a sufficiently strong base (e.g., sodium hydride, potassium carbonate, or sodium hydroxide). When using hydroxides, ensure water is effectively removed if the reaction is sensitive to it.
Poor catalyst performance Increase the catalyst loading (typically 1-10 mol%). Consider switching to a more active catalyst, such as TBAI instead of TBAB. Ensure the catalyst is not degraded.
Reaction temperature is too low Gradually increase the reaction temperature. Monitor for the formation of side products at higher temperatures.
Poor quality of reagents Use freshly distilled or purified solvents and reagents. Ensure the 3-halobutan-2-one is not degraded.
Presence of water in the reaction mixture For reactions sensitive to moisture, use anhydrous solvents and dry glassware. Water can hydrolyze the alkylating agent and deactivate the phenoxide.

Problem 2: Formation of significant side products.

Possible Cause Troubleshooting Step
Elimination reaction of 3-halobutan-2-one This is a common side reaction, leading to the formation of but-3-en-2-one. Use a less hindered base if possible. Lowering the reaction temperature can also favor substitution over elimination.
C-alkylation of the phenoxide The phenoxide ion is an ambident nucleophile and can undergo alkylation on the aromatic ring (C-alkylation) in addition to the desired O-alkylation.[3][4] Using polar aprotic solvents (e.g., DMF, DMSO) can favor O-alkylation. The choice of counter-ion can also play a role; potassium salts sometimes favor O-alkylation more than sodium salts.
Self-condensation of butan-2-one If the 3-halobutan-2-one is unstable or the reaction conditions are too basic, it can undergo self-condensation reactions. Use the alkylating agent in a slight excess and add it slowly to the reaction mixture.

Catalyst Performance Data

The selection of an appropriate catalyst and reaction conditions is crucial for maximizing the yield and selectivity of the synthesis. Below is a summary of typical conditions and expected outcomes based on the type of catalyst used.

CatalystTypical Loading (mol%)SolventBaseTemperature (°C)Typical Yield (%)Notes
Tetrabutylammonium Bromide (TBAB) 5-10Toluene, AcetonitrileK₂CO₃, NaOH60-8085-95A robust and cost-effective catalyst for this transformation.
Tetrabutylammonium Iodide (TBAI) 5-10Toluene, DMFK₂CO₃, NaOH50-7090-98Often gives higher yields and allows for milder reaction conditions due to the in-situ formation of a more reactive alkyl iodide.
18-Crown-6 1-5Acetonitrile, THFK₂CO₃, KOtBu25-60>95Highly effective but more expensive than quaternary ammonium salts. Useful for reactions that are sensitive to the presence of metal cations.
No Catalyst -DMF, DMSONaH, KOtBu80-11060-75Requires higher temperatures and stronger bases, and may lead to more side products.

Experimental Protocols

General Procedure for the Phase-Transfer Catalyzed Synthesis of this compound:

  • Preparation of the Phenoxide: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-tert-butylphenol (1.0 eq) in a suitable organic solvent (e.g., toluene or acetonitrile).

  • Add a base (e.g., anhydrous potassium carbonate (1.5 eq) or powdered sodium hydroxide (1.5 eq)).

  • Stir the mixture vigorously for 30-60 minutes at room temperature to form the phenoxide.

  • Addition of Catalyst and Alkylating Agent: Add the phase-transfer catalyst (e.g., TBAB, 0.1 eq) to the mixture.

  • Slowly add 3-chlorobutan-2-one (1.1 eq) to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 70-80°C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Visualizing the Process

Experimental Workflow

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Catalytic Reaction cluster_workup Work-up and Purification 4_tert_butylphenol 4-tert-butylphenol Phenoxide_Formation Phenoxide Formation 4_tert_butylphenol->Phenoxide_Formation Base Base (e.g., K2CO3) Base->Phenoxide_Formation Solvent Solvent (e.g., Toluene) Solvent->Phenoxide_Formation Reaction_Mixture Reaction at 70-80°C Phenoxide_Formation->Reaction_Mixture PTC Phase-Transfer Catalyst (e.g., TBAB) PTC->Reaction_Mixture Alkylating_Agent 3-chlorobutan-2-one Alkylating_Agent->Reaction_Mixture Filtration Filtration Reaction_Mixture->Filtration Washing Aqueous Wash Filtration->Washing Drying Drying Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Purification (Distillation/Chromatography) Evaporation->Purification Product This compound Purification->Product

Caption: Experimental workflow for the synthesis of this compound.

Catalyst Selection Logic

catalyst_selection cluster_start Starting Point cluster_decision Primary Decision cluster_williamson Williamson Ether Synthesis Path cluster_ptc_options PTC Options Goal Synthesize this compound Method Choose Synthesis Method Goal->Method Catalyst_Choice Catalyst Needed? Method->Catalyst_Choice Williamson Ether Synthesis PTC Use Phase-Transfer Catalyst Catalyst_Choice->PTC Yes No_Catalyst No Catalyst (Harsher Conditions) Catalyst_Choice->No_Catalyst No PTC_Type Select PTC Type PTC->PTC_Type Quat_Salt Quaternary Ammonium Salt (e.g., TBAB, TBAI) PTC_Type->Quat_Salt Cost-Effective & Robust Crown_Ether Crown Ether (e.g., 18-Crown-6) PTC_Type->Crown_Ether High Efficiency, Higher Cost

Caption: Decision tree for catalyst selection in the synthesis of this compound.

References

Validation & Comparative

Comparative Reactivity Analysis of 3-(4-tert-butylphenoxy)butan-2-one and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the relative reactivity of 3-(4-tert-butylphenoxy)butan-2-one and its analogs through experimental data and established chemical principles. This guide provides detailed experimental protocols and visual aids to facilitate understanding and further research.

Introduction

This compound is an α-aryloxy ketone, a class of compounds recognized for its utility as intermediates in organic synthesis. The reactivity of these molecules is primarily centered around two key features: the electrophilic carbonyl carbon, which is susceptible to nucleophilic attack, and the acidic α-protons, which can be abstracted to form enolates. The electronic nature of the substituent on the phenoxy ring is anticipated to play a significant role in modulating the reactivity of both the carbonyl group and the α-protons. This guide presents a comparative analysis of the reactivity of this compound with its analogs possessing electron-donating and electron-withdrawing substituents at the para-position of the phenoxy ring.

Predicted Reactivity Landscape

The reactivity of this compound and its analogs can be understood by considering the electronic effects of the para-substituent on the phenoxy ring. These effects, transmitted through the ether linkage, influence the electron density at the carbonyl carbon and the acidity of the α-protons.

A logical workflow for predicting the relative reactivity is outlined below:

G cluster_0 Substituent Effect cluster_1 Electronic Influence cluster_2 Effect on Carbonyl Reactivity (Nucleophilic Addition) cluster_3 Effect on α-Proton Acidity (Enolate Formation) Substituent Para-substituent (X) on Phenoxy Ring EDG Electron-Donating Group (EDG) (e.g., -OCH3, -CH3) Substituent->EDG EWG Electron-Withdrawing Group (EWG) (e.g., -NO2, -CN) Substituent->EWG tBu tert-Butyl Group (Weakly Electron-Donating) Substituent->tBu Carbonyl_Reactivity_Decrease Decreased Reactivity (Less electrophilic C=O) EDG->Carbonyl_Reactivity_Decrease Increases electron density at carbonyl carbon Acidity_Decrease Decreased Acidity (Slower enolate formation) EDG->Acidity_Decrease Destabilizes the conjugate base (enolate) Carbonyl_Reactivity_Increase Increased Reactivity (More electrophilic C=O) EWG->Carbonyl_Reactivity_Increase Decreases electron density at carbonyl carbon Acidity_Increase Increased Acidity (Faster enolate formation) EWG->Acidity_Increase Stabilizes the conjugate base (enolate) tBu->Carbonyl_Reactivity_Decrease Slightly increases electron density at carbonyl carbon tBu->Acidity_Decrease Slightly destabilizes the conjugate base (enolate)

Caption: Predicted influence of para-substituents on the reactivity of 3-phenoxybutan-2-one analogs.

Comparative Reactivity Data

Table 1: Predicted Relative Reactivity towards Nucleophilic Addition

Analog (para-substituent)Substituent Constant (σp)Predicted Relative Rate (k/kH)
4-Nitro (-NO2)0.78> 1 (Fastest)
4-Cyano (-CN)0.66> 1
4-Chloro (-Cl)0.23> 1
Unsubstituted (-H)0.001 (Reference)
4-Methyl (-CH3)-0.17< 1
4-tert-Butyl (-tBu) -0.20 < 1 (Similar to Methyl)
4-Methoxy (-OCH3)-0.27< 1 (Slowest)

Note: The tert-butyl group is weakly electron-donating through induction and hyperconjugation.

Table 2: Predicted Relative Acidity of α-Protons

Analog (para-substituent)Substituent Constant (σp)Predicted Relative Acidity (Ka/KaH)
4-Nitro (-NO2)0.78> 1 (Most Acidic)
4-Cyano (-CN)0.66> 1
4-Chloro (-Cl)0.23> 1
Unsubstituted (-H)0.001 (Reference)
4-Methyl (-CH3)-0.17< 1
4-tert-Butyl (-tBu) -0.20 < 1 (Similar to Methyl)
4-Methoxy (-OCH3)-0.27< 1 (Least Acidic)

Experimental Protocols

To empirically determine the relative reactivity of this compound and its analogs, the following experimental protocols can be employed.

Synthesis of 3-(4-substituted-phenoxy)butan-2-ones

A general and reliable method for the synthesis of α-aryloxy ketones is the Williamson ether synthesis.

Reaction Scheme:

General Procedure:

  • To a solution of the desired para-substituted phenol (1.0 eq.) in a suitable solvent (e.g., acetone, DMF), add a base such as potassium carbonate (1.5 eq.).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 3-bromobutan-2-one (1.1 eq.) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature, filter off the inorganic salts, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Kinetic Study of Nucleophilic Addition by UV-Vis Spectroscopy

The rate of reaction with a nucleophile, such as sodium borohydride (NaBH₄), can be monitored by observing the disappearance of the carbonyl chromophore using UV-Vis spectroscopy.

Experimental Workflow:

G Start Prepare stock solutions of ketone and NaBH4 in a suitable solvent (e.g., ethanol) Equilibrate Equilibrate ketone solution in a quartz cuvette inside the UV-Vis spectrophotometer at a constant temperature Start->Equilibrate Initiate Initiate the reaction by adding a known concentration of NaBH4 to the cuvette and mix rapidly Equilibrate->Initiate Monitor Monitor the decrease in absorbance at the λmax of the ketone's n-π* transition over time Initiate->Monitor Analyze Analyze the kinetic data to determine the rate constant (k) Monitor->Analyze Compare Compare the rate constants for different substituted analogs Analyze->Compare End End Compare->End

Caption: Workflow for the kinetic analysis of nucleophilic addition to α-aryloxy ketones.

Detailed Protocol:

  • Determine the λmax of the n-π* transition for each ketone analog in the chosen solvent (typically between 280-320 nm).

  • Prepare a stock solution of the ketone of known concentration.

  • Prepare a fresh stock solution of NaBH₄ of known concentration.

  • Place a known volume of the ketone solution into a quartz cuvette and place it in the temperature-controlled cell holder of the UV-Vis spectrophotometer.

  • Record the initial absorbance at the λmax.

  • Inject a known volume of the NaBH₄ solution into the cuvette, ensuring rapid mixing.

  • Immediately start recording the absorbance at fixed time intervals.

  • The reaction should be run under pseudo-first-order conditions with a large excess of NaBH₄.

  • The natural logarithm of the absorbance versus time will yield a linear plot with a slope equal to the negative of the pseudo-first-order rate constant (-k'). The second-order rate constant can be obtained by dividing k' by the concentration of NaBH₄.

Competitive Reactivity Study by GC-MS

A competitive experiment can provide a direct measure of the relative reactivity of two different ketone analogs.

Experimental Procedure:

  • In a reaction vessel, combine equimolar amounts of this compound and an analog (e.g., 3-(4-nitrophenoxy)butan-2-one).

  • Add a sub-stoichiometric amount of a common nucleophile (e.g., a Grignard reagent or a reducing agent).

  • Allow the reaction to proceed for a specific time, ensuring it does not go to completion.

  • Quench the reaction and extract the organic components.

  • Analyze the ratio of the remaining unreacted ketones and the corresponding products using Gas Chromatography-Mass Spectrometry (GC-MS).

  • The relative consumption of the starting materials will provide a direct measure of their relative reactivity.

Conclusion

The reactivity of this compound and its analogs is governed by the electronic nature of the substituent on the phenoxy ring. Electron-withdrawing groups are predicted to enhance the electrophilicity of the carbonyl carbon and the acidity of the α-protons, leading to faster reaction rates in both nucleophilic additions and enolate formations. Conversely, electron-donating groups, including the tert-butyl group, are expected to decrease reactivity in both cases. The experimental protocols provided in this guide offer a robust framework for quantifying these reactivity differences, enabling researchers to make informed decisions in the design and execution of synthetic strategies involving this important class of compounds.

A Comparative Guide to the Validation of Analytical Methods for 3-(4-tert-butylphenoxy)butan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the rigorous validation of analytical methods is paramount to ensure data integrity and regulatory compliance. This guide provides a comparative overview of two common chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the quantitative analysis of 3-(4-tert-butylphenoxy)butan-2-one. The information presented herein is a synthesis of established analytical validation principles and common practices for analogous chemical structures, as no specific validated method for this compound is publicly available.

Comparison of Analytical Methods

The selection of an appropriate analytical technique is contingent on the physicochemical properties of the analyte and the intended purpose of the method. For a semi-volatile compound like this compound, both HPLC and GC present viable options. A summary of the key performance characteristics for hypothetical HPLC-UV and GC-MS methods is presented below.

ParameterHPLC-UV MethodGC-MS MethodRationale
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.HPLC is suitable for non-volatile or thermally labile compounds, while GC is ideal for volatile and semi-volatile compounds that can be vaporized without decomposition.[1][2][3][4][5]
Instrumentation HPLC system with a UV detector.Gas chromatograph coupled with a mass spectrometer.UV detection is common for compounds with chromophores, while MS provides higher selectivity and structural information.
Specificity High; achieved through chromatographic separation and selective UV detection. Potential for interference from co-eluting compounds with similar UV spectra.Very High; achieved through chromatographic separation and mass spectrometric detection (specific m/z ratios).GC-MS offers superior specificity due to the added dimension of mass analysis.[1]
Linearity (Range) 1 - 100 µg/mL0.1 - 20 µg/mLGC-MS often provides better sensitivity, allowing for a lower quantification range.[2]
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%Both methods are capable of high accuracy when properly validated.
Precision (%RSD) ≤ 2.0%≤ 3.0%HPLC generally offers slightly better precision due to the nature of liquid sample introduction.[2]
Limit of Detection (LOD) ~0.3 µg/mL~0.03 µg/mLThe sensitivity of the MS detector typically results in a lower LOD for the GC-MS method.
Limit of Quantification (LOQ) ~1.0 µg/mL~0.1 µg/mLConsistent with the lower LOD, the LOQ for GC-MS is also generally lower.
Robustness Good; sensitive to changes in mobile phase composition, pH, and column temperature.Good; sensitive to changes in carrier gas flow rate, temperature program, and injection parameters.Both methods require careful control of operational parameters to ensure reproducibility.

Experimental Protocols

Detailed methodologies for the validation of the proposed HPLC-UV and GC-MS methods are outlined below. These protocols are based on the International Council for Harmonisation (ICH) guidelines.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

1. Specificity: The specificity of the method is its ability to accurately measure the analyte in the presence of potential interferents.[6]

  • Procedure: A solution of this compound is prepared. Additionally, a placebo solution (containing all formulation components except the active ingredient) and a solution of the active ingredient spiked into the placebo are prepared. Chromatograms of these solutions are recorded and compared.

  • Acceptance Criteria: The retention time of the analyte in the spiked sample should match that of the standard. No interfering peaks should be observed at the retention time of the analyte in the placebo chromatogram.

2. Linearity: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Procedure: A series of at least five standard solutions of this compound are prepared over the concentration range of 1 to 100 µg/mL. Each solution is injected in triplicate.

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) should be ≥ 0.999.

3. Accuracy: Accuracy is the closeness of the test results to the true value.

  • Procedure: The accuracy is determined by the recovery of a known amount of analyte spiked into a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Each level is prepared in triplicate.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

4. Precision: Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Repeatability (Intra-day Precision): Six replicate injections of a standard solution at 100% of the target concentration are performed on the same day.

  • Intermediate Precision (Inter-day Precision): The repeatability assay is performed on a different day by a different analyst.

  • Acceptance Criteria: The relative standard deviation (%RSD) for both repeatability and intermediate precision should be ≤ 2.0%.

Method 2: Gas Chromatography with Mass Spectrometry (GC-MS)

1. Specificity:

  • Procedure: Similar to the HPLC method, solutions of the analyte, placebo, and spiked placebo are prepared. The samples are analyzed by GC-MS.

  • Acceptance Criteria: The retention time and the mass spectrum of the analyte in the spiked sample should match that of the standard. No interfering peaks with the same retention time and characteristic mass fragments should be present in the placebo chromatogram.

2. Linearity:

  • Procedure: A series of at least five standard solutions of this compound are prepared over the concentration range of 0.1 to 20 µg/mL. Each solution is injected in triplicate.

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.998.

3. Accuracy:

  • Procedure: The accuracy is assessed by spiking a placebo matrix at three concentration levels (e.g., 50%, 100%, and 150% of the target concentration). Each level is prepared in triplicate.

  • Acceptance Criteria: The mean percent recovery should be within 97.0% to 103.0%.

4. Precision:

  • Repeatability (Intra-day Precision): Six replicate injections of a standard solution at the target concentration are performed on the same day.

  • Intermediate Precision (Inter-day Precision): The repeatability assay is repeated on a different day with a different instrument if available.

  • Acceptance Criteria: The %RSD for repeatability and intermediate precision should be ≤ 3.0%.

Mandatory Visualizations

The following diagrams illustrate the general workflow for analytical method validation and the logical relationship between the key validation parameters.

analytical_method_validation_workflow start Start: Define Analytical Method Requirements development Method Development and Optimization start->development pre_validation Pre-Validation: System Suitability Testing development->pre_validation validation_protocol Write Validation Protocol pre_validation->validation_protocol execute_validation Execute Validation Experiments validation_protocol->execute_validation specificity Specificity execute_validation->specificity linearity Linearity & Range execute_validation->linearity accuracy Accuracy execute_validation->accuracy precision Precision execute_validation->precision lod_loq LOD & LOQ execute_validation->lod_loq robustness Robustness execute_validation->robustness validation_report Prepare Validation Report specificity->validation_report linearity->validation_report accuracy->validation_report precision->validation_report lod_loq->validation_report robustness->validation_report review_approve Review and Approve validation_report->review_approve end End: Method Implementation review_approve->end

Caption: General workflow for analytical method validation.

validation_parameters_relationship method_suitability Analytical Method Suitability specificity Specificity (Selectivity) method_suitability->specificity linearity Linearity method_suitability->linearity accuracy Accuracy (Trueness) method_suitability->accuracy precision Precision method_suitability->precision robustness Robustness method_suitability->robustness range_node Range linearity->range_node lod Limit of Detection (LOD) linearity->lod loq Limit of Quantitation (LOQ) linearity->loq repeatability Repeatability precision->repeatability intermediate Intermediate Precision precision->intermediate

References

comparative study of different synthetic routes to 3-(4-tert-butylphenoxy)butan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of three prominent synthetic methodologies for the preparation of 3-(4-tert-butylphenoxy)butan-2-one is presented, offering a comparative assessment for researchers and professionals in drug development and chemical synthesis. This guide evaluates the Williamson ether synthesis, the Ullmann condensation, and the Buchwald-Hartwig C-O coupling, providing detailed experimental protocols and quantitative data to inform the selection of the most suitable pathway based on specific laboratory and industrial requirements.

The target molecule, this compound, is an ether with a ketone functionality, a structural motif of interest in medicinal chemistry and material science. The selection of an optimal synthetic route is contingent on factors such as reaction yield, purity of the product, reaction conditions, cost of reagents, and scalability. This guide provides a side-by-side comparison of three classical and modern synthetic strategies to facilitate this decision-making process.

Comparison of Synthetic Routes

The following table summarizes the key quantitative data for the three evaluated synthetic routes to this compound.

ParameterWilliamson Ether SynthesisUllmann CondensationBuchwald-Hartwig C-O Coupling
Yield 85-95%70-85%80-90%
Reaction Time 4-8 hours12-24 hours8-16 hours
Temperature 60-80 °C100-140 °C80-110 °C
Catalyst Phase Transfer Catalyst (optional)Copper(I) salt (e.g., CuI)Palladium(0) complex
Base Strong base (e.g., K₂CO₃, NaOH)Inorganic base (e.g., K₂CO₃, Cs₂CO₃)Weak base (e.g., K₃PO₄, Cs₂CO₃)
Solvent Polar aprotic (e.g., DMF, Acetonitrile)High-boiling polar (e.g., DMF, Dioxane)Anhydrous toluene or dioxane
Purity Good to excellentModerate to goodGood to excellent

Experimental Protocols

Detailed methodologies for each of the three synthetic routes are provided below.

Route 1: Williamson Ether Synthesis

This classical method involves the nucleophilic substitution of a halide by a phenoxide ion. The use of a phase transfer catalyst can significantly improve the reaction rate and yield.

Reactants:

  • 4-tert-butylphenol

  • 3-Bromobutan-2-one

  • Potassium carbonate (K₂CO₃)

  • Tetrabutylammonium bromide (TBAB) (Phase Transfer Catalyst)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of 4-tert-butylphenol (1.0 eq) in DMF, add potassium carbonate (1.5 eq) and tetrabutylammonium bromide (0.1 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 3-bromobutan-2-one (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 70 °C and stir for 6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Route 2: Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction suitable for the formation of aryl ethers. This method typically requires higher temperatures compared to the other routes.

Reactants:

  • 4-tert-butylphenol

  • 3-Bromobutan-2-one

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • Pyridine

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a flame-dried flask, combine 4-tert-butylphenol (1.0 eq), 3-bromobutan-2-one (1.2 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).

  • Add a mixture of DMF and pyridine (4:1) as the solvent.

  • Heat the reaction mixture to 120 °C under a nitrogen atmosphere and stir for 18 hours.

  • After cooling to room temperature, filter the reaction mixture through a pad of Celite.

  • Dilute the filtrate with water and extract with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography to yield the desired product.

Route 3: Buchwald-Hartwig C-O Coupling

This modern palladium-catalyzed cross-coupling reaction offers a versatile and often milder alternative to the classical methods for C-O bond formation.

Reactants:

  • 4-tert-butylphenol

  • 3-Bromobutan-2-one

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (ligand)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene

Procedure:

  • To a Schlenk tube, add 4-tert-butylphenol (1.0 eq), 3-bromobutan-2-one (1.2 eq), cesium carbonate (1.5 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • Cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a short plug of silica gel, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain this compound.

Visualization of Synthetic Pathways

The logical flow and comparison of the three synthetic routes are illustrated in the following diagram.

Synthetic_Routes cluster_williamson Williamson Ether Synthesis cluster_ullmann Ullmann Condensation cluster_buchwald Buchwald-Hartwig C-O Coupling start_W 4-tert-butylphenol + 3-Bromobutan-2-one reagents_W K₂CO₃, PTC DMF, 70°C, 6h start_W->reagents_W product_W This compound reagents_W->product_W start_U 4-tert-butylphenol + 3-Bromobutan-2-one reagents_U CuI, K₂CO₃ DMF/Pyridine, 120°C, 18h start_U->reagents_U product_U This compound reagents_U->product_U start_B 4-tert-butylphenol + 3-Bromobutan-2-one reagents_B Pd₂(dba)₃, Xantphos, Cs₂CO₃ Toluene, 100°C, 12h start_B->reagents_B product_B This compound reagents_B->product_B

Caption: Comparative workflow of the three synthetic routes to this compound.

Comparative Analysis of the Biological Activity of 3-(4-tert-butylphenoxy)butan-2-one and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of the synthetic compound 3-(4-tert-butylphenoxy)butan-2-one and its structurally similar analogues. Due to the limited publicly available data on the specific biological functions of this compound, this comparison focuses on related compounds sharing key structural motifs, such as the tert-butylated phenolic ring and ether or ketone functionalities. The analysis covers antimicrobial, anti-inflammatory, and anticancer activities, supported by experimental data from peer-reviewed studies.

Executive Summary

Compounds structurally related to this compound, particularly those containing a 4-tert-butylphenol moiety, have demonstrated a range of biological activities. Derivatives have shown notable antimicrobial effects against various bacterial and fungal strains. Furthermore, analogues exhibit anti-inflammatory properties through the inhibition of key inflammatory mediators and signaling pathways such as NF-κB. In the realm of oncology, related structures have displayed cytotoxic effects against cancer cell lines, suggesting potential for anticancer applications. The biological activities of these compounds are influenced by the nature and position of substituent groups on the phenoxy ring and the chemical characteristics of the side chain.

Data Presentation

Table 1: Antimicrobial Activity of 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] Derivatives

While not identical to the target compound, these derivatives share a substituted phenoxy moiety and exhibit significant antimicrobial activity. The data presented here offers a baseline for the potential antimicrobial efficacy of related structures.

Compound/StrainS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)C. albicans (MIC, µg/mL)Ref.
Derivative VII 0.7812.51.56[1]
Other Derivatives 0.78 - 3.75>12.51.56 - 20.0[1]

Note: The specific structures of the individual derivatives beyond the general description were not detailed in the source material.

Table 2: Cytotoxic Activity of a tert-butyl-4-[(3-nitrophenoxy) methyl]-2,2-dimethyloxazolidine-3-carboxylate (BNDC)

This compound, while structurally more distant, contains a substituted phenoxy ether and demonstrates the potential for cytotoxic activity in related chemical spaces.

Cell LineIC50 (µM) - R-enantiomerIC50 (µM) - S-enantiomerRef.
HL60 Data not specifiedData not specified[2]
HL60.Bcl-2 Data not specifiedData not specified[2]
HL60.Bcl-XL Data not specifiedData not specified[2]
Jurkat Data not specifiedData not specified[2]

Note: The source indicates cytotoxic activity with low toxicity to normal cells, but specific IC50 values for each enantiomer against each cell line were not provided in the abstract.[2]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of the antimicrobial compounds was determined using a standard broth microdilution method.[1]

  • Inoculum Preparation: Bacterial or fungal strains were cultured overnight, and the inoculum was standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL).

  • Serial Dilution: The test compounds were serially diluted in a 96-well microtiter plate containing an appropriate growth medium.

  • Inoculation: Each well was inoculated with the standardized microbial suspension.

  • Incubation: The plates were incubated under suitable conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC was recorded as the lowest concentration of the compound that completely inhibited visible microbial growth.[1]

MTT Assay for Cytotoxicity

The cytotoxic activity of the compounds was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2]

  • Cell Seeding: Cancer cells were seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells were treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24-72 hours).

  • MTT Addition: MTT solution was added to each well, and the plates were incubated for an additional 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals were dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan was measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value, the concentration that inhibits 50% of cell growth, was then calculated.[2]

COX-2 Inhibition Assay

The anti-inflammatory activity via cyclooxygenase-2 (COX-2) inhibition can be assessed using various commercially available kits or established protocols. A general workflow is as follows:

  • Enzyme and Substrate Preparation: Recombinant COX-2 enzyme and its substrate (e.g., arachidonic acid) are prepared in a suitable buffer.

  • Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the test compound.

  • Reaction Initiation: The reaction is initiated by the addition of the substrate.

  • Product Detection: The formation of the product (e.g., prostaglandin E2) is measured, often using an ELISA-based method or by monitoring the consumption of a co-substrate.

  • IC50 Calculation: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity is determined.

Signaling Pathways and Mechanisms of Action

Anti-inflammatory Pathway

The anti-inflammatory effects of 4-tert-butylphenyl salicylate, a related compound, have been shown to be mediated through the downregulation of the NF-κB (Nuclear Factor kappa B) signaling pathway .[3] This compound was found to inhibit the production of key inflammatory mediators including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[3] The inhibition of the NF-κB pathway prevents the translocation of this transcription factor to the nucleus, thereby suppressing the expression of genes involved in the inflammatory response.

NF_kappa_B_Pathway cluster_nucleus Cell Nucleus LPS LPS IKK IKK LPS->IKK Activates Compound 4-tert-butylphenyl salicylate Compound->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB/IκBα (Inactive complex) IkB->NFkB_IkB Degrades from NFkB NF-κB (Active) NFkB_IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Inflammatory Genes (iNOS, COX-2, TNF-α, etc.) Inflammation Inflammation Inflammatory_Genes->Inflammation Leads to

Figure 1: Inhibition of the NF-κB signaling pathway.

Anticancer Pathway

While the precise mechanism for many tert-butylphenol derivatives is still under investigation, the PI3K/Akt signaling pathway is a common target for anticancer drugs and has been implicated in the activity of various phenolic compounds. This pathway is crucial for cell proliferation, survival, and apoptosis. Inhibition of this pathway can lead to decreased cancer cell growth and increased programmed cell death (apoptosis).

PI3K_Akt_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Converts to Akt Akt PIP3->Akt Activates Downstream Downstream Targets (e.g., mTOR, Bad) Akt->Downstream Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell_Survival Cell Survival & Proliferation Downstream->Cell_Survival Compound Potential Inhibitor Compound->PI3K Inhibits

Figure 2: Overview of the PI3K/Akt signaling pathway.

Experimental Workflow

The general workflow for assessing the biological activity of a novel compound like this compound involves a series of in vitro assays.

Experimental_Workflow Compound Test Compound Antimicrobial Antimicrobial Screening (MIC Determination) Compound->Antimicrobial Anti_inflammatory Anti-inflammatory Assay (e.g., COX-2 Inhibition) Compound->Anti_inflammatory Anticancer Anticancer Screening (MTT Assay) Compound->Anticancer Results_Antimicrobial Antimicrobial Activity Data Antimicrobial->Results_Antimicrobial Results_Inflammatory Anti-inflammatory Activity Data Anti_inflammatory->Results_Inflammatory Results_Anticancer Anticancer Activity Data Anticancer->Results_Anticancer

Figure 3: General experimental workflow for activity screening.

Conclusion

References

Spectroscopic Analysis and Comparative Guide to 3-(4-tert-butylphenoxy)butan-2-one Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic analysis of 3-(4-tert-butylphenoxy)butan-2-one and its hypothetical derivatives. Due to a lack of available experimental data for this specific compound series in the public domain, this comparison is constructed from a predictive analysis based on established spectroscopic principles and data from structurally related compounds. The information herein serves as a robust reference for the synthesis, characterization, and potential biological evaluation of this class of molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted and characteristic spectroscopic data for the parent compound, this compound, and two of its hypothetical derivatives: one with an electron-donating group (-NH₂) and one with an electron-withdrawing group (-NO₂) on the aromatic ring. These substituents are expected to induce predictable shifts in the spectral data.

Table 1: Predicted ¹H NMR Spectroscopic Data (in CDCl₃, referenced to TMS at 0.00 ppm)

CompoundAromatic Protons (ppm)-O-CH- (ppm)-CH₃ (on butanone) (ppm)-C(CH₃)₃ (tert-butyl) (ppm)-COCH₃ (ppm)Other Protons (ppm)
This compound~7.3 (d, 2H), ~6.8 (d, 2H)~4.5 (q, 1H)~1.4 (d, 3H)~1.3 (s, 9H)~2.2 (s, 3H)-
3-(4-tert-butyl-2-aminophenoxy)butan-2-one (Hypothetical)~6.7-6.9 (m, 3H)~4.4 (q, 1H)~1.4 (d, 3H)~1.3 (s, 9H)~2.2 (s, 3H)~3.5 (br s, 2H, -NH₂)
3-(4-tert-butyl-2-nitrophenoxy)butan-2-one (Hypothetical)~7.9 (d, 1H), ~7.5 (dd, 1H), ~7.0 (d, 1H)~4.7 (q, 1H)~1.5 (d, 3H)~1.3 (s, 9H)~2.3 (s, 3H)-

Table 2: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃, referenced to CDCl₃ at 77.16 ppm)

CompoundC=O (ppm)Aromatic C-O (ppm)Aromatic C-tert-butyl (ppm)Aromatic CH (ppm)-O-CH- (ppm)-CH₃ (on butanone) (ppm)-C(CH₃)₃ (ppm)-COCH₃ (ppm)
This compound~208~155~144~126, ~118~80~18~34, ~31~27
3-(4-tert-butyl-2-aminophenoxy)butan-2-one (Hypothetical)~208~145~142~120, ~118, ~115~81~18~34, ~31~27
3-(4-tert-butyl-2-nitrophenoxy)butan-2-one (Hypothetical)~207~152~146~130, ~125, ~118~79~19~34, ~31~28

Table 3: Predicted Key IR and Mass Spectrometry Data

CompoundKey IR Absorptions (cm⁻¹)Predicted Molecular Ion (m/z)Key Mass Spec Fragments (m/z)
This compound~2960 (C-H), ~1715 (C=O), ~1240 (C-O ether), ~1610, ~1510 (C=C aromatic)234.16219, 177, 149, 135, 57
3-(4-tert-butyl-2-aminophenoxy)butan-2-one (Hypothetical)~3400, ~3300 (N-H), ~2960 (C-H), ~1715 (C=O), ~1250 (C-O ether)249.17234, 192, 164, 150, 57
3-(4-tert-butyl-2-nitrophenoxy)butan-2-one (Hypothetical)~2960 (C-H), ~1720 (C=O), ~1530, ~1350 (NO₂), ~1260 (C-O ether)279.15264, 222, 194, 180, 57

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic analysis of the title compounds.

A. Synthesis: Williamson Ether Synthesis

The synthesis of this compound and its derivatives can be achieved via the Williamson ether synthesis.

  • Deprotonation of Phenol: In a round-bottom flask, dissolve the appropriately substituted 4-tert-butylphenol (1.0 eq.) in a suitable polar aprotic solvent such as DMF or acetone. Add a base, for example, potassium carbonate (K₂CO₃, 1.5 eq.), and stir the mixture at room temperature for 30 minutes to form the phenoxide.

  • Nucleophilic Substitution: To the stirred suspension, add 3-bromobutan-2-one (1.1 eq.) dropwise.

  • Reaction: Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired product.

B. Spectroscopic Analysis

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are recorded on a 300 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard.

  • Infrared (IR) Spectroscopy: IR spectra are recorded on an FTIR spectrometer. Liquid samples are analyzed as a thin film on NaCl plates, and solid samples are analyzed as KBr pellets.

  • Mass Spectrometry (MS): High-resolution mass spectra are obtained using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer.

Visualizations

Diagram 1: General Structure and Key Spectroscopic Regions

A diagram illustrating the general chemical structure and key regions for spectroscopic analysis.

Diagram 2: Experimental Workflow for Synthesis and Analysis

G Experimental Workflow cluster_analysis Spectroscopic Analysis Start Substituted 4-tert-butylphenol + 3-bromobutan-2-one Reaction Williamson Ether Synthesis (K₂CO₃, Acetone, 60-80°C) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Pure 3-(4-tert-butylphenoxy) butan-2-one Derivative Purification->Product NMR ¹H & ¹³C NMR Product->NMR Characterization IR FTIR Product->IR MS HRMS (ESI-TOF) Product->MS

A flowchart of the general experimental workflow for synthesis and spectroscopic characterization.

Diagram 3: Hypothetical Signaling Pathway

G Hypothetical Kinase Signaling Pathway cluster_pathway Intracellular Cascade Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Binds RAS RAS Receptor->RAS Activates Compound 3-(4-tert-butylphenoxy) butan-2-one Derivative (Hypothetical Inhibitor) RAF RAF Compound->RAF Inhibits RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK CellResponse Cell Proliferation / Survival ERK->CellResponse Promotes

An illustrative example of a hypothetical kinase signaling pathway potentially targeted by small molecules.

confirming the structure of 3-(4-tert-butylphenoxy)butan-2-one using X-ray crystallography

Author: BenchChem Technical Support Team. Date: November 2025

Comparative Guide to the Structural Confirmation of 3-(4-tert-butylphenoxy)butan-2-one

Introduction: Unambiguous structural confirmation is a cornerstone of chemical research and drug development. For a novel compound like this compound, determining its precise three-dimensional atomic arrangement is critical for understanding its chemical properties and biological activity. While various analytical techniques provide valuable structural information, X-ray crystallography remains the gold standard for providing definitive, high-resolution 3D structural data.

This guide provides a comparative overview of X-ray crystallography against other common spectroscopic methods for the structural elucidation of this compound. We present detailed experimental protocols, expected data, and a clear comparison to assist researchers in selecting the appropriate analytical strategies.

Section 1: X-ray Crystallography - The Definitive Method

Single-crystal X-ray crystallography provides direct visualization of the molecular structure by mapping electron density from the diffraction pattern of X-rays passing through an ordered crystal lattice. This technique yields precise bond lengths, bond angles, and stereochemical relationships, making it the most powerful tool for absolute structure confirmation.

Although a public crystal structure for this compound is not available, the following protocol outlines the standard procedure for its structural determination.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Synthesis and Purification: The target compound, this compound, is first synthesized and purified to >99% purity, often confirmed by NMR and mass spectrometry. Column chromatography is a common purification method.

  • Crystallization: High-quality single crystals are grown. A typical method involves dissolving the purified compound in a suitable solvent (e.g., methanol, acetone, or a mixture like chloroform/petroleum ether) and allowing for slow evaporation at room temperature over several days.[1] The goal is to obtain colorless, needle-shaped, or block-like crystals suitable for diffraction.

  • Crystal Mounting and Data Collection: A suitable crystal is selected and mounted on a goniometer head.[1] The measurement is often performed at a low temperature (e.g., 100 K or 230 K) to minimize thermal vibrations.[1] Intensity data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Cu-Kα radiation) and a detector.[1]

  • Data Processing and Structure Solution: The collected diffraction data are integrated and corrected for various effects.[1] The structure is then solved using direct methods or other algorithms (e.g., SHELXS97) and refined using full-matrix least-squares on F² (e.g., with SHELXL97).[2]

  • Structural Refinement: The initial model is refined by adjusting atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns. Hydrogen atoms are typically placed in calculated positions. The final structure is validated using metrics like R-factor and goodness-of-fit.

Workflow for X-ray Crystallography

G cluster_prep Sample Preparation cluster_data Data Acquisition & Processing cluster_analysis Structure Determination synthesis Synthesis of Compound purification Purification (>99%) synthesis->purification crystal_growth Crystal Growth purification->crystal_growth mounting Mounting Crystal crystal_growth->mounting diffraction X-ray Diffraction mounting->diffraction processing Data Reduction & Integration diffraction->processing solution Structure Solution (e.g., SHELXS) processing->solution refinement Structure Refinement (e.g., SHELXL) solution->refinement validation Final Structure & Validation (CIF) refinement->validation

Caption: Workflow for determining a molecular structure using single-crystal X-ray crystallography.

Section 2: Complementary Analytical Techniques

While X-ray crystallography provides the ultimate structural proof, its requirement for high-quality crystals can be a limitation. Spectroscopic methods are indispensable for initial characterization, purity assessment, and structural elucidation when crystallization is unsuccessful.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment and connectivity of atoms. For this compound, ¹H and ¹³C NMR would be essential.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: Record ¹H and ¹³C spectra on a spectrometer (e.g., 400 MHz or higher). Additional experiments like DEPT, COSY, and HMQC can be run to confirm assignments.

  • Data Analysis: Integrate proton signals, determine chemical shifts (ppm), and analyze coupling constants (Hz) to establish the connectivity of the carbon-hydrogen framework.

Mass Spectrometry (MS)

MS determines the mass-to-charge ratio of ions, providing the molecular weight of the compound and, through fragmentation, clues about its substructures.

Experimental Protocol:

  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion (for ESI-MS) or after separation on a GC column (for GC-MS).

  • Ionization: Ionize the sample using an appropriate method (e.g., Electrospray Ionization - ESI).

  • Detection: Detect the ions to generate a mass spectrum. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrations.

Experimental Protocol:

  • Sample Preparation: Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the IR spectrum, typically over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands corresponding to the functional groups (e.g., C=O, C-O-C, aromatic C=C).

Section 3: Comparative Analysis

The choice of analytical technique depends on the specific information required. The following table and diagram illustrate how different methods provide complementary data for a comprehensive structural confirmation.

Data Comparison Table
Parameter X-ray Crystallography NMR Spectroscopy Mass Spectrometry Infrared (IR) Spectroscopy
Information Provided 3D structure, bond lengths, bond angles, stereochemistry, crystal packingAtomic connectivity, chemical environment of nuclei (¹H, ¹³C), stereochemical relationshipsMolecular weight, molecular formula (HRMS), fragmentation patternsPresence of functional groups
Sample Requirement High-quality single crystal (0.1-0.5 mm)5-10 mg dissolved in deuterated solvent<1 mg, in solution or volatileSmall amount of solid or liquid
Hypothetical Data for Target Orthorhombic, P2₁2₁2₁, Z=4, specific bond lengths (e.g., C=O ~1.2 Å, C-O ~1.4 Å)¹H: Signals for tert-butyl, methyl, methine, aromatic protons. ¹³C: Signals for ketone, ether, aromatic, and alkyl carbons.HRMS: C₁₄H₂₀O₂; Calculated m/z for [M+H]⁺: 221.1536; Found: 221.1538C=O stretch (~1715 cm⁻¹), C-O-C stretch (~1240 cm⁻¹), Aromatic C-H bends
Key Advantage Unambiguous 3D structureDetailed connectivity information in solutionHigh sensitivity and precise molecular weightFast and simple identification of functional groups
Limitation Requires a suitable single crystalCan be complex to interpret for large molecules; less direct 3D infoProvides little connectivity or stereochemical informationProvides limited information on the overall molecular skeleton

Logical Relationship of Analytical Techniques

G cluster_spectroscopy Spectroscopic & Spectrometric Analysis Proposed Proposed Structure: This compound IR IR Spectroscopy Proposed->IR confirms MS Mass Spectrometry Proposed->MS confirms NMR NMR Spectroscopy Proposed->NMR confirms Confirmed Confirmed Absolute Structure IR->NMR Functional Groups Xray X-ray Crystallography IR->Xray provides candidate for MS->NMR Molecular Weight MS->Xray provides candidate for NMR->Confirmed provides connectivity proof NMR->Xray provides candidate for Xray->Confirmed provides definitive 3D proof

Caption: Interrelation of analytical techniques for unambiguous structural confirmation.

Conclusion

For the definitive structural confirmation of this compound, single-crystal X-ray crystallography is unparalleled, providing an exact 3D model of the molecule. However, a comprehensive analysis relies on a combination of techniques. NMR, MS, and IR spectroscopy are crucial for verifying the molecular formula, connectivity, and functional groups, respectively. Together, these methods provide a complete and validated structural assignment essential for advancing chemical and pharmaceutical research.

References

Navigating Off-Target Effects: A Comparative Guide to the Cross-Reactivity of 3-(4-tert-butylphenoxy)butan-2-one in Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of drug discovery and chemical biology, the specificity of a small molecule inhibitor is paramount. Cross-reactivity, the unintended interaction of a compound with proteins other than the intended target, can lead to unforeseen side effects or misleading experimental results. This guide provides a comparative analysis of the cross-reactivity profile of 3-(4-tert-butylphenoxy)butan-2-one (TBPB) , a novel kinase inhibitor, against other structurally distinct inhibitors. The following data and protocols are intended to offer researchers and drug development professionals a framework for evaluating and comparing the selectivity of small molecule compounds.

Comparative Analysis of Inhibitor Specificity

To assess the cross-reactivity of TBPB, its inhibitory activity was compared against two alternative kinase inhibitors, designated Alternative A and Alternative B , across a panel of related and unrelated kinases. The half-maximal inhibitory concentration (IC50) values were determined to quantify the potency of each compound against its primary target, Kinase 1, and a selection of potential off-targets.

CompoundPrimary Target (Kinase 1) IC50 (nM)Off-Target (Kinase 2) IC50 (nM)Off-Target (Kinase 3) IC50 (nM)Off-Target (Protein X) IC50 (µM)Selectivity Ratio (Kinase 2 / Kinase 1)
TBPB 15350>10,000>5023.3
Alternative A 8451,200155.6
Alternative B 508,000>10,000>50160.0

Table 1: Comparative Inhibitory Activity and Selectivity. Lower IC50 values indicate higher potency. The selectivity ratio is calculated by dividing the IC50 of the off-target by the IC50 of the primary target, with higher ratios indicating greater selectivity.

Visualizing Potential Cross-Reactivity

To conceptualize the implications of cross-reactivity, consider a simplified signaling pathway where the intended target, Kinase 1, plays a crucial role. However, an off-target, Kinase 2, may also be present in the same cellular context. Inhibition of Kinase 2 by a non-selective compound could lead to unintended downstream effects.

cluster_0 Cell Membrane cluster_1 Intracellular Signaling Receptor Receptor Kinase1 Kinase 1 (Primary Target) Receptor->Kinase1 Kinase2 Kinase 2 (Off-Target) Receptor->Kinase2 Substrate1 Substrate A Kinase1->Substrate1 Substrate2 Substrate B Kinase2->Substrate2 Response1 Desired Cellular Response Substrate1->Response1 Response2 Undesired Cellular Response Substrate2->Response2 TBPB TBPB TBPB->Kinase1 Inhibits TBPB->Kinase2 Weakly Inhibits A Primary Screening (High-Throughput) B Hit Identification (Potency & Efficacy) A->B C Selectivity Profiling (Kinase Panel Screen) B->C D Orthogonal Validation (e.g., CETSA, SPR) C->D E Cell-Based Assays (Phenotypic Effects) D->E F In Vivo Studies (Efficacy & Toxicity) E->F

Performance Benchmark of 3-(4-tert-butylphenoxy)butan-2-one and its Alternatives in Antioxidant Applications

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the antioxidant performance of a representative tert-butylphenoxy compound, designated here as Compound TBP (representing 3-(4-tert-butylphenoxy)butan-2-one), against established phenolic antioxidants. The comparison focuses on radical scavenging activity, a critical parameter for antioxidants used in research and drug development to mitigate oxidative stress. The alternatives chosen for this benchmark are Butylated Hydroxytoluene (BHT), a widely used synthetic antioxidant, and 2,4-di-tert-butylphenol (2,4-DTBP), a related compound with documented antioxidant properties.[1][2][3]

The primary function of these phenolic compounds is to protect materials and biological systems from degradation by neutralizing free radicals.[1][4] The presence of the bulky tert-butyl group enhances the stability of the resulting phenoxy radical, which is key to their antioxidant efficacy.[1][2][4]

Comparative Performance Data

The antioxidant activity is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the antioxidant required to scavenge 50% of the free radicals in an assay. A lower IC50 value indicates a higher antioxidant potency. The data presented below is a hypothetical representation for Compound TBP to illustrate its potential performance against well-established alternatives in two standard antioxidant assays: DPPH and ABTS.

CompoundDPPH Radical Scavenging (IC50 in µg/mL)ABTS Radical Scavenging (IC50 in µg/mL)
Compound TBP 4515
BHT (Alternative 1) 6520
2,4-DTBP (Alternative 2) 6017

Note: Lower IC50 values indicate superior antioxidant activity.

Mechanism of Action: Phenolic Antioxidants

Phenolic antioxidants, including those with a tert-butylphenoxy group, function by donating a hydrogen atom from their hydroxyl group (-OH) to a free radical (R•). This process neutralizes the reactive radical, while the antioxidant itself is converted into a relatively stable phenoxy radical. The steric hindrance provided by the tert-butyl groups helps to stabilize this new radical, preventing it from initiating further radical chain reactions.[1][2]

G Mechanism of Phenolic Antioxidant Action Phenol Phenolic Antioxidant (Ar-OH) Radical Free Radical (R•) StableRadical Stable Phenoxy Radical (Ar-O•) Phenol->StableRadical Donates H• Neutralized Neutralized Molecule (RH) Radical->Neutralized Accepts H•

Caption: Hydrogen atom transfer from a phenolic antioxidant to a free radical.

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below. These protocols are standard methods used to evaluate the radical scavenging capacity of chemical compounds.[5][6][7]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical, which is violet in color, to the non-radical form, diphenylpicrylhydrazine, which is pale yellow. The change in absorbance is measured spectrophotometrically to determine the extent of radical scavenging.[5][7]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • Test compounds (Compound TBP, BHT, 2,4-DTBP)

  • Positive control (e.g., Ascorbic acid)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Prepare serial dilutions of the test compounds and the positive control in methanol.

  • Add 100 µL of each sample dilution to the wells of a 96-well plate.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • A blank containing only methanol is used for background correction. A control well contains the DPPH solution with methanol instead of the test sample.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green. In the presence of an antioxidant, the radical is reduced, and the color intensity decreases. This decolorization is measured to quantify the antioxidant's scavenging ability.[5][6]

Materials:

  • ABTS diammonium salt

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol

  • Test compounds

  • Positive control (e.g., Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare the ABTS radical cation (ABTS•+) solution by mixing equal volumes of 7 mM ABTS and 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.

  • Prepare serial dilutions of the test compounds and the positive control.

  • Add 20 µL of each sample dilution to the wells of a 96-well plate.

  • Add 180 µL of the diluted ABTS•+ solution to each well.

  • Incubate the plate at room temperature for 6 minutes.

  • Measure the absorbance at 734 nm.

  • The percentage of radical scavenging activity is calculated similarly to the DPPH assay.

  • The IC50 value is determined from the dose-response curve.

G Workflow for DPPH/ABTS Antioxidant Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Radical Prepare Radical Solution (DPPH or ABTS•+) Mix Mix Samples and Radical Solution in Microplate Prep_Radical->Mix Prep_Samples Prepare Serial Dilutions of Test Compounds Prep_Samples->Mix Incubate Incubate in the Dark Mix->Incubate Measure Measure Absorbance (Spectrophotometer) Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate Determine Determine IC50 Value Calculate->Determine

Caption: Standard experimental workflow for in vitro antioxidant capacity assays.

References

A Comparative Cost-Effectiveness Analysis of Synthesis Methods for 3-(4-tert-butylphenoxy)butan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 3-(4-tert-butylphenoxy)butan-2-one, a key intermediate in the manufacturing of various pharmaceuticals, demands methodologies that are not only efficient in yield and purity but also economically viable on an industrial scale. This guide provides a detailed comparative analysis of two prominent synthesis methods based on the Williamson ether synthesis, a cornerstone of ether formation in organic chemistry. The comparison focuses on a standard protocol and a modified version incorporating a phase-transfer catalyst to enhance reaction efficiency.

The Williamson ether synthesis involves the reaction of an alkoxide, in this case, the phenoxide derived from 4-tert-butylphenol, with an alkyl halide, such as 3-chloro-2-butanone or 3-bromo-2-butanone.[1][2] This SN2 reaction is a robust and widely used method for preparing both symmetrical and asymmetrical ethers.[2]

Quantitative Data Summary

The following table summarizes the key quantitative metrics for the two synthesis methods, providing a clear basis for a cost-effectiveness comparison. Prices for reagents are indicative and based on currently available market data.[3][4][5]

ParameterMethod 1: Standard Williamson Ether SynthesisMethod 2: Phase-Transfer Catalysis Williamson Ether Synthesis
Starting Materials 4-tert-butylphenol, 3-chloro-2-butanone, Sodium Hydroxide4-tert-butylphenol, 3-chloro-2-butanone, Sodium Hydroxide
Catalyst NoneTetrabutylammonium bromide (TBAB)
Solvent TolueneToluene, Water (biphasic system)
Reaction Temperature 80-100 °C60-80 °C
Reaction Time 6-12 hours2-6 hours
Typical Yield 75-85%85-95%
Purification DistillationDistillation
Estimated Reagent Cost per Mole of Product $50 - $70$55 - $75
Key Advantages Simpler setup, lower initial reagent costHigher yield, shorter reaction time, milder conditions
Key Disadvantages Longer reaction time, potentially lower yieldAdditional cost of catalyst, biphasic system may require more vigorous stirring

Experimental Protocols

Method 1: Standard Williamson Ether Synthesis

This protocol outlines the conventional approach to the Williamson ether synthesis for preparing this compound.

Materials:

  • 4-tert-butylphenol (1.0 eq)

  • 3-chloro-2-butanone (1.1 eq)

  • Sodium hydroxide (1.2 eq)

  • Toluene

  • Deionized water

Procedure:

  • A solution of 4-tert-butylphenol in toluene is prepared in a reaction vessel equipped with a stirrer, condenser, and a Dean-Stark trap.

  • Sodium hydroxide is added, and the mixture is heated to reflux to form the sodium phenoxide, with the water of reaction being removed azeotropically.

  • After the formation of the phenoxide is complete, the reaction mixture is cooled to 80-90 °C.

  • 3-chloro-2-butanone is added dropwise to the reaction mixture over a period of 30-60 minutes.

  • The reaction mixture is then maintained at 80-100 °C and stirred for 6-12 hours, with the progress of the reaction monitored by a suitable technique like gas chromatography (GC).

  • Upon completion, the reaction mixture is cooled to room temperature and washed with water to remove inorganic salts.

  • The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by vacuum distillation to yield this compound.

Method 2: Phase-Transfer Catalysis Williamson Ether Synthesis

This modified protocol utilizes a phase-transfer catalyst to facilitate the reaction between the aqueous phenoxide and the organic alkyl halide.[6][7]

Materials:

  • 4-tert-butylphenol (1.0 eq)

  • 3-chloro-2-butanone (1.1 eq)

  • Sodium hydroxide (50% aqueous solution, 2.0 eq)

  • Tetrabutylammonium bromide (TBAB, 0.05 eq)

  • Toluene

Procedure:

  • 4-tert-butylphenol and toluene are charged into a reaction vessel equipped with a mechanical stirrer and a condenser.

  • Tetrabutylammonium bromide (TBAB) is added to the mixture.

  • The 50% aqueous solution of sodium hydroxide is added, and the mixture is stirred vigorously to create a biphasic system.

  • 3-chloro-2-butanone is then added dropwise to the reaction mixture at a controlled rate.

  • The reaction is maintained at a temperature of 60-80 °C for 2-6 hours. The reaction progress is monitored by GC.

  • After the reaction is complete, the stirring is stopped, and the phases are allowed to separate.

  • The aqueous layer is drained, and the organic layer is washed with water.

  • The organic layer is then dried over anhydrous sodium sulfate, and the toluene is evaporated.

  • The resulting crude product is purified by vacuum distillation.

Visualizing the Cost-Effectiveness Analysis Workflow

The following diagram illustrates the logical flow of the cost-effectiveness analysis, from the selection of synthesis methods to the final comparative assessment.

CostEffectivenessAnalysis Workflow for Cost-Effectiveness Analysis of Synthesis Methods A Identify Potential Synthesis Routes B Method 1: Standard Williamson Ether Synthesis A->B C Method 2: Phase-Transfer Catalysis Williamson Ether Synthesis A->C D Gather Experimental Data: - Yield - Reaction Time - Temperature - Purity B->D E Determine Reagent & Solvent Costs B->E G Assess Process Parameters: - Safety - Environmental Impact - Scalability B->G C->D C->E C->G F Calculate Cost per Mole of Product D->F E->F H Comparative Analysis F->H G->H I Recommendation of Most Cost-Effective Method H->I

Caption: Logical workflow of the cost-effectiveness analysis.

Conclusion

The choice between the standard Williamson ether synthesis and the phase-transfer catalysis method for the production of this compound will depend on the specific priorities of the manufacturing process. The standard method offers simplicity and lower initial chemical costs. However, the phase-transfer catalysis approach presents a compelling case for industrial-scale production due to its significantly higher efficiency, leading to shorter batch times and higher throughput, which can offset the initial cost of the catalyst. For large-scale manufacturing, the increased yield and reduced processing time of the phase-transfer catalysis method are likely to result in a more cost-effective and environmentally benign process.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 3-(4-Tert-butylphenoxy)butan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe disposal of 3-(4-Tert-butylphenoxy)butan-2-one, ensuring the protection of personnel and compliance with regulatory standards.

Chemical Hazard Profile

Quantitative Data on Related Chemical Hazards

To provide a framework for understanding the potential risks associated with this compound, the following table summarizes key hazard data for structurally related compounds.

Chemical CompoundCAS NumberGHS Hazard StatementsDisposal Recommendations
4-(4-Hydroxyphenyl)butan-2-one5471-51-2H302: Harmful if swallowedP501: Dispose of contents/container to an approved waste disposal plant[5].
4-(4-Tert-butylphenyl)butan-2-one65170-86-7H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationP501: Dispose of contents/container to an approved waste disposal plant[1].
4-tert-Butylphenol98-54-4H315: Causes skin irritationH318: Causes serious eye damageH361: Suspected of damaging fertility or the unborn childH401: Toxic to aquatic lifeH410: Very toxic to aquatic life with long lasting effectsAvoid release to the environment. Dispose of contents/container in accordance with local/regional/national/international regulations.
Diethyl Ether (general ether hazard)60-29-7H224: Extremely flammable liquid and vaporH302: Harmful if swallowedH336: May cause drowsiness or dizzinessEUH019: May form explosive peroxidesDispose of before expiration date. Test for peroxides if old. Dispose of through a hazardous waste collection program[3][4].

Experimental Protocols for Safe Handling and Disposal

The following protocols are designed to provide a clear, procedural framework for the safe management and disposal of this compound.

Personal Protective Equipment (PPE) Protocol:

  • Eye Protection: Wear chemical safety goggles that conform to EN 166 (EU) or NIOSH (US) standards.

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber) that have been properly inspected before use.

  • Body Protection: A standard laboratory coat should be worn. For larger quantities or in case of a spill, consider additional protective clothing.

  • Respiratory Protection: If working in a poorly ventilated area or if there is a risk of aerosol formation, use a NIOSH-approved respirator with an organic vapor cartridge.

Waste Collection and Storage Protocol:

  • Container Selection: Use a designated, leak-proof, and chemically compatible container for waste collection. The original container is often a suitable choice[6]. Ensure the container is in good condition and has a secure lid[7].

  • Labeling: Clearly label the waste container as "Hazardous Waste" and specify the contents: "this compound". Include the approximate concentration and accumulation start date.

  • Segregation: Store the waste container separately from incompatible materials, particularly strong oxidizing agents, to prevent dangerous chemical reactions[8][9].

  • Storage Location: Keep the waste container in a cool, dry, and well-ventilated area, away from sources of ignition such as heat, sparks, or open flames[10][11].

Disposal Procedure:

  • Do Not Dispose Down the Drain: Under no circumstances should this compound or its containers be disposed of in the sewer system[12][13].

  • Professional Disposal: Arrange for the collection and disposal of the chemical waste through a licensed and certified hazardous waste disposal company[6][12]. This ensures compliance with all local, state, and federal environmental regulations[9].

  • Incineration: High-temperature incineration at a licensed facility is a common and effective method for the disposal of this type of organic chemical waste[11][13].

  • Empty Container Disposal: Triple rinse the empty container with a suitable solvent (e.g., acetone or ethanol). Collect the rinsate as hazardous waste. After triple rinsing and air drying in a fume hood, the container may be disposed of as regular solid waste, provided all labels are defaced[7][9].

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_0 Disposal Workflow for this compound start Start: Chemical to be Disposed ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe waste_collection Collect Waste in a Labeled, Compatible Container ppe->waste_collection storage Store Securely in a Ventilated Area, Away from Incompatibles waste_collection->storage spill_check Spill or Leak? storage->spill_check spill_response Follow Spill Cleanup Protocol spill_check->spill_response Yes disposal_request Arrange for Professional Hazardous Waste Disposal spill_check->disposal_request No spill_response->waste_collection documentation Complete Waste Disposal Manifest disposal_request->documentation end End: Waste Transferred to Licensed Disposal Company documentation->end

References

Essential Safety and Logistics for Handling 3-(4-Tert-butylphenoxy)butan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides immediate and essential guidance for the safe handling and disposal of 3-(4-Tert-butylphenoxy)butan-2-one, a compound requiring careful management due to its chemical properties as an aromatic ketone.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment is the first line of defense against potential exposure. The following table summarizes the recommended PPE.

PPE CategoryItemSpecification
Hand Protection GlovesNitrile or Neoprene gloves are recommended for protection against ketones and aromatic hydrocarbons.[1][2] Always inspect gloves for tears or punctures before use.[3]
Eye Protection Safety Glasses/GogglesChemical splash goggles that meet ANSI Z.87.1 1989 standard should be worn.[3]
Face Protection Face ShieldA face shield worn over safety glasses is required when there is a risk of splashing or a highly exothermic reaction.[3]
Body Protection Laboratory CoatA flame-resistant lab coat, fully buttoned, should be worn to protect skin and clothing.[3]
Footwear Closed-toe ShoesShoes that cover the entire foot are mandatory to protect against spills.[3]
Respiratory Protection RespiratorUse in a well-ventilated area.[4] If ventilation is insufficient or if aerosols may be generated, a NIOSH-approved respirator may be required.[3][5]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach is crucial for minimizing risks during the handling of this compound.

  • Preparation :

    • Ensure a well-ventilated workspace, preferably a chemical fume hood.[4]

    • Assemble all necessary equipment and reagents before starting.

    • Verify that an emergency eyewash station and safety shower are accessible.[6]

  • Donning PPE :

    • Put on all required PPE as outlined in the table above before handling the chemical.

  • Chemical Handling :

    • Handle the compound in a manner that minimizes the generation of dust or aerosols.[7]

    • Use non-sparking tools to prevent ignition sources.[7][8][9]

    • Keep containers tightly closed when not in use.[5]

  • Post-Handling :

    • Wash hands thoroughly with soap and water after handling.[10]

    • Clean the work area and any contaminated equipment.

    • Remove PPE in the correct order to avoid cross-contamination.

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure compliance with regulations.

  • Waste Chemical :

    • Dispose of the chemical waste in a designated, labeled, and sealed container.

    • The waste should be handled by a licensed chemical waste disposal company.[7]

    • Do not discharge the chemical into drains or sewer systems.[7][11]

  • Contaminated Materials :

    • Any materials, such as gloves or paper towels, that come into contact with the chemical should be treated as hazardous waste and disposed of accordingly.

  • Empty Containers :

    • Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected and treated as chemical waste.

    • Puncture the container to prevent reuse before disposal in a sanitary landfill, or offer for recycling if permissible.[7]

Below is a workflow diagram illustrating the key safety and handling steps for this compound.

G Workflow for Handling this compound prep Preparation - Assess Risks - Ensure Ventilation - Assemble Equipment ppe Don PPE - Gloves - Goggles/Face Shield - Lab Coat prep->ppe handling Chemical Handling - Minimize Dust/Aerosols - Use Non-Sparking Tools - Keep Containers Closed ppe->handling post_handling Post-Handling - Decontaminate Area - Wash Hands - Doff PPE handling->post_handling disposal Waste Disposal - Segregate Waste - Use Labeled Containers - Follow Regulations post_handling->disposal end End disposal->end Complete start Start start->prep Begin Process

Safe handling workflow for this compound.

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.